4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
Description
Properties
IUPAC Name |
2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7/c1-17-8-2-6(4-12)7(11(15)16)3-9(8)18-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVYIQJYENXHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238170 | |
| Record name | 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90429-09-7 | |
| Record name | 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090429097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid from Vanillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic pathway converting vanillin, a readily available natural product, into the valuable intermediate, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid. This target molecule holds significance as a building block in the synthesis of various pharmacologically active compounds. This document will detail the chemical transformations, explain the underlying mechanistic principles, and provide robust experimental protocols.
Strategic Overview: A Three-Step Synthetic Pathway
The transformation of vanillin (4-hydroxy-3-methoxybenzaldehyde) to 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is efficiently achieved through a three-step sequence. This strategy leverages classical organic reactions, each optimized for yield and purity.
The overall synthetic workflow is as follows:
-
Electrophilic Aromatic Substitution: Nitration of the vanillin aromatic ring to introduce a nitro group, yielding 5-nitrovanillin.
-
Williamson Ether Synthesis: Carboxymethylation of the phenolic hydroxyl group of 5-nitrovanillin using an α-haloacetic acid ester.
-
Saponification: Hydrolysis of the resulting ester to afford the final carboxylic acid product.
Caption: Overall synthetic workflow from vanillin.
Step 1: Nitration of Vanillin to 5-Nitrovanillin
The initial step involves the electrophilic nitration of vanillin to introduce a nitro group onto the aromatic ring, yielding 5-nitrovanillin. This reaction is a cornerstone of aromatic chemistry and requires careful control of conditions to ensure regioselectivity and prevent over-nitration or oxidation.
Mechanistic Insight: Electrophilic Aromatic Substitution
The nitration of vanillin proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para- directing groups. Conversely, the aldehyde (-CHO) group is a deactivating, meta- directing group. The position of nitration is determined by the interplay of these directing effects. The C5 position is sterically accessible and electronically activated by both the hydroxyl and methoxy groups, making it the primary site of electrophilic attack by the nitronium ion (NO₂⁺).
Caption: Mechanism of vanillin nitration.
Experimental Protocol: Nitration with Nitric Acid in Acetic Acid
A widely adopted and effective method for the nitration of vanillin utilizes a mixture of concentrated nitric acid and glacial acetic acid.[1][2][3] Acetic acid serves as a solvent and moderates the reactivity of the nitric acid.
Table 1: Reagents and Conditions for Nitration
| Reagent/Parameter | Quantity/Value | Purpose |
| Vanillin | 1.0 eq | Starting Material |
| Glacial Acetic Acid | ~10-15 mL per g of vanillin | Solvent |
| Concentrated Nitric Acid (70%) | 1.1 - 1.5 eq | Nitrating Agent |
| Reaction Temperature | 0 - 10 °C | Control Exothermicity, Selectivity |
| Reaction Time | 1 - 2 hours | Ensure complete reaction |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin in glacial acetic acid.
-
Cool the flask in an ice-water bath to bring the internal temperature to 0-5 °C.
-
Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.[3]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the yellow solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[1]
-
Dry the crude 5-nitrovanillin. Recrystallization from ethanol or aqueous acetic acid can be performed for further purification.[1][2]
Step 2: Williamson Ether Synthesis for Carboxymethylation
The second step involves the formation of an ether linkage at the phenolic hydroxyl group of 5-nitrovanillin. This is achieved through a Williamson ether synthesis, a reliable and versatile method for preparing ethers.[4][5][6] In this specific application, an α-haloacetic acid ester, such as ethyl chloroacetate, is used as the alkylating agent.
Mechanistic Insight: SN2 Nucleophilic Substitution
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][7] The reaction is initiated by deprotonating the phenolic hydroxyl group of 5-nitrovanillin with a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate and displacing the chloride leaving group in a single, concerted step.[5][8]
Caption: Williamson ether synthesis mechanism.
Experimental Protocol: Carboxymethylation
This protocol details the reaction of 5-nitrovanillin with ethyl chloroacetate in the presence of a base.
Table 2: Reagents and Conditions for Williamson Ether Synthesis
| Reagent/Parameter | Quantity/Value | Purpose |
| 5-Nitrovanillin | 1.0 eq | Substrate |
| Ethyl Chloroacetate | 1.1 - 1.5 eq | Alkylating Agent |
| Potassium Carbonate (anhydrous) | 1.5 - 2.0 eq | Base |
| Acetone or DMF | Sufficient volume | Solvent |
| Reaction Temperature | Reflux | Promote reaction rate |
| Reaction Time | 4 - 8 hours | Ensure completion |
Step-by-Step Procedure:
-
To a round-bottom flask, add 5-nitrovanillin, anhydrous potassium carbonate, and a suitable solvent like acetone or dimethylformamide (DMF).
-
Add ethyl chloroacetate to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid residue with a small amount of the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester intermediate.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Step 3: Saponification to the Final Acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification, which involves treating the ester with a strong base, such as sodium hydroxide, followed by acidification.
Mechanistic Insight: Base-Catalyzed Ester Hydrolysis
Saponification is a classic example of nucleophilic acyl substitution. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (EtO⁻) as a leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the products. A final acidification step is required to protonate the carboxylate salt and yield the final product.
Experimental Protocol: Hydrolysis
Table 3: Reagents and Conditions for Hydrolysis
| Reagent/Parameter | Quantity/Value | Purpose |
| Ester Intermediate | 1.0 eq | Substrate |
| Sodium Hydroxide (aq. solution) | 2.0 - 3.0 eq | Base for hydrolysis |
| Ethanol/Water mixture | Sufficient volume | Solvent |
| Reaction Temperature | Room Temp. to mild heating | Promote hydrolysis |
| Reaction Time | 1 - 3 hours | Ensure completion |
| Hydrochloric Acid (conc.) | To pH ~2-3 | Acidification |
Step-by-Step Procedure:
-
Dissolve the crude ester intermediate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3.
-
The final product, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallization from a suitable solvent can be performed for further purification.
Conclusion
The synthesis of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid from vanillin is a robust and well-established three-step process. By carefully controlling the reaction conditions for nitration, employing the classic Williamson ether synthesis, and performing a final saponification, this valuable intermediate can be prepared in good yield. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists in the field of medicinal chemistry and drug development.
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356. Available at: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
-
Physics Wallah. Reaction Mechanism of Williamson's synthesis. Available at: [Link]
-
Khan Academy. Williamson ether synthesis. Available at: [Link]
-
ChemTalk. Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. 5-Nitrovanillin. Available at: [Link]
-
McIvor, R. A., & Pepper, J. M. (1951). Some Observations on the Nitration of Vanillin. Canadian Journal of Chemistry, 29(4), 347-350. Available at: [Link]
-
Rahmawati, R., et al. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana, 4(1), 104-108. Available at: [Link]
-
Li, J., et al. (2002). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis conditions. Indian Journal of Chemistry - Section B, 41B(6), 1313-1314. Available at: [Link]
-
Sciencemadness Discussion Board. (2018, April 5). Nitration of Vanillin with KNO3/H2SO4 in Acetic Acid. Available at: [Link]
-
Maccarone, E., et al. (2018). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 23(11), 2828. Available at: [Link]
- Google Patents. (1989). Process for the preparation of aryoxyacetic acid derivatives. KR890001213B1.
- Google Patents. (1989). A process for preparing aryloxyacetic acid derivatives. KR890001568B1.
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. JOCPR, 6(5), 903-906. Available at: [Link]
-
Williamson Ether Synthesis. (n.d.). Available at: [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
The Williamson Ether Synthesis. (n.d.). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 8. Khan Academy [khanacademy.org]
A Technical Guide to 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid: Properties, Synthesis, and Potential Applications
Executive Summary: This document provides a comprehensive technical overview of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, a niche chemical compound with potential as a versatile building block in organic synthesis and drug discovery. Due to the limited availability of published data, this guide synthesizes information from chemical databases and supplier specifications, augmented with expert analysis based on its structural features. We will delve into its chemical identity, predicted physicochemical properties, structural characteristics, a proposed synthetic pathway, and potential research applications. This guide is intended for researchers, chemists, and professionals in drug development seeking to understand and utilize this compound in their work.
Chemical Identity and Physicochemical Properties
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a polysubstituted aromatic compound. Its structure is characterized by a phenoxyacetic acid backbone, further functionalized with a formyl (aldehyde), a methoxy (ether), and a nitro group.
1.1 Identifiers and Molecular Formula
-
IUPAC Name: 2-((4-formyl-2-methoxy-5-nitrophenyl)oxy)acetic acid (Note: Naming can vary based on priority rules, but this reflects the core structure). An isomer, (3-Formyl-4-nitrophenoxy)acetic acid, has the CAS Number 105728-06-1.[1]
-
Molecular Formula: C₉H₇NO₆
1.2 Physicochemical Data
The experimental data for this specific compound is scarce. The following table summarizes key properties, largely based on computational predictions from chemical databases, which provide a valuable starting point for experimental design.
| Property | Value | Source |
| Molecular Weight | 225.15 g/mol | PubChem[2] |
| XLogP3 (Predicted) | 0.8 | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 7 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
Causality Insight: The predicted XLogP3 value of 0.8 suggests a relatively hydrophilic character, which is expected due to the presence of the carboxylic acid and multiple oxygen atoms capable of hydrogen bonding. This property is critical for predicting solubility in various solvent systems and for anticipating its behavior in biological assays.
Structural Analysis and Reactivity
The unique arrangement of functional groups on the aromatic ring dictates the chemical behavior of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.
Caption: 2D Structure of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.
-
Aromatic Ring: The benzene ring is electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂) and formyl (-CHO) groups. The methoxy group (-OCH₃) is an electron-donating group, but its influence is likely overshadowed.
-
Nitro Group (-NO₂): This group is a powerful deactivator for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. It also increases the acidity of the carboxylic acid proton.
-
Formyl Group (-CHO): The aldehyde is a versatile functional handle. It can undergo nucleophilic addition, oxidation to a carboxylic acid, or reduction to an alcohol. It is also a meta-director in electrophilic aromatic substitution.
-
Carboxylic Acid (-COOH): This group provides acidity and a site for forming esters, amides, or acid chlorides. Its reactivity is standard, though influenced by the electronic nature of the ring.
-
Ether Linkage (-O-CH₂-): The phenoxyacetic acid moiety is generally stable, but the ether bond can be cleaved under harsh acidic conditions (e.g., HBr).
Expertise & Experience Insight: The combination of an aldehyde and a carboxylic acid on the same molecule opens up possibilities for selective reactions. For instance, the aldehyde can be protected (e.g., as an acetal) to allow for chemistry to be performed exclusively on the carboxylic acid, and then deprotected. Conversely, the carboxylic acid can be converted to an ester to modify its reactivity and solubility.
Proposed Synthetic Pathway and Experimental Protocol
Caption: Proposed synthetic workflow for 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.
3.1 Protocol: Proposed Synthesis
This protocol is a theoretical outline and must be adapted and optimized under laboratory conditions.
-
Nitration of Vanillin:
-
Dissolve vanillin in a suitable solvent like acetic anhydride or dichloromethane and cool the mixture to 0-5 °C in an ice bath.[3]
-
Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise while maintaining the low temperature.[3][4]
-
Causality: The hydroxyl and methoxy groups of vanillin are ortho, para-directing. Nitration is expected to occur at the position ortho to the hydroxyl and meta to the aldehyde, yielding 5-nitrovanillin. Acetic anhydride can help control the reaction.[3]
-
After the addition is complete, allow the reaction to stir for 1-3 hours.[3]
-
Quench the reaction by pouring it over ice water. The solid product, 5-nitrovanillin, can be collected by filtration.
-
-
Williamson Ether Synthesis:
-
Suspend the dried 5-nitrovanillin in a polar aprotic solvent such as acetone or DMF.
-
Add a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.
-
Add ethyl bromoacetate dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Causality: The phenoxide ion generated in situ acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to form the ether linkage. This is a classic Sₙ2 reaction.
-
Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure to obtain the crude ester intermediate.
-
-
Hydrolysis:
-
Dissolve the crude ester from the previous step in a mixture of ethanol and water.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), and stir at room temperature or with gentle heating.
-
Causality: The hydroxide ions will hydrolyze the ethyl ester to a sodium carboxylate salt.
-
Once the hydrolysis is complete (monitored by TLC), cool the solution and acidify with a strong acid like hydrochloric acid (HCl) until the pH is ~1-2.
-
The final product, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, should precipitate out of the acidic solution.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) may be required for purification. A similar hydrolysis procedure is used for converting p-nitrobenzyl cyanide to p-nitrophenylacetic acid.[5]
-
Potential Applications and Research Directions
The multifunctional nature of this compound makes it an attractive intermediate for various applications in discovery science.
-
Medicinal Chemistry Scaffold: The core structure can be elaborated at three distinct points: the aldehyde, the carboxylic acid, and the nitro group. The nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions.[6] This provides a powerful platform for generating libraries of diverse small molecules for screening against biological targets. Analogous nitrophenylacetic acids are used as intermediates for pharmaceuticals and angiogenesis inhibitors.[7]
-
Heterocycle Synthesis: The ortho-relationship between the aldehyde and the ether linkage (after potential modification) or a reduced nitro group could be exploited to construct heterocyclic ring systems, which are prevalent in many bioactive molecules.[6]
-
Bioconjugation and Linker Chemistry: The carboxylic acid can be activated to link the molecule to amines on proteins or other biomolecules. The aldehyde provides an orthogonal handle for conjugation via reductive amination or formation of hydrazones.
Handling and Safety
As with any research chemical with limited toxicological data, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
-
Hazard Classification: Based on structurally similar compounds, it may be classified as an irritant.[8] For example, (3-Formyl-4-nitrophenoxy)acetic acid is classified as an eye irritant and is harmful if swallowed (Acute Tox. 4 Oral).
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
Conclusion
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid represents a chemical tool with significant untapped potential. Its polysubstituted structure offers multiple reactive sites, making it a valuable starting material for the synthesis of complex molecules. While experimental data remains limited, its properties and reactivity can be reliably predicted from fundamental chemical principles. The proposed synthetic pathway provides a logical and feasible route for its preparation, opening the door for its use in medicinal chemistry, materials science, and broader organic synthesis. Further research into this compound is warranted to fully explore its utility and potential applications.
References
-
(2-Nitrophenyl)acetic acid - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
4-Formyl-2-methoxy-3-nitrophenyl acetate | C10H9NO6 | CID 246319 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
2-((2-Formyl-4-nitrophenyl)oxy)acetic acid | C9H7NO6 | CID 247896 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
(4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
CAS No : 871360-12-2 - CiVentiChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]
-
Formic acid, (4-methoxy-3-nitrophenyl)methyl ester - SpectraBase. (n.d.). Retrieved January 16, 2026, from [Link]
-
4-hydroxy-3-nitrophenylacetic acid - Stenutz. (n.d.). Retrieved January 16, 2026, from [Link]
-
4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
- CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents. (n.d.).
- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents. (n.d.).
-
(PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1 - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. 105728-06-1 CAS MSDS ((3-FORMYL-4-NITROPHENOXY)ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-(2-Formyl-4-nitrophenoxy)acetic acid | C9H7NO6 | CID 247896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 4. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 7. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture [nsrlaboratories.com]
- 8. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid: A Photolabile "Caged Proton" for Spatiotemporal Control of pH
This guide provides an in-depth exploration of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, a specialized caged compound designed for the light-induced release of protons. Tailored for researchers and professionals in the fields of biochemistry, cell biology, and drug development, this document details the synthesis, mechanism, properties, and application of this powerful tool for investigating proton-dependent biological processes.
The Concept of "Caged Compounds": Precision Control with Light
In biological systems, many processes are initiated by the sudden change in the concentration of a specific signaling molecule, such as an ion, neurotransmitter, or second messenger.[1] Caged compounds are ingeniously designed probes that keep these molecules biologically inert, or "caged," through a temporary covalent bond with a photoremovable protecting group.[2] This strategy allows researchers to introduce an inactive molecule into a system, and then, with pinpoint spatial and temporal accuracy, use a pulse of light to break the bond and release the active molecule.[1][2] This "uncaging" technique provides an unparalleled level of control for studying dynamic cellular events.[3]
Introduction to 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a photolabile molecule specifically designed to function as a "caged proton."[4] Upon illumination with UV light, it undergoes a rapid chemical transformation that results in the release of a proton, thereby causing a rapid decrease in the local pH.[4][5] Its structure, derived from vanillin, incorporates a nitrophenyl group, which is a common chromophore used in caging technology.[4][6] This compound is particularly valuable for studying processes that are sensitive to changes in proton concentration, such as the activity of proton pumps, channels, and enzymes involved in bioenergetics.[4]
Chemical Structure and Properties: The molecule consists of a phenoxyacetic acid core substituted with a formyl, a methoxy, and a nitro group.[7] These substitutions are critical for its photochemical properties and its behavior as a caged compound.
Synthesis Pathway
The synthesis of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a two-step process starting from the readily available natural product, vanillin.[4]
-
Alkylation: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is first alkylated using chloroacetic acid. This step attaches the acetic acid moiety to the phenolic oxygen, forming a carboxylic acid with a pKa of 2.72.[4][9]
-
Nitration: In the second step, a nitro group is introduced onto the aromatic ring at the position ortho to the formyl group. This is the crucial step that confers the photolabile nature to the molecule.[4]
Caption: Photorelease mechanism of the caged proton.
Key Physicochemical and Photochemical Parameters
The utility of a caged compound is defined by its photochemical and physical properties. The table below summarizes the critical parameters for 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.
| Property | Value | Significance |
| Absorption Maxima (λmax) | 263 nm, 345 nm [4] | Dictates the optimal wavelength of light for uncaging, typically in the UV-A range. |
| Quantum Yield (Φ) | 0.18 [4] | Represents the efficiency of proton release per photon absorbed. A lower value compared to some caged compounds (e.g., 2-nitrobenzaldehyde, Φ=0.5) means more light may be needed. [4] |
| Proton Release Time | < 1 µs [4] | Ensures a rapid, almost instantaneous pH drop upon illumination, crucial for kinetic studies. |
| pKa (Caged Form) | 2.72 [4] | The acidity of the parent compound before photolysis. |
| pKa (Photoproducts) | 0.75 and 2.76 [4] | The increased acidity of the photoproducts contributes to the pH drop and ensures the compound is effective over a wide pH range. |
| Membrane Permeability (Pd) | ~10⁻⁹ cm·s⁻¹ (at pH 8) [4] | The very low permeability across lipid bilayers is a key advantage, allowing for the generation and maintenance of transmembrane proton gradients. [4] |
Experimental Protocols and Setups
General Protocol for a pH-Jump Experiment
This protocol outlines the fundamental steps for inducing a rapid pH change in a solution using 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid to study a pH-sensitive process.
A. Required Equipment:
-
UV Light Source: A flash lamp, pulsed laser, or high-power LED capable of emitting light around 345-365 nm. [10][11]The source must deliver sufficient energy to achieve the desired level of photolysis.
-
Reaction Vessel: A cuvette or sample chamber made of quartz or other UV-transparent material.
-
Detection System: A method to monitor the effect of the pH jump, such as a pH-sensitive fluorescent dye (e.g., pyranine), a spectrophotometer to track spectral changes, or a patch-clamp setup to measure the activity of proton-gated ion channels. [12] B. Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid in a suitable buffer. The final concentration will depend on the desired pH change and the quantum yield. Solutions should be protected from ambient light. [11]2. Sample Loading: Introduce the caged proton solution and the biological sample (e.g., protein, cells) into the reaction vessel.
-
Baseline Measurement: Record a baseline reading of the parameter of interest (e.g., fluorescence, absorbance, ion current) before illumination.
-
Photolysis (Uncaging): Deliver a brief, intense pulse of UV light to the sample. This will trigger the release of protons.
-
Data Acquisition: Immediately following the light pulse, record the changes in the measured parameter over time. The kinetics of this change reflect the response of the system to the rapid acidification.
Caption: Workflow for a typical proton uncaging experiment.
Protocol for Generating a Transmembrane pH Gradient
The extremely low membrane permeability of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid makes it an excellent tool for creating pH gradients across lipid bilayers, such as in liposomes or intact cells. [4]
-
Incorporate the Caged Proton: Prepare liposomes or a cell suspension in a buffer containing the caged proton. Ensure the compound is present on one side of the membrane (e.g., the exterior).
-
Establish Baseline: If possible, measure the initial pH on both sides of the membrane or monitor a process known to be driven by a proton gradient (e.g., ATP synthesis by F₀F₁-ATPase).
-
Selective Illumination: Illuminate the sample with UV light. Protons will be released exclusively in the compartment containing the caged compound.
-
Gradient Formation: Due to the low permeability of the caged compound and its photoproducts, a stable pH gradient (ΔpH) will form across the membrane. [4]5. Monitor Effects: Observe and quantify the activity of membrane-embedded proteins or transport processes that are activated or modulated by the newly formed proton motive force.
Applications in Scientific Research
The ability to induce rapid and localized pH changes makes this caged proton a versatile tool for a variety of research areas:
-
Enzyme Kinetics: Elucidating the pH-dependence and kinetics of enzymes whose activity is regulated by proton concentration.
-
Ion Channel Gating: Studying the mechanism and speed of gating in proton-activated ion channels.
-
Bioenergetics: Investigating the kinetics of proton-translocating proteins like ATP synthases and bacteriorhodopsin by generating a sudden proton motive force. [4]* Protein Folding: Triggering protein folding or unfolding pathways that are initiated by a change in pH.
Conclusion
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid stands out as a highly effective and specialized caged proton. Its rapid photorelease kinetics, utility across a broad pH range, and particularly its low membrane permeability provide researchers with a unique tool for precise spatiotemporal control over proton concentration. These features enable sophisticated kinetic studies of proton-dependent biological machinery, from single enzymes to complex transmembrane energy-transducing systems, thereby advancing our understanding of the fundamental roles of protons in biology.
References
-
Kuhn, M., & Brandl, M. (1993). Proton Concentration Jumps and Generation of Transmembrane pH-gradients by Photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic Acid. PubMed. Available at: [Link]
-
Ellis-Davies, G. C. (2008). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Angewandte Chemie International Edition. Available at: [Link]
-
Onto-sight AI. (n.d.). 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid Properties. Ontosight AI. Available at: [Link]
-
Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Available at: [Link]
- Kuzmič, P., Pavlíčková, L., & Souček, M. (1986). Photochemical hydrolysis of some nitrophenyl acetates.
-
Schladt, T. M. (2022). Gating of the Hv1 proton channel. ResearchGate. Available at: [Link]
-
J. C. S. Chem. Comm. (1970). Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]
-
Zayat, L., & Yuste, R. (2008). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Florida State University. Available at: [Link]
-
Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. PMC - NIH. Available at: [Link]
-
Zhang, J., & Li, W. (2012). Photo-Activatable Probes for the Analysis of Receptor Function in Living Cells. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. PubChem. Available at: [Link]
-
Ellis-Davies, G. C. (2008). Representative caged compounds used in the biological sciences. ResearchGate. Available at: [Link]
-
Andor. (2023). Illumination solutions for Uncaging Experiments. Andor - Oxford Instruments. Available at: [Link]
-
Wutz, A., & Wiegert, J. S. (2020). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. PMC - PubMed Central. Available at: [Link]
-
Mostafavi, H., et al. (2018). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. Available at: [Link]
Sources
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Illumination Solutions for Uncaging- Oxford Instruments [andor.oxinst.com]
- 4. Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NPE-caged-proton | Other Caged Compounds | Tocris Bioscience [tocris.com]
- 6. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ontosight.ai [ontosight.ai]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio.fsu.edu [bio.fsu.edu]
- 12. Photo-Activatable Probes for the Analysis of Receptor Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Proton Release Mechanism of 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid
Abstract
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a specialized phenoxyacetic acid derivative with potential applications ranging from a "caged proton" for studying rapid biological processes to a building block in novel pharmaceuticals.[1][2] The strategic placement of electron-withdrawing (formyl, nitro) and electron-donating (methoxy, ether linkage) groups on the phenyl ring creates a nuanced electronic environment that dictates the molecule's acidity and the kinetics of proton release. This guide provides a comprehensive analysis of the theoretical underpinnings of its primary proton release mechanism, supported by a suite of validated experimental protocols for its empirical characterization. We will explore the electronic and steric contributions of each substituent, propose the dominant deprotonation pathway, and offer detailed methodologies for pKa determination, kinetic analysis, and computational validation.
Introduction and Theoretical Framework
The structure of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid integrates the well-known phenoxyacetic acid scaffold, common in various biologically active compounds, with a unique substitution pattern on the aromatic ring.[3] Understanding the mechanism of proton release from the carboxylic acid moiety is paramount for predicting its behavior in physiological environments and for designing applications that rely on controlled pH modulation.
The acidity of the carboxylic proton is governed by the stability of its corresponding carboxylate conjugate base. This stability is directly influenced by the electronic effects of the substituents on the phenyl ring.
-
Inductive and Resonance Effects:
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent significantly stabilizes the carboxylate anion through both a strong negative inductive effect (-I) and a negative resonance effect (-R).[4][5][6] It delocalizes the negative charge of the carboxylate, thereby increasing the acidity of the parent carboxylic acid.
-
Formyl Group (-CHO): The formyl group is also strongly electron-withdrawing via resonance (-R) and induction (-I), further contributing to the stabilization of the conjugate base.[4][6]
-
Methoxy Group (-OCH₃): The methoxy group exhibits a dual role. It is electron-withdrawing by induction (-I) due to the electronegativity of the oxygen atom, but more significantly, it is electron-donating by resonance (+R) due to the lone pairs on the oxygen.[6] Its overall effect depends on its position relative to the phenoxyacetic acid side chain.
-
Ether Linkage (-O-CH₂COOH): The ether oxygen also donates electron density to the ring via resonance (+R), which would typically decrease acidity. However, the cumulative electron-withdrawing power of the nitro and formyl groups is expected to dominate.
-
Based on these substituent effects, the carboxylic acid proton of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is predicted to be significantly more acidic than that of unsubstituted phenoxyacetic acid (pKa ≈ 3.17).[7][8] A prior study has reported a pKa of 2.72 for this compound, confirming its acidic nature.[1]
Proposed Mechanism of Proton Release
The primary and most thermodynamically favorable proton release event is the deprotonation of the carboxylic acid group. This is a simple acid-base equilibrium, as depicted below. The resulting carboxylate anion is stabilized by resonance within the carboxylate group itself and further stabilized by the strong electron-withdrawing effects of the nitro and formyl groups transmitted through the aromatic system.
Caption: Reversible proton release from the carboxylic acid group.
Experimental Validation and Protocols
To empirically validate the proposed mechanism and quantify the acidity, a multi-faceted approach involving spectrophotometry, rapid kinetics, and computational modeling is required.
Synthesis of the Target Compound
As this compound is not widely available, a synthetic route is necessary. A plausible synthesis starts from vanillin, which is first alkylated with chloroacetic acid to form (4-formyl-2-methoxyphenoxy)acetic acid.[9] The subsequent step involves nitration to introduce the nitro group ortho to the formyl group, yielding the final product.[1]
Physicochemical Characterization: pKa Determination
The acid dissociation constant (pKa) can be precisely determined using UV-Vis spectrophotometric titration.[10][11] This method is ideal as the compound possesses strong chromophores, and the electronic structure (and thus the UV-Vis spectrum) is expected to change upon deprotonation.[10]
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid in a suitable organic solvent (e.g., DMSO) to ensure solubility.
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1.0 to 7.0) with constant ionic strength (e.g., 0.1 M KCl).[10]
-
Sample Preparation: For each buffer, prepare a sample in a quartz cuvette by adding a small, constant volume of the stock solution to the buffer, achieving a final concentration in the range of 50-100 µM.
-
Spectral Acquisition:
-
Record the full UV-Vis spectrum (e.g., 220-500 nm) for the compound in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated species (HA).
-
Record the spectrum in a neutral or slightly basic solution (e.g., pH 7) to obtain the spectrum of the fully deprotonated species (A⁻).
-
Record the spectra for all intermediate buffer solutions.
-
-
Data Analysis:
-
Identify one or more analytical wavelengths where the absorbance difference between the HA and A⁻ forms is maximal.[10]
-
Plot the absorbance at the chosen wavelength(s) against the measured pH of each buffer solution.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at the inflection point of the curve.
-
Sources
- 1. Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ontosight.ai [ontosight.ai]
- 3. jetir.org [jetir.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. www1.lasalle.edu [www1.lasalle.edu]
- 7. Phenoxyacetic acids [stenutz.eu]
- 8. Phenoxyacetic acid | 122-59-8 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.pdx.edu [web.pdx.edu]
"4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" quantum yield and photolysis efficiency
An In-depth Technical Guide to the Quantum Yield and Photolysis Efficiency of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
Abstract
Photoremovable protecting groups (PPGs), or "caged" compounds, are indispensable tools in drug development and fundamental biological research, offering precise spatiotemporal control over the release of active molecules.[1][2][3] The ortho-nitrobenzyl (oNB) scaffold is a cornerstone of PPG design due to its reliable and efficient photo-uncaging mechanism.[4] This guide provides an in-depth technical overview of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, a specialized oNB-type caged compound. We will explore the core principles governing its photolysis, present a comprehensive, field-proven methodology for determining its uncaging quantum yield (Φ), and discuss the implications of this critical parameter for research and therapeutic applications. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Power of Light-Mediated Control
The ability to initiate a biological or chemical process on demand is a primary goal in designing advanced therapeutic and research systems. Photoremovable protecting groups (PPGs) achieve this by covalently "caging" a bioactive molecule, rendering it inert until a pulse of light cleaves the protecting group and releases the active compound.[3][5] This strategy has been instrumental in studying rapid biological events, from neurotransmitter release to gene activation.[2]
The ortho-Nitrobenzyl (oNB) Scaffold: A Gold Standard Phototrigger
Among the various classes of PPGs, the o-nitrobenzyl group is preeminent.[4] Its utility stems from a robust and well-characterized intramolecular photochemical rearrangement that occurs upon UV light absorption.[4][6] This process, a Norrish Type II-like reaction, involves the excited nitro group abstracting a hydrogen atom from the benzylic carbon, initiating a cascade that efficiently breaks the benzylic-leaving group bond.[4] This intramolecular pathway is key to its efficiency, a feature starkly absent in its para-nitrobenzyl isomer, which is largely photochemically inert under the same conditions.[4]
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid: A Specialized Caged Compound
The subject of this guide, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, is a derivative of the oNB class. Its structure incorporates the essential ortho-nitro functionality relative to the phenoxyacetic acid linkage, marking it as a photolabile compound designed to release acetic acid (or a linked molecule) and a 2-nitrosobenzaldehyde derivative upon irradiation. The additional substituents—formyl and methoxy groups—can modulate the compound's absorption spectrum and photochemical properties.[7] Understanding its precise photolysis efficiency is paramount for any application.
Core Principles: Photolysis Efficiency and Quantum Yield
The effectiveness of a caged compound is quantified by its quantum yield (Φ) . This dimensionless value represents the efficiency of a photochemical process.[8]
Definition: The quantum yield is the ratio of the number of molecules that undergo a specific event (e.g., product formation) to the number of photons absorbed by the system.[8][9]
Φ = (Moles of Product Formed) / (Moles of Photons Absorbed)
A quantum yield of 1 (Φ = 1) signifies a perfectly efficient process where every absorbed photon leads to the desired reaction.[8] A value less than 1 (Φ < 1) indicates that other de-excitation pathways, such as fluorescence or non-radiative decay, are competing with the productive photochemical reaction.[8] For oNB systems, Φ values are influenced by factors like the leaving group's acidity, solvent environment, and irradiation wavelength.[6]
Experimental Design: A Self-Validating Workflow
Determining the quantum yield requires two primary measurements: the rate of product formation and the rate of photon absorption. The latter is the most challenging and is precisely measured using a technique called chemical actinometry .[10][11] Our workflow is designed as a self-validating system, relying on the gold-standard ferrioxalate actinometer.[10][12]
Caption: Experimental workflow for quantum yield determination.
Protocol: Determination of Photon Flux via Ferrioxalate Actinometry
Causality: To calculate quantum yield, we must know the exact number of photons entering the reaction cuvette (photon flux, I₀). The ferrioxalate actinometer is the reference standard because it relies on a well-characterized photochemical reaction with a known quantum yield.[10][13] Upon irradiation, Fe³⁺ is reduced to Fe²⁺. The resulting Fe²⁺ is then complexed with 1,10-phenanthroline to form a stable, intensely colored complex that can be accurately quantified using UV-Vis spectrophotometry at 510 nm.[10][12] This protocol's trustworthiness comes from its reliance on these established chemical and physical principles.
Materials:
-
Potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-phenanthroline solution (e.g., 0.1% w/v in water)
-
Sodium acetate buffer (e.g., 0.3 M)
-
Ammonium iron(II) sulfate hexahydrate (for calibration curve)
-
UV-Vis Spectrophotometer
-
Monochromatic light source (e.g., laser or filtered lamp at the desired wavelength)
Procedure:
-
Preparation (in the dark): Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is highly light-sensitive and must be handled in a darkroom or under red light.[11][12]
-
Calibration Curve: Prepare a series of Fe²⁺ standards using ammonium iron(II) sulfate. To each standard, add the 1,10-phenanthroline solution and sodium acetate buffer. Measure the absorbance at 510 nm and plot absorbance vs. concentration. This is crucial for converting the absorbance of your irradiated sample into moles of Fe²⁺.
-
Irradiation: Place a known volume (e.g., 3.0 mL) of the actinometer solution in a cuvette and irradiate it for a precise time interval (e.g., 60 seconds). The setup (cuvette position, light source distance) must be identical to the one used for the MNA sample.[11] A non-irradiated sample should be kept as a "dark control."
-
Complexation: After irradiation, take a precise aliquot of the irradiated solution. Add the 1,10-phenanthroline and sodium acetate buffer solutions to form the colored Fe²⁺ complex.[12]
-
Measurement: Measure the absorbance of the complexed solution at 510 nm.
-
Calculation of Photon Flux (I₀):
-
Use the calibration curve to determine the moles of Fe²⁺ formed.
-
Calculate the photon flux (I₀, in moles of photons per second) using the formula: I₀ = (moles of Fe²⁺ formed) / (Φ_act * t * f) where:
-
Φ_act is the known quantum yield of the actinometer at the irradiation wavelength (e.g., 1.21 at 366 nm).
-
t is the irradiation time in seconds.
-
f is the fraction of light absorbed by the actinometer solution, calculated as f = 1 - 10^(-A), where A is the absorbance of the actinometer solution at the irradiation wavelength.
-
-
Protocol: Measuring the Photolysis of MNA
Causality: With the photon flux established, we now measure the photochemical efficiency of the target compound. The key is to irradiate the MNA solution under the exact same conditions as the actinometer to ensure the incident light intensity is identical. The disappearance of the starting material or the appearance of a product is monitored, typically by High-Performance Liquid Chromatography (HPLC), which provides excellent separation and quantification.
Procedure:
-
Sample Preparation: Prepare a solution of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid in a suitable solvent (e.g., buffered aqueous solution or acetonitrile) with a known concentration. The absorbance at the irradiation wavelength should be measured.
-
Irradiation: Irradiate the MNA solution using the identical setup and for a precise time as in the actinometry experiment. It is critical to ensure that the reaction does not proceed to high conversion (<15-20%), as this can lead to inner filter effects where the photoproducts absorb light and interfere with the measurement.
-
Quantification: Analyze the irradiated solution using a calibrated HPLC method to determine the concentration of the starting material remaining or the concentration of the released acetic acid (or other product). The difference between the initial and final concentration gives the moles of MNA that reacted.
Data Analysis and Quantum Yield Calculation
-
Calculate Moles of Photons Absorbed by MNA:
-
First, calculate the fraction of light absorbed by the MNA solution: f_MNA = 1 - 10^(-A_MNA), where A_MNA is the absorbance of the MNA solution.
-
Moles of photons absorbed = I₀ * t * f_MNA
-
-
Calculate Moles of MNA Reacted:
-
From the HPLC analysis, calculate the change in molarity and multiply by the solution volume.
-
-
Calculate the Quantum Yield (Φ_MNA):
-
Φ_MNA = (Moles of MNA Reacted) / (Moles of Photons Absorbed by MNA)
-
Data Presentation: Example Photolysis Data
| Parameter | Value | Units | Conditions |
| Irradiation Wavelength (λ) | 365 | nm | - |
| Photon Flux (I₀) | 2.5 x 10⁻⁸ | einsteins/s | Determined by Ferrioxalate Actinometry |
| Initial [MNA] | 100 | µM | Solvent: Acetonitrile/Water (1:1) |
| Absorbance of MNA at 365 nm | 0.15 | a.u. | 1 cm path length |
| Irradiation Time (t) | 120 | s | - |
| Moles of MNA Reacted | 0.032 | µmol | Determined by HPLC |
| Calculated Quantum Yield (Φ) | 0.04 | - | - |
Mechanistic Insights
The photolysis of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is expected to follow the canonical o-nitrobenzyl rearrangement pathway.
Caption: Hypothesized photolysis pathway of MNA.
Upon absorption of a UV photon, the molecule is promoted to an excited state.[4] This is followed by a rapid intramolecular hydrogen abstraction from the benzylic carbon of the acetic acid moiety by one of the oxygens of the excited nitro group, forming an aci-nitro intermediate.[4][14] This intermediate undergoes rearrangement and subsequent bond cleavage to release the payload (acetic acid) and the corresponding 2-nitroso-aldehyde byproduct.[4][15] The efficiency of this entire process is what the quantum yield represents.
Conclusion
This guide has detailed the scientific principles and rigorous experimental protocols required to determine the quantum yield and photolysis efficiency of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid. Accurate determination of the quantum yield is not an academic exercise; it is a critical parameter for drug development and quantitative biology. A low quantum yield may necessitate higher light doses, which can increase the risk of phototoxicity, while a high quantum yield enables efficient uncaging with minimal light exposure. By following the self-validating actinometry-based workflow presented, researchers can confidently characterize this and other photoremovable protecting groups, ensuring the reliability and reproducibility of their light-activated studies.
References
-
HepatoChem. A Standard Ferrioxalate Actinometer Protocol. HepatoChem Website. [Link]
-
Furuta, T. Development of Photoremovable Protecting Groups Responsive to Near-Infrared Two-Photon Excitation and Their Application to Drug Delivery Research. Bulletin of the Chemical Society of Japan. [Link]
-
Klán, P. Photoremovable protecting groups: development and applications. Photochemical & Photobiological Sciences. [Link]
-
Govaerts, S., et al. Practical Ferrioxalate Actinometry for the Determination of Photon Fluxes in Production-Oriented Photoflow Reactors. ResearchGate. [Link]
-
Fiveable. Quantum yield determination and interpretation. Photochemistry Class Notes. [Link]
-
Stadler, E., et al. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. [Link]
-
Govaerts, S., et al. Practical Ferrioxalate Actinometry for the Determination of Photon Fluxes in Production-Oriented Photoflow Reactors. ACS Publications. [Link]
-
Klán, P., et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central. [Link]
-
Stadler, E., et al. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. PubMed. [Link]
-
Major, M., et al. Photoremovable Protecting Groups. MDPI. [Link]
-
Wikipedia. Photolabile protecting group. Wikipedia. [Link]
-
de la Fuente, A., et al. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
Sun, L., et al. Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. The Journal of Physical Chemistry. [Link]
-
Stadler, E., et al. A versatile method for the determination of photochemical quantum yields: Via online UV-Vis spectroscopy. ResearchGate. [Link]
-
Moshe, O., et al. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PubMed Central. [Link]
-
Tran, T. T. T., et al. Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]
-
McFarlane, P. H., & Russell, D. W. Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols. Journal of the Chemical Society D. [Link]
-
Aujard, I., et al. o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Angewandte Chemie International Edition. [Link]
-
Hixson, S. S., & Hixson, S. H. Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. PubMed. [Link]
-
Wikipedia. (2-Nitrophenyl)acetic acid. Wikipedia. [Link]
-
Schmidt, B., et al. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
Sources
- 1. Photoremovable protecting groups: development and applications - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C2PP90005J [pubs.rsc.org]
- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoremovable Protecting Groups | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nathan.instras.com [nathan.instras.com]
- 8. fiveable.me [fiveable.me]
- 9. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Photon Flux Using Actinometry | Chempure [chempure.in]
- 12. hepatochem.com [hepatochem.com]
- 13. researchgate.net [researchgate.net]
- 14. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Spectroscopic Characteristics of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, a specialized organic compound with potential applications in biochemical and pharmaceutical research.[1] In the absence of direct experimental spectra in publicly available literature, this document synthesizes a detailed theoretical spectroscopic profile based on foundational principles and data from analogous structures. We will delve into the anticipated features of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. The methodologies for spectral acquisition and the causal relationships between molecular structure and spectral output are explained to provide actionable insights for researchers in the field.
Introduction and Molecular Structure
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a substituted aromatic compound with the molecular formula C₁₀H₉NO₇ and a molecular weight of 255.18 g/mol .[1] Its structure is characterized by a central benzene ring with multiple functional groups: a formyl (-CHO), a methoxy (-OCH₃), a nitro (-NO₂), and a phenoxyacetic acid side chain (-OCH₂COOH). These groups impart distinct electronic and steric properties that are reflected in its spectroscopic behavior. Understanding these characteristics is paramount for its identification, purity assessment, and for elucidating its role in chemical and biological systems.
Below is the chemical structure of the molecule, which serves as the basis for all subsequent spectroscopic predictions.
Caption: Molecular Structure of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.
Infrared (IR) Spectroscopy
Theoretical Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorbed radiation is specific to the type of bond and its molecular environment, allowing for the identification of functional groups.
Predicted IR Spectrum Analysis: The IR spectrum of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is expected to be complex, with characteristic peaks for each of its functional groups.
| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Expected Intensity |
| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 | Broad, Strong |
| Aldehyde (-CHO) | C-H stretch | 2850 - 2800 and 2750 - 2700 | Medium, often two bands |
| Aromatic & Methoxy | C-H stretch | 3100 - 3000 (aromatic), 2950 - 2850 (methoxy) | Medium to Weak |
| Carboxylic Acid (-COOH) | C=O stretch | ~1710 | Strong |
| Aldehyde (-CHO) | C=O stretch | ~1700 | Strong |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak (multiple bands) |
| Nitro (-NO₂) | N-O asymmetric stretch | 1550 - 1500 | Strong |
| Nitro (-NO₂) | N-O symmetric stretch | 1370 - 1330 | Strong |
| Phenoxyacetic Acid | C-O stretch (aryl-ether and alkyl-ether) | 1275 - 1200 and 1150-1085 | Strong |
| Carboxylic Acid (-COOH) | C-O stretch | 1320 - 1210 | Medium |
Expert Insights: The most prominent feature will be a very broad O-H stretching band from the carboxylic acid, which may partially obscure the C-H stretching region.[1][2][3][4] The carbonyl region will likely show two strong, sharp peaks around 1710 and 1700 cm⁻¹, corresponding to the carboxylic acid and aldehyde C=O stretches, respectively.[5][6][7][8] The presence of conjugation with the aromatic ring is expected to shift the aldehyde C=O frequency to a slightly lower wavenumber.[6][8] The two strong absorptions for the nitro group are also highly diagnostic.
Experimental Protocol: Acquiring the IR Spectrum
Caption: Workflow for IR Spectrum Acquisition.
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is standard. A small amount of the compound is ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Background Scan: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The background is automatically subtracted from the sample spectrum, and the resulting transmittance or absorbance spectrum is analyzed for peak positions and intensities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Theoretical Principle: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. Chemical shift (δ) indicates the electronic environment, integration gives the proton count, and spin-spin splitting reveals the number of neighboring protons.
Predicted ¹H NMR Spectrum Analysis (in CDCl₃, TMS at 0 ppm):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH ) | 11.0 - 12.0 | Singlet (broad) | 1H |
| Aldehyde (-CH O) | 9.8 - 10.2 | Singlet | 1H |
| Aromatic Proton (H-5) | 7.5 - 7.8 | Doublet | 1H |
| Aromatic Proton (H-2) | 7.2 - 7.5 | Doublet | 1H |
| Methylene (-OCH₂ COOH) | 4.7 - 5.0 | Singlet | 2H |
| Methoxy (-OCH₃ ) | 3.9 - 4.1 | Singlet | 3H |
Expert Insights:
-
Chemical Shifts: The aldehyde proton is significantly deshielded and appears far downfield.[9][10] The carboxylic acid proton is also far downfield and often broad due to hydrogen bonding and chemical exchange.[9][11] The aromatic protons are in the typical aromatic region (around 7 ppm), but their exact shifts are influenced by the substituents.[9][12][13][14] The nitro and formyl groups are strongly electron-withdrawing, deshielding the ortho and para protons. The methoxy group is electron-donating, which would typically shield its ortho and para protons.[13] Given the substitution pattern, we predict two distinct aromatic signals, each appearing as a doublet due to coupling with its single aromatic neighbor. The methylene protons of the phenoxyacetic acid group are deshielded by the adjacent oxygen atom, and the methoxy protons will appear as a sharp singlet.[15][16]
-
Splitting: The aldehyde and methoxy protons are expected to be singlets as they have no adjacent protons. The methylene protons are also predicted to be a singlet. The two aromatic protons will likely appear as doublets (ortho-coupling).
¹³C NMR Spectroscopy
Theoretical Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton. The chemical shift of each carbon is highly dependent on its hybridization and electronic environment.
Predicted ¹³C NMR Spectrum Analysis (in CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C =O) | 190 - 195 |
| Carboxylic Acid (C =O) | 170 - 175 |
| Aromatic C -O (C-1) | 155 - 160 |
| Aromatic C -OCH₃ (C-6) | 150 - 155 |
| Aromatic C -NO₂ (C-3) | 140 - 145 |
| Aromatic C -CHO (C-4) | 135 - 140 |
| Aromatic C -H (C-2, C-5) | 110 - 125 |
| Methylene (-OC H₂COOH) | 65 - 70 |
| Methoxy (-OC H₃) | 56 - 62 |
Expert Insights: The two carbonyl carbons (aldehyde and carboxylic acid) will be the most downfield signals, with the aldehyde carbon appearing at a higher chemical shift than the carboxylic acid carbon.[17][18][19][20][21][22][23] The aromatic carbons attached to heteroatoms (O, N) will appear at higher chemical shifts than those bonded only to carbon or hydrogen.[24][25][26][27] The methoxy carbon typically appears around 56-62 ppm, and the methylene carbon of the ether linkage will be in the 65-70 ppm range.[15][28][29][30][31][32]
Experimental Protocol: Acquiring NMR Spectra
Caption: Workflow for NMR Spectrum Acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to the correct frequency, and the magnetic field is shimmed to achieve homogeneity.
-
Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled sequence is typically used to ensure each unique carbon appears as a singlet and to enhance the signal.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline-corrected. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Mass Spectrometry (MS)
Theoretical Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI-MS), the molecule is fragmented, and the resulting pattern of fragment ions provides a "fingerprint" that can be used to deduce the molecular structure.
Predicted Mass Spectrum Analysis:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 255.
-
Major Fragmentation Pathways: Aromatic nitro compounds often exhibit characteristic fragmentation patterns.[33][34][35][36][37]
Predicted Major Fragments:
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 255 | [C₁₀H₉NO₇]⁺ | Molecular Ion (M⁺) |
| 210 | [M - COOH]⁺ | Loss of the carboxyl group |
| 209 | [M - NO₂]⁺ | Loss of the nitro group |
| 196 | [M - OCH₂COOH]⁺ | Cleavage of the ether side chain |
| 181 | [M - NO - COOH]⁺ | Loss of nitric oxide and carboxyl group |
| 151 | [M - NO₂ - CO - OCH₃]⁺ | Complex fragmentation post-nitro loss |
Expert Insights: The fragmentation of this molecule will likely be complex. Key initial fragmentation steps could include the loss of the nitro group (a loss of 46 amu) or the loss of the entire carboxymethyl group (-CH₂COOH, a loss of 59 amu), or simple decarboxylation (-COOH, a loss of 45 amu).[33] Further fragmentation of the aromatic ring structure would follow. The presence of a methyl group ortho to a nitro group can sometimes lead to an "ortho effect," resulting in the loss of a hydroxyl radical, though this is less common with a methoxy group.[34]
Conclusion
This guide provides a detailed, theoretically-derived spectroscopic profile for 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid. The predicted IR, ¹H NMR, ¹³C NMR, and MS data are based on the established spectroscopic behavior of its constituent functional groups. These predictions offer a robust framework for researchers to identify and characterize this molecule in experimental settings. It is crucial to correlate these theoretical predictions with experimentally obtained data for definitive structural confirmation.
References
-
OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Berkeley Learning Hub. (2024). COOH IR Peak Identification Guide. Retrieved from [Link]
-
Ruhr-Universität Bochum. (n.d.). Chemical shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]
-
Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (n.d.). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
-
ACS Publications. (1995). Estimation of the chemical shifts of aromatic protons using additive increments. Retrieved from [Link]
-
ACD/Labs. (2026). Methoxy groups just stick out. Retrieved from [Link]
-
JoVE. (2024). Video: Proton (¹H) NMR: Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved from [Link]
-
Reddit. (2019). C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids?. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Retrieved from [Link]
-
PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shift values, multiplicities and assignments of aldehyde-CHO.... Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
-
Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Retrieved from [Link]
-
National Institute of Technology, Rourkela. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
ResearchGate. (2025). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 4. echemi.com [echemi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistryguide.com [organicchemistryguide.com]
- 10. researchgate.net [researchgate.net]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. acdlabs.com [acdlabs.com]
- 16. jove.com [jove.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. youtube.com [youtube.com]
- 20. echemi.com [echemi.com]
- 21. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 22. reddit.com [reddit.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. compoundchem.com [compoundchem.com]
- 25. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 26. organicchemistrydata.org [organicchemistrydata.org]
- 27. bhu.ac.in [bhu.ac.in]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 32. researchgate.net [researchgate.net]
- 33. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 36. cdnsciencepub.com [cdnsciencepub.com]
- 37. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Aqueous Solubility and Stability of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
Foreword: A Proactive Approach to Preformulation
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide focuses on 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid , a molecule whose structural motifs—a phenoxyacetic acid core, a nitro group, a methoxy substituent, and a formyl group—suggest a complex interplay of properties that demand careful characterization.
As no extensive public data exists for this specific compound, this document serves as both a predictive analysis and a practical, field-proven playbook. We will not merely report data but will establish the strategic framework and detailed methodologies required to generate a comprehensive preformulation package. The protocols described herein are designed to be self-validating, embedding scientific rationale into each step to ensure the resulting data is robust, reliable, and regulatory-ready.
Molecular Profile and Predicted Physicochemical Characteristics
Before embarking on experimental work, a structural analysis of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid provides critical insights into its expected behavior.
-
Core Structure: Phenoxyacetic Acid. This scaffold is common in various pharmaceuticals.[1] The carboxylic acid moiety is the primary ionizable center.
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): This group confers acidic properties, making aqueous solubility highly dependent on pH. At pH values above its acid dissociation constant (pKa), the molecule will deprotonate to form a more soluble carboxylate salt.[2][3]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it increases the acidity of the carboxylic acid (lowering its pKa) compared to unsubstituted phenoxyacetic acid.[3] This group also acts as a strong chromophore, facilitating UV-based analytical detection. Importantly, nitroaromatic compounds are often susceptible to degradation via reduction and photolysis.[4][5]
-
Formyl Group (-CHO): The aldehyde is an electron-withdrawing group that can be prone to oxidation, potentially converting to a carboxylic acid under oxidative stress.
-
Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic properties of the aromatic ring.
-
Based on this analysis, we can hypothesize that the compound will exhibit low intrinsic solubility in its neutral form and that its primary degradation pathways may involve hydrolysis of the ether linkage, reduction of the nitro group, and oxidation of the formyl group.
Strategic Framework for Characterization
The logical flow of investigation is crucial. We must first understand solubility to prepare solutions for stability testing. The entire process is underpinned by a robust, stability-indicating analytical method.
Figure 1: High-level workflow for the preformulation assessment of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.
Part 1: Aqueous Solubility Profiling
Causality: The ionization state of a molecule is a primary determinant of its aqueous solubility. For a carboxylic acid, the Henderson-Hasselbalch equation governs the ratio of the ionized (soluble) to un-ionized (less soluble) form. Determining the pH-solubility profile is therefore not just a data-gathering exercise; it is essential for predicting absorption in the gastrointestinal tract and for designing parenteral or oral liquid formulations.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method (pH-Ramge)
This method is the gold standard for determining equilibrium solubility. It involves saturating a solution with the compound at a specific pH and temperature and then quantifying the amount dissolved.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., HCl, acetate, phosphate) covering a physiologically relevant pH range (pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4, and 8.0).
-
Sample Preparation: Add an excess amount of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid to vials containing each buffer. The excess must be sufficient to ensure a solid phase remains at equilibrium, confirming saturation. A starting point of ~2 mg/mL is often practical.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker bath. Equilibration time must be determined experimentally; typical durations are 24 to 72 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze using a validated HPLC-UV method (see Section 4.1 for method development).
-
pH Verification: Measure the final pH of the solution after equilibration to ensure it has not shifted.
Data Presentation and Interpretation
The quantitative data should be summarized in a clear, tabular format and visualized graphically.
Table 1: Predicted pH-Solubility Profile for 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid at 25°C
| Target pH | Final pH | Solubility (µg/mL) | Standard Deviation |
|---|---|---|---|
| 1.2 | 1.21 | Expected Low | <10% |
| 3.0 | 3.05 | Expected Low | <10% |
| 4.5 | 4.52 | Expected Increase | <10% |
| 5.5 | 5.48 | Expected Sig. Increase | <10% |
| 6.8 | 6.81 | Expected High | <10% |
| 7.4 | 7.39 | Expected High | <10% |
Note: The table presents a hypothetical outcome based on the compound's acidic nature. The sharp increase in solubility is expected to occur around the compound's pKa.
Part 2: Aqueous Stability and Forced Degradation
Causality: Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity.[6] It is designed to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[7] The objectives are multifold: to identify likely degradation products, elucidate degradation pathways, and, most critically, to challenge the analytical method to ensure it can separate and quantify the parent drug in the presence of its degradants (i.e., to prove it is "stability-indicating").[8][9]
Prerequisite: Stability-Indicating Analytical Method (SIAM) Development
A reverse-phase HPLC method with UV detection is the workhorse for this type of analysis due to the presence of strong chromophores in the molecule.
Starting HPLC-UV Method Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Diode Array Detector (DAD) to scan for optimal wavelength and peak purity. A wavelength around 254 nm or a local maximum is a good starting point.
-
Injection Volume: 10 µL
Method Validation: The method must be validated for specificity by analyzing stressed samples. The goal is to demonstrate that the principal peak is free from co-eluting degradants (using DAD peak purity analysis) and that a mass balance close to 100% is achieved.
Forced Degradation Experimental Protocols
The standard approach is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[9][10] This ensures that degradation products are formed at a sufficient level for detection without completely consuming the parent compound.
General Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.[10]
-
For each condition, dilute the stock into the stress medium.
-
Include a control sample (unstressed, kept at 4°C) for comparison.
-
After exposure, neutralize the samples if necessary, dilute to a target concentration, and analyze by the SIAM.
Stress Conditions:
-
Acid Hydrolysis:
-
Condition: 0.1 N HCl at 60°C.
-
Time Points: 2, 6, 24, 48 hours.
-
Rationale: Simulates acidic environments (e.g., stomach) and tests the stability of the ether linkage and other acid-labile groups.
-
-
Base Hydrolysis:
-
Condition: 0.1 N NaOH at 60°C.
-
Time Points: 1, 4, 8, 24 hours.
-
Rationale: Simulates alkaline environments (e.g., intestine). Phenoxyacetic acid derivatives can be susceptible to base-catalyzed hydrolysis.[11]
-
-
Oxidative Degradation:
-
Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Time Points: 2, 6, 24, 48 hours.
-
Rationale: The formyl group is a prime target for oxidation. This condition mimics potential exposure to oxidative impurities in excipients or peroxide residues from container manufacturing.
-
-
Thermal Degradation:
-
Condition: Solid compound stored at 80°C.
-
Time Points: 1, 3, 7 days.
-
Rationale: Assesses the intrinsic thermal stability of the molecule in the solid state.
-
-
Photostability:
-
Condition: Solution and solid samples exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Rationale: The nitroaromatic moiety is a known photosensitive functional group, making photostability a critical parameter to evaluate.[5][12][13]
-
Predicted Degradation Pathways
A key outcome of forced degradation is the elucidation of potential degradation pathways, which informs formulation and packaging decisions.
Figure 2: Predicted primary degradation pathways for 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid under forced degradation conditions.
Part 3: Excipient Compatibility Screening
Causality: Excipients are not inert; they can interact physically or chemically with an API, leading to instability.[14][15] A proactive screening study is a cornerstone of rational formulation design, preventing costly late-stage failures.[16] The goal is to identify excipients that are compatible with the drug under accelerated storage conditions.
Experimental Protocol: Isothermal Stress Testing
This protocol involves storing binary mixtures of the drug and individual excipients under accelerated heat and humidity conditions.
Methodology:
-
Excipient Selection: Choose a range of common excipients from different functional classes (e.g., fillers, binders, disintegrants, lubricants). Examples include Lactose, Microcrystalline Cellulose (MCC), Croscarmellose Sodium, and Magnesium Stearate.
-
Mixture Preparation: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio to maximize the chance of detecting an interaction. A physical blend is usually sufficient.
-
Sample Storage: Place samples in open vials (to allow humidity exposure) and in closed vials (as a control) under accelerated conditions (e.g., 40°C/75% RH or 50°C/75% RH).[17][18]
-
Time Points: Analyze samples at initial (T=0), 2-week, and 4-week time points.
-
Analysis:
-
Visual Observation: Note any changes in color, appearance, or physical state.
-
Chemical Analysis: Assay the samples using the validated SIAM to determine the remaining percentage of the API and to look for the appearance of new degradation peaks.
-
Data Presentation and Interpretation
Results are typically summarized in a table to provide a clear go/no-go recommendation for each excipient.
Table 2: Representative Excipient Compatibility Screening Results
| Excipient | Condition | Time | Appearance | Assay (% Initial) | Degradants | Compatibility |
|---|---|---|---|---|---|---|
| MCC | 40°C/75% RH | 4 Weeks | No Change | 99.5% | None Detected | Compatible |
| Lactose | 40°C/75% RH | 4 Weeks | Slight Yellowing | 92.1% | Peak at RRT 1.2 | Incompatible |
| Mg Stearate | 40°C/75% RH | 4 Weeks | No Change | 98.9% | None Detected | Compatible |
| Croscarmellose | 40°C/75% RH | 4 Weeks | No Change | 99.2% | None Detected | Compatible |
Note: The incompatibility with lactose is a hypothetical example, often seen with drugs containing amine groups (Maillard reaction), but other interactions are possible.
Conclusion and Path Forward
This guide outlines a comprehensive and scientifically rigorous strategy for characterizing the aqueous solubility and stability of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid. By following these structured, field-proven methodologies, researchers can build a robust preformulation data package. This data is fundamental to de-risking the development process, enabling rational formulation design, defining appropriate storage conditions, and ensuring the ultimate delivery of a safe, stable, and effective drug product. The insights gained from these studies will form the bedrock of all subsequent CMC (Chemistry, Manufacturing, and Controls) activities.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Lubenec, V., & Kireev, I. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Kumar, V., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. [Link]
-
Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. [Link]
-
Juárez, J. F., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
-
Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. [Link]
-
Tang, M., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. [Link]
-
Slideshare. (n.d.). Drug excipient Compatibility. [Link]
-
Narang, A. S., et al. (2012). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]
-
Chen, B., et al. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences. [Link]
-
de Oliveira, A. G., et al. (2019). Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques. Journal of Thermal Analysis and Calorimetry. [Link]
-
PharmaQuesT. (n.d.). DRUG-EXCIPIENT COMPATIBILITY STUDIES. [Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]
- Google Patents. (n.d.).
-
Wyttenbach, N., & Kuentz, M. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology. [Link]
-
Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. [Link]
-
Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]
-
JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]
-
Wikipedia. (n.d.). Phenoxyacetic acid. [Link]
-
YouTube. (2018, August 1). acid derivatives: hydrolysis. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. brainly.com [brainly.com]
- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 12. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug excipient Compatibility | PDF [slideshare.net]
- 15. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 16. Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 18. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Imperative for Spatiotemporal Control of pH in Biological Systems
An In-Depth Technical Guide to the Discovery and Initial Characterization of Caged Proton Compounds
Biological processes are governed by an exquisite level of spatial and temporal organization. From the catalytic turnover of an enzyme in a specific cellular compartment to the conformational change of a membrane-bound ion channel, the local concentration of protons—and thus, pH—is a critical regulatory parameter. Traditional methods of studying pH-dependent phenomena, such as buffer exchange, are often too slow to resolve the kinetics of rapid biological events. This limitation created a compelling need for tools that could perturb pH with the precision of light.[1][2]
This guide provides a comprehensive overview of the discovery, design principles, and essential characterization workflow for caged proton compounds. These are specialized photoremovable protecting groups (PPGs), also known as photocages, designed to be biologically inert until a pulse of light triggers the rapid and localized release of a proton.[3][4] This "pH-jump" technology allows researchers to initiate and study fast, pH-driven processes in real-time.[5][6] We will proceed from the foundational chemistry to the self-validating experimental protocols required to bring a novel caged proton compound from the bench to its application, grounded in the perspective of a senior application scientist focused on causality and robust validation.
Part I: The Chemistry of Proton Caging - Design and Synthesis Principles
The design of a caged compound is a deceptively simple concept: a key functional group is covalently modified with a photocleavable moiety, rendering the parent molecule inactive.[1] For a caged proton, the goal is to cage a molecule that, upon photolysis, becomes a strong acid.
The Archetype: The ortho-Nitrobenzyl (oNB) Scaffold
The most versatile and widely employed scaffold in caging chemistry is the ortho-nitrobenzyl (oNB) group.[7] Its photorelease mechanism is the bedrock upon which most caged proton compounds are built. The causality of its effectiveness stems from a light-induced intramolecular hydrogen atom abstraction from the benzylic carbon by the excited nitro group. This initiates a cascade that results in the formation of a transient aci-nitro intermediate and, ultimately, the release of the caged species along with an o-nitrosobenzaldehyde or ketone byproduct.[8][9][10]
A prime example of a highly effective caged proton is 1-(2-nitrophenyl)ethyl sulfate (NPE-caged-proton) .[11] This compound is designed to release sulfuric acid—a strong acid that completely dissociates—thereby ensuring a clean and significant release of protons capable of inducing large pH jumps down to pH 2.[11][12] The photolysis mechanism is robust and its efficiency is well-characterized.[12][13]
Caption: Photorelease mechanism of NPE-caged-proton.
Conceptual Synthesis Pathway
The synthesis of oNB-based caged compounds typically involves standard organic chemistry transformations. For NPE-caged-proton, a common route involves the sulfation of 1-(2-nitrophenyl)ethanol. This process highlights a key principle: the caged molecule is constructed by attaching the photolabile oNB group to the species intended for release, in this case, via an ester linkage to sulfate. The resulting compound must be purified and validated spectroscopically (e.g., via NMR and mass spectrometry) before photochemical characterization.
Part II: Initial Characterization Workflow - A Self-Validating System
Characterizing a new caged proton compound requires a logical sequence of experiments. Each step not only provides essential data but also validates the success of the preceding step, creating a self-validating workflow.
Step 1: Foundational Photochemical Properties
Causality: Before attempting photolysis, you must know the compound's absorption properties. The wavelength of maximum absorbance (λmax) dictates the optimal wavelength for the light source (e.g., laser or lamp) to ensure efficient excitation. This avoids wasted energy and minimizes off-target irradiation.
Experimental Protocol: UV-Visible Absorbance Spectroscopy
-
Preparation: Prepare a dilute solution (e.g., 10-50 µM) of the caged compound in the desired experimental buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.4).
-
Blanking: Use the same buffer to zero the spectrophotometer, establishing a baseline.
-
Measurement: Acquire the absorbance spectrum over a relevant range (e.g., 250-500 nm).
-
Analysis: Identify the λmax. For most oNB compounds, this will be in the UV-A range (340-360 nm).[6] Calculate the molar extinction coefficient (ε) at this wavelength using the Beer-Lambert law (A = εcl).
Step 2: Proving Proton Release - The pH-Jump Experiment
Causality: This is the core functional assay. It directly answers the question: "Does light exposure cause a rapid drop in pH?" Using a pH-sensitive indicator dye provides a real-time optical readout of the proton release.
Caption: Workflow for a laser-induced pH-jump experiment.
Experimental Protocol: Laser Flash Photolysis with a pH Indicator
-
System Setup: Configure a flash photolysis system. This typically consists of a pulsed UV laser (e.g., Nd:YAG at 355 nm) as the 'pump' and a continuous wave light source (e.g., a tungsten lamp with a monochromator) and a fast detector (e.g., a photomultiplier tube) as the 'probe'.[14]
-
Sample Preparation: In a quartz cuvette, prepare a solution containing the caged proton compound (e.g., 1 mM NPE-caged-proton), a suitable pH indicator (e.g., Phenol Red), and a lightly buffered aqueous solution. The initial pH should be set where the indicator has a clear spectral response to acidification.
-
Control Measurement (Trustworthiness): Record the probe beam intensity through the sample before the flash. This is your baseline. Perform two critical controls: a flash with no caged compound, and a measurement with the caged compound but no flash. Neither should show a significant signal, validating that the effect is light-dependent and requires the caged compound.[9]
-
pH-Jump: Fire a single laser pulse into the sample. Simultaneously, record the change in absorbance of the pH indicator at a wavelength where its protonated and deprotonated forms differ. The recording should be on a microsecond-to-millisecond timescale.
-
Data Analysis: Convert the change in indicator absorbance to a change in pH using a pre-determined calibration curve for the indicator. Fit the kinetic trace to determine the rate of proton release.
| Parameter | Example Value | Significance |
| Initial pH | 7.50 | Starting condition of the system. |
| Final pH | 5.50 | The magnitude of the pH jump achieved. |
| ΔpH | -2.00 | Quantifies the acidification power. |
| Release Half-Life (t1/2) | 200 µs | The speed at which the pH change occurs. |
| Table 1: Example data from a pH-jump experiment, demonstrating the key parameters to be extracted. |
Step 3: Quantifying Efficiency - Quantum Yield (QY) Determination
Causality: The quantum yield (Φ or QY) is the ultimate measure of photochemical efficiency—it defines how many molecules of product are formed per photon absorbed.[8] A high QY is critical for biological applications, as it minimizes the required light dose, thereby reducing potential photodamage to living cells.[1]
Experimental Protocol: Relative QY Measurement using Chemical Actinometry
-
Actinometer Standard: Prepare a solution of a chemical actinometer with a well-known QY, such as potassium ferrioxalate.
-
Irradiation: Irradiate both the actinometer solution and a solution of the caged proton compound with the exact same light source, geometry, and duration. Ensure the absorbance of both solutions at the irradiation wavelength is matched to guarantee equal photon absorption.
-
Quantify Photoproduct:
-
For the actinometer, follow the standard protocol to develop and measure the colored Fe2+-phenanthroline complex via absorbance.
-
For the caged proton, quantify the amount of a stable photoproduct (e.g., the 2-nitrosoacetophenone byproduct) using High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
-
Calculation: The QY of the caged compound (Φcaged) is calculated relative to the actinometer's known QY (Φact) using the formula: Φcaged = Φact * (moles of productcaged / moles of productact)
Step 4: Unraveling the Mechanism - Time-Resolved Spectroscopy
Causality: While the pH-jump experiment confirms the final outcome, time-resolved transient absorption spectroscopy allows you to observe the short-lived chemical intermediates, like the aci-nitro anion.[13][14] This provides direct evidence for the proposed reaction mechanism and reveals the true rate-limiting step of proton release, which may be the decay of this intermediate.[12]
Experimental Protocol: Nanosecond Transient Absorption Spectroscopy
-
Setup: Use a pump-probe laser spectroscopy setup. A nanosecond UV laser pulse excites the sample. A second, broad-spectrum 'probe' pulse is passed through the sample at a precise delay time after the pump pulse.
-
Measurement: The spectrum of the transmitted probe pulse is recorded. By varying the delay between the pump and probe pulses (from nanoseconds to milliseconds), a series of 'snapshot' spectra are collected.
-
Analysis: The resulting data shows the rise and fall of new absorbing species. For oNB compounds, one expects to see a transient absorbance around 400 nm, characteristic of the aci-nitro intermediate.[13] By plotting the absorbance at this wavelength versus time, the formation and decay kinetics of this intermediate can be determined. The decay rate of this species often corresponds to the rate of product release.[12]
| Compound Scaffold | Typical λmax | Quantum Yield (Φ) | Release Rate Constant (k) |
| o-Nitrobenzyl (oNB) | ~347 nm | 0.1 - 0.5[6][8] | 102 - 105 s-1[8][12] |
| p-Hydroxyphenacyl (pHP) | ~300 nm | 0.1 - 0.3[4] | >108 s-1[4] |
| Coumarin-4-ylmethyl | ~320 nm | 0.01 - 0.1 | >106 s-1[8] |
| Table 2: Comparison of key photochemical properties for common photoremovable protecting group scaffolds used for caging acids. |
Part III: Field-Proven Insights & Considerations for Application
-
Byproduct Reactivity: The o-nitroso photobyproduct is a known electrophile that can react with biological thiols, such as cysteine residues in proteins.[9][10] It is imperative to perform control experiments where the biological system is exposed to pre-photolyzed caged compound solution. The inclusion of a thiol scavenger like glutathione or dithiothreitol in the experimental buffer is a common and effective strategy to mitigate these off-target effects.[9]
-
Biological Inertness: The caged compound itself must be validated to be inert before photolysis. For example, when studying an enzyme, one must confirm that the caged compound does not act as an inhibitor or allosteric modulator prior to light activation.[8]
-
Choosing the Right Tool: While oNB compounds are workhorses, other scaffolds like p-hydroxyphenacyl (pHP) offer much faster release kinetics, which may be necessary for studying sub-microsecond events.[4][7] However, the choice always involves trade-offs in QY, wavelength, and synthetic accessibility.
Conclusion
The development of caged proton compounds has provided an indispensable tool for dissecting the kinetics of pH-sensitive biological machinery. Their successful application hinges on a rigorous and systematic characterization process. By following a self-validating workflow that moves from fundamental properties (absorbance) to functional proof (pH-jump), efficiency quantification (QY), and mechanistic insight (transient spectroscopy), researchers can develop and deploy these molecular tools with confidence. This disciplined approach ensures that the observed biological effects can be reliably attributed to a precisely controlled, light-induced change in pH, pushing the frontiers of our understanding of dynamic cellular processes.
References
-
Title: Characterizing Caged Molecules Through Flash Photolysis and Transient Absorption Spectroscopy | Springer Nature Experiments. Source: Springer Nature. URL: [Link]
-
Title: Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Source: MDPI. URL: [Link]
-
Title: Photoremovable Protecting Groups. Source: MDPI. URL: [Link]
-
Title: Photolabile protecting group - Wikipedia. Source: Wikipedia. URL: [Link]
-
Title: Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Source: PMC - NIH. URL: [Link]
-
Title: Caged compounds: photorelease technology for control of cellular chemistry and physiology. Source: Nature Methods. URL: [Link]
-
Title: Flash photolysis of caged compounds. Source: Plymouth Marine Science Electronic Archive (PlyMSEA). URL: [Link]
-
Title: Photoremovable protecting groups based on electron transfer chemistry. Source: Photochemical & Photobiological Sciences (RSC Publishing). URL: [Link]
-
Title: Flash photolysis of caged compounds in Limulus ventral photoreceptors. Source: PMC - NIH. URL: [Link]
-
Title: Combinatorial discovery of two-photon photoremovable protecting groups. Source: PNAS. URL: [Link]
-
Title: The α,5‐Dicarboxy‐2‐nitrobenzyl Caging Group, a Tool for Biophysical Applications with Improved Hydrophilicity: Synthesis, Photochemical Properties and Biological Characterization. Source: Semantic Scholar. URL: [Link]
-
Title: Caged compounds: photorelease technology for control of cellular chemistry and physiology. Source: Nature. URL: [Link]
-
Title: Characterization of a new caged proton capable of inducing large pH jumps. Source: ResearchGate. URL: [Link]
-
Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Source: ACS Publications. URL: [Link]
-
Title: Study of proton transfer processes in solution using the laser induced pH-jump: A new experimental setup and an improved data analysis based on genetic algorithms. Source: ResearchGate. URL: [Link]
-
Title: Cage escape governs photoredox reaction rates and quantum yields. Source: KOPS. URL: [Link]
-
Title: Flash photolysis of caged compounds: new tools for cellular physiology. Source: PubMed - NIH. URL: [Link]
-
Title: Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Source: ResearchGate. URL: [Link]
-
Title: The Discovery, Development and Demonstration of Three Caged Compounds. Source: PubMed. URL: [Link]
-
Title: Caged compounds: photorelease technology for control of cellular chemistry and physiology. Source: PubMed. URL: [Link]
-
Title: Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. Source: ResearchGate. URL: [Link]
-
Title: Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. Source: ResearchGate. URL: [Link]
-
Title: Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Source: PMC - NIH. URL: [Link]
-
Title: Proton Concentration Jumps and Generation of Transmembrane pH-gradients by Photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic Acid. Source: PubMed. URL: [Link]
-
Title: Real-time structural characterization of protein response to a caged compound by fast detector readout and high-brilliance synchrotron radiation. Source: PubMed. URL: [Link]
-
Title: Useful caged compounds for cell physiology. Source: PMC - NIH. URL: [Link]
-
Title: (A) The general structure of caged compounds with a list of commonly... Source: ResearchGate. URL: [Link]
Sources
- 1. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nathan.instras.com [nathan.instras.com]
- 3. mdpi.com [mdpi.com]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plymsea.ac.uk [plymsea.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterizing Caged Molecules Through Flash Photolysis and Transient Absorption Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Revolutionizing Reaction Kinetics: A Guide to pH Jump Studies Using 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid
For researchers, scientists, and drug development professionals delving into the rapid kinetics of proton-dependent processes, the ability to initiate a reaction with a sudden change in pH is a powerful tool. This guide provides a comprehensive overview and a detailed experimental protocol for utilizing "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" as a caged proton compound for laser-induced pH jump studies. This photolabile molecule offers a precise and ultrafast method for triggering reactions, enabling the study of transient intermediates and rapid conformational changes in biological and chemical systems.
The Principle of Caged Compounds and pH Jumps
The study of fast biochemical reactions, such as enzyme catalysis and protein folding, often requires specialized techniques to initiate and monitor the process on a microsecond to millisecond timescale. Traditional methods like stopped-flow mixing have a "dead time" in the millisecond range, which can obscure the earliest events of a reaction.[1][2][3] Laser-induced pH jumps, employing caged compounds, circumvent this limitation by providing a virtually instantaneous change in proton concentration.[4][5]
Caged compounds are molecules that are biologically or chemically inert until activated by a pulse of light.[6] In the context of pH jump studies, a "caged proton" is a photolabile molecule that, upon irradiation, rapidly releases one or more protons, causing a sudden drop in the pH of the solution. This allows for the precise initiation of a reaction at a well-defined time point, enabling the capture of fleeting intermediates and kinetic pathways.
4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid: A Versatile Caged Proton
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a specialized caged proton with properties well-suited for time-resolved studies. Its synthesis is based on vanillin, and its mechanism of proton release is analogous to the photochemical formation of 2-nitrosobenzoic acid from 2-nitrobenzaldehyde.[7]
Key properties of this compound are summarized in the table below:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₇ | [8] |
| Molecular Weight | 255.18 g/mol | [8] |
| Absorption Maxima (λmax) | 263 nm and 345 nm | [7] |
| Quantum Yield (Φ) | 0.18 | [7] |
| Proton Release Time | < 1 microsecond | [7] |
| pKa of Parent Compound | 2.72 | [7] |
| pKa of Photoproducts | 0.75 and 2.76 | [7] |
The absorption maximum at 345 nm makes this compound ideal for use with common UV lasers, such as a Nd:YAG laser's third harmonic (355 nm).[6] The rapid proton release in under a microsecond ensures that the initiation of the reaction is not the rate-limiting step in most kinetic studies.[7] Furthermore, its low permeability across lipid bilayers allows for the generation of transmembrane proton gradients, opening up applications in membrane transport studies.[7]
Experimental Workflow for pH Jump Studies
The following diagram illustrates the general workflow for a pH jump experiment using 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.
Caption: A generalized workflow for conducting pH jump experiments.
Detailed Protocol: Time-Resolved Fluorescence Detection of a pH-Induced Conformational Change
This protocol outlines a procedure for observing a hypothetical protein's conformational change upon a rapid pH drop, monitored by a change in the fluorescence of a pH-sensitive indicator.
I. Reagents and Equipment
-
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid (caged proton)
-
Analyte: Protein of interest (e.g., 10 µM)
-
pH Indicator: A fluorescent dye whose emission is pH-sensitive in the desired range (e.g., fluorescein or a commercially available pHrodo dye).[9] The choice of indicator is critical and should have a pKa close to the final pH of the experiment.
-
Buffer: A low concentration buffer (e.g., 1-2 mM HEPES or phosphate) to set the initial pH without significantly quenching the pH jump.
-
Solvent: High-purity water.
-
Laser: Pulsed UV laser, preferably a Nd:YAG laser with a third harmonic generator (355 nm). The pulse duration should be in the nanosecond range.
-
Time-Resolved Fluorometer: A fluorometer capable of capturing fluorescence decay on a microsecond to second timescale, equipped with a pulsed excitation source (for the indicator) and a fast detector (e.g., a photomultiplier tube).
-
Quartz Cuvette: A 1 cm path length quartz cuvette.
-
pH Meter: Calibrated for accurate initial pH measurement.
II. Solution Preparation
-
Caged Proton Stock Solution: Prepare a concentrated stock solution of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid (e.g., 10-50 mM) in a suitable organic solvent (like DMSO) or directly in the aqueous buffer if solubility permits. Store protected from light.
-
Analyte Stock Solution: Prepare a concentrated stock solution of the protein of interest in the desired buffer.
-
pH Indicator Stock Solution: Prepare a stock solution of the fluorescent pH indicator (e.g., 1 mM) in an appropriate solvent.
-
Reaction Mixture: In the quartz cuvette, prepare the final reaction mixture by adding the components in the following order, gently mixing after each addition:
-
Buffer and high-purity water.
-
pH indicator to a final concentration that gives a good signal-to-noise ratio (typically in the low micromolar range).
-
Analyte to the desired final concentration.
-
Caged proton to a final concentration that will produce the desired pH jump (typically 0.1-1 mM). The final concentration will need to be determined empirically based on the laser power and the desired pH change.
-
-
Initial pH Adjustment: Adjust the initial pH of the reaction mixture to the desired starting value (e.g., pH 7.5) using small aliquots of dilute NaOH or HCl.
III. Experimental Setup and Execution
The following diagram illustrates a typical experimental setup.
Caption: A schematic of a laser-induced pH jump apparatus.
-
Instrument Warm-up: Allow the laser and fluorometer to warm up according to the manufacturer's instructions to ensure stable output.
-
Baseline Measurement: Place the cuvette in the fluorometer and record a baseline fluorescence signal from the pH indicator before the laser pulse. This establishes the initial state of the system.
-
Laser Pulse Delivery: Trigger a single pulse from the UV laser to irradiate the sample. The shutter ensures that only a single pulse is delivered. The optics focus the laser beam into the center of the cuvette.
-
Time-Resolved Data Acquisition: Simultaneously with the laser pulse, trigger the data acquisition system of the fluorometer to record the change in fluorescence intensity over time. The time range should be chosen to capture the entire kinetic process of interest, from microseconds to seconds.
-
Control Experiments:
-
Perform an experiment without the analyte to measure the pH jump kinetics in the absence of the protein.
-
Perform an experiment without the caged proton but with the analyte to ensure that the laser pulse itself does not cause any changes in the protein's fluorescence or conformation.
-
IV. Data Analysis
-
pH Calibration: To quantify the magnitude of the pH jump, a calibration curve must be generated. This is done by measuring the fluorescence of the pH indicator in a series of buffers with known pH values (in the absence of the caged proton). This allows the observed change in fluorescence intensity to be converted to a change in pH.
-
Kinetic Analysis: The time-resolved fluorescence data, now representing the change in pH or a pH-dependent signal, can be fit to appropriate kinetic models (e.g., single or multiple exponential decays) to extract rate constants for the observed process.[7][10]
Causality and Trustworthiness in Experimental Design
-
Choice of Caged Proton Concentration: The concentration of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid directly influences the magnitude of the pH jump. A higher concentration will result in a larger pH drop, but may also lead to inner filter effects where the compound absorbs too much of the incident light. It is crucial to empirically determine the optimal concentration for the desired pH change.
-
Buffer Concentration: The buffer concentration must be low enough to not significantly quench the pH jump. A high buffer capacity will neutralize the released protons too quickly, diminishing the effect.
-
pH Indicator Selection: The chosen pH indicator should not interact with the analyte and should have a pKa in the range of the final pH to provide the most sensitive response.[11]
-
Laser Power: The laser power should be sufficient to photolyze a significant fraction of the caged compound in a single pulse but not so high as to cause sample degradation or multiphoton absorption by other components.
Conclusion
Laser-induced pH jump studies using 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid provide a powerful method for investigating the kinetics of fast, proton-dependent reactions. By offering sub-microsecond time resolution, this technique allows researchers to probe the intricate details of biochemical and chemical processes that are inaccessible with conventional methods. The detailed protocol and considerations presented here serve as a robust starting point for scientists and drug development professionals to implement this advanced kinetic technique in their research, ultimately leading to a deeper understanding of reaction mechanisms and the development of new therapeutics.
References
- Current time information in Asia/Manila. (n.d.).
-
Gutman, M. (1984). The pH jump: probing of macromolecules and solutions by a laser-induced, ultrashort proton pulse--theory and applications in biochemistry. Methods of Biochemical Analysis, 30, 1-103. Retrieved from [Link]
-
pHjump - Photobiology. (n.d.). Retrieved from [Link]
-
Adams, S. R., & Tsien, R. Y. (1993). Controlling cell chemistry with caged compounds. Annual Review of Physiology, 55, 755-784. Retrieved from [Link]
-
Reich, M., & Fendler, J. H. (1987). Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid. Journal of the American Chemical Society, 109(12), 3657-3661. Retrieved from [Link]
-
Gutman, M., Nachliel, E., Gershon, E., Giniger, R., & Pines, E. (1983). The pH jump: kinetic analysis and determination of the diffusion-controlled rate constants. Journal of the American Chemical Society, 105(8), 2210-2216. Retrieved from [Link]
-
Mishra, A. K., & Krishnamoorthy, G. (2009). Spatial pH jump measures chemical kinetics in a steady-state system. The Journal of Physical Chemistry B, 113(19), 6939-6945. Retrieved from [Link]
-
Rovira, C., & Guallar, V. (2023). pH Jump Kinetics in Colliding Microdroplets: Accelerated Synthesis of Azamonardine from Dopamine and Resorcinol. Physical Chemistry Chemical Physics, 25(22), 15025-15032. Retrieved from [Link]
-
Wolfbeis, O. S., Fuerlinger, E., Kroneis, H., & Marsoner, H. (1983). A new group of fluorescent pH-indicators for an extended pH-range. Fresenius' Zeitschrift für analytische Chemie, 314(2), 119-124. Retrieved from [Link]
-
Svec, J., Koci, J., Pauk, K., Taborsky, J., & Slampova, A. (2019). Fluorescent pH Indicators for Neutral to Near-Alkaline Conditions Based on 9-Iminopyronin Derivatives. ACS Omega, 4(3), 5733-5740. Retrieved from [Link]
-
Barth, A., & Corrie, J. E. (2002). Acid-induced unfolding of myoglobin triggered by a laser pH jump method. Biophysical Journal, 83(5), 2864-2871. Retrieved from [Link]
-
Barth, A., & Corrie, J. E. (2002). Characterization of a new caged proton capable of inducing large pH jumps. Biophysical Journal, 83(5), 2864-2871. Retrieved from [Link]
-
Rovira, C., & Guallar, V. (2023). pH Jump Kinetics in Colliding Microdroplets: Accelerated Synthesis of Azamonardine from Dopamine and Resorcinol. Physical Chemistry Chemical Physics, 25(22), 15025-15032. Retrieved from [Link]
-
Lee, J. S., Kim, J. H., Kim, H. N., & Kim, Y. (2020). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2'-hydroxyphenyl)benzazole] Derivatives. Sensors, 20(11), 3209. Retrieved from [Link]
-
Reich, M., & Fendler, J. H. (1987). Proton Concentration Jumps and Generation of Transmembrane pH-gradients by Photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic Acid. Journal of the American Chemical Society, 109(12), 3657-3661. Retrieved from [Link]
-
Time-Resolved Fluorescence Measurements | BMG LABTECH. (n.d.). Retrieved from [Link]
-
Time Resolved Fluorescence Spectroscopy. (2018). Retrieved from [Link]
-
Experimental setup for performing time-resolved fluorescence. (n.d.). ResearchGate. Retrieved from [Link]
-
Methods | The Stopped-Flow, The Chemical Quench-Flow, The Optical Photolysis Method. (n.d.). KinTek Corporation. Retrieved from [Link]
-
Ellis-Davies, G. C. (2007). Caged compounds for multichromic optical interrogation of neural systems. Progress in Neurobiology, 82(4), 199-211. Retrieved from [Link]
-
Chen, Y. C., Chen, Y. T., & Cheng, C. P. (2019). A Fluorescence-Based Temperature-Jump Apparatus for Illustrating Protein Dynamics on the Millisecond Time Scale. Analytical Chemistry, 91(15), 9876-9882. Retrieved from [Link]
-
Time-resolved Measurements Using the Agilent Cary Eclipse Fluorescence Spectrophotometer. (2016). Agilent. Retrieved from [Link]
Sources
- 1. Characterization of a new caged proton capable of inducing large pH jumps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Selection of fluorescent ion indicators for simultaneous measurements of pH and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH jump kinetics in colliding microdroplets: accelerated synthesis of azamonardine from dopamine and resorcinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. pH Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Generation of Transmembrane Proton Gradients Using the Photolabile Compound "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the generation of transmembrane proton gradients using the photolabile "caged proton," 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid. Transmembrane proton gradients are fundamental to cellular bioenergetics, driving processes such as ATP synthesis and secondary active transport.[1] The ability to artificially and rapidly generate such gradients is a powerful tool for studying these processes. Unlike classical protonophores that dissipate proton gradients, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid allows for the controlled, light-induced release of protons, creating a pH differential across a lipid bilayer.[2][3] This application note details the mechanism of action, provides step-by-step protocols for utilizing this compound in a liposomal model system, and outlines methods for the real-time measurement of the generated proton gradient using pH-sensitive fluorescent probes.
Introduction: The Principle of a "Caged Proton"
In cellular biology, proton gradients across membranes are crucial for energy transduction.[1] The study of proton-dependent transport and enzymatic processes often requires the ability to initiate a rapid change in proton concentration. 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a photolabile compound, often referred to as a "caged proton," that serves this purpose.[2][3]
Initially, the compound is biologically inert. Upon illumination with UV light (around 345 nm), it undergoes an intramolecular rearrangement, leading to the release of a proton within microseconds.[2][3] This rapid release allows for a "pH jump" in the surrounding medium. A key feature of this molecule is its very low permeability across lipid bilayers, which is essential for establishing and maintaining a proton gradient across a membrane.[2][3]
The photochemical reaction is analogous to the well-known conversion of 2-nitrobenzaldehyde to 2-nitrosobenzoic acid.[2][3] The quantum yield for proton release from 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is approximately 0.18.[2][3]
Mechanism of Action
Below is a diagram illustrating the light-induced proton release from 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid and the subsequent generation of a transmembrane proton gradient in a liposome.
Figure 1: Mechanism of light-induced proton gradient generation.
Experimental Design and Workflow
The general workflow involves encapsulating a pH-sensitive fluorescent probe within liposomes suspended in a buffer containing 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid. A flash of UV light will photolyze the compound in the extraliposomal space, causing a rapid drop in the external pH. The entrapped fluorescent probe will report the internal pH, which should remain relatively stable initially, thus establishing a transmembrane proton gradient.
Figure 2: Experimental workflow for generating and measuring a proton gradient.
Detailed Protocols
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid | Sigma-Aldrich, Cayman Chemical | Photolabile proton source |
| Phospholipids (e.g., DOPC, Egg PC) | Avanti Polar Lipids | Liposome formation |
| Pyranine (8-Hydroxypyrene-1,3,6-trisulfonic acid) | Thermo Fisher Scientific | pH-sensitive fluorescent probe (entrapped) |
| BCECF-AM | Thermo Fisher Scientific | pH-sensitive fluorescent probe (for cells) |
| Buffer components (e.g., HEPES, KCl) | Sigma-Aldrich | Maintaining pH and osmolarity |
| Chloroform | Fisher Scientific | Lipid solvent |
| Sephadex G-50 | GE Healthcare | Size-exclusion chromatography for liposomes |
Protocol 1: Preparation of Liposomes with Encapsulated Pyranine
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing the pH-sensitive fluorescent probe, pyranine.
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired phospholipids (e.g., 10 mg of DOPC) in chloroform.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare the hydration buffer: 10 mM HEPES, 100 mM KCl, 1 mM Pyranine, pH 7.4.
-
Add 1 mL of the hydration buffer to the dried lipid film.
-
Vortex the flask vigorously for 5-10 minutes to hydrate the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-7 cycles of freezing in liquid nitrogen and thawing in a warm water bath (around 40°C). This promotes the formation of larger vesicles and enhances encapsulation efficiency.
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder 11-21 times to produce LUVs of a uniform size distribution.
-
-
Removal of External Probe:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with an external buffer (10 mM HEPES, 100 mM KCl, pH 7.4).
-
Apply the extruded liposome suspension to the column.
-
Collect the turbid fractions, which contain the liposomes with encapsulated pyranine, now separated from the free probe in the external solution.
-
Protocol 2: Generation and Measurement of the Proton Gradient
This protocol outlines the use of a flash photolysis system coupled with a fluorescence spectrophotometer.
-
Sample Preparation:
-
In a quartz cuvette, suspend the prepared liposomes in the external buffer.
-
Add 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid to the external buffer to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Allow the sample to equilibrate at the desired temperature.
-
-
Instrumentation Setup:
-
Place the cuvette in a temperature-controlled holder within a fluorescence spectrophotometer equipped with a flash photolysis apparatus (e.g., a pulsed xenon lamp or a laser capable of emitting at ~345 nm).
-
Set the fluorescence excitation and emission wavelengths for pyranine. Pyranine is often used in a ratiometric mode, with excitation at two wavelengths (e.g., 405 nm and 460 nm) and emission measured at ~510 nm. The ratio of fluorescence intensities is proportional to the pH.
-
-
Measurement:
-
Record a stable baseline fluorescence signal for 30-60 seconds.
-
Trigger a single flash of UV light to photolyze the 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.
-
Continue recording the fluorescence signal for several minutes to monitor the generation and any subsequent decay of the proton gradient.
-
Protocol 3: pH Calibration
To quantify the change in pH, a calibration curve must be generated.
-
Prepare several samples of liposomes containing pyranine in buffers of known pH values (e.g., ranging from pH 6.0 to 8.0).
-
Add a protonophore (e.g., FCCP or nigericin) to each sample to equilibrate the internal and external pH.
-
Measure the ratiometric fluorescence of pyranine for each sample.
-
Plot the fluorescence ratio against the known pH values to generate a calibration curve.
-
Use this curve to convert the fluorescence data from the main experiment into intra-liposomal pH values.
Data Analysis and Interpretation
The primary data will be a time course of the fluorescence intensity (or ratio) of the intra-liposomal pH probe.
-
Initial State: Before the flash, the internal and external pH should be equal, and the fluorescence signal should be stable.
-
Post-Flash: Immediately following the UV flash, the external pH will drop. The internal pH, as reported by the encapsulated probe, should remain unchanged initially. The difference between the external and internal pH constitutes the generated proton gradient (ΔpH).
-
Gradient Decay: Over time, the proton gradient may decay as protons leak across the liposomal membrane. The rate of this decay can provide information about the proton permeability of the lipid bilayer.
| Parameter | Description | Expected Result |
| ΔpH | The difference between the external and internal pH immediately after photolysis. | A significant, rapid increase in the proton gradient (decrease in internal pH relative to external). |
| Rate of pH change | The speed at which the internal pH changes following the establishment of the gradient. | Dependent on the membrane's proton permeability. A slower rate indicates a more stable gradient. |
| Effect of Ionophores | Addition of a protonophore (e.g., FCCP) should rapidly dissipate the light-induced proton gradient. | A rapid return of the internal pH to the new external pH. |
Applications and Considerations
-
Studying Proton-Coupled Transport: This system can be used to study the kinetics of proton-coupled transporters reconstituted into liposomes. The light-induced proton gradient can serve as the driving force for transport.
-
Investigating Membrane Permeability: The rate of gradient decay can be used to assess the proton permeability of different lipid compositions.
-
Enzyme Kinetics: The activity of pH-dependent enzymes reconstituted into liposomes can be studied by initiating a rapid pH change.
Important Considerations:
-
Light Scattering: The liposome suspension will scatter light, which can interfere with fluorescence measurements. It is important to use dilute suspensions and appropriate instrumental corrections.
-
Photodamage: High-intensity UV light can potentially damage lipids and proteins. Control experiments should be performed to assess any effects of the light flash in the absence of the "caged proton."
-
Buffering Capacity: The buffering capacity of the internal and external solutions will influence the magnitude of the pH change. This should be carefully controlled and reported.
References
-
Corrie, J. E. T., et al. (1987). Proton Concentration Jumps and Generation of Transmembrane pH-gradients by Photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic Acid. Biochimica et Biophysica Acta (BBA) - Biomembranes, 905(2), 409-416. [Link]
-
Holoubek, A., et al. (2007). Monitoring of the proton electrochemical gradient in reconstituted vesicles: quantitative measurements of both transmembrane potential and intravesicular pH by ratiometric fluorescent probes. Journal of Fluorescence, 17(3), 311-318. [Link]
-
Zah, L., et al. (2012). Precise detection of pH inside large unilamellar vesicles using membrane-impermeable dendritic porphyrin-based nanoprobes. Analytical and Bioanalytical Chemistry, 403(1), 159-170. [Link]
-
Rink, T. J., Tsien, R. Y., & Pozzan, T. (1982). Cytoplasmic pH and free Mg2+ in lymphocytes. Journal of Cell Biology, 95(1), 189-196. [Link]
-
Shi, N.-Q., et al. (2018). Preparation and Characterization of Drug Liposomes by pH-Gradient Method. In Liposomes (pp. 3-12). Humana Press, New York, NY. [Link]
Sources
- 1. stratech.co.uk [stratech.co.uk]
- 2. Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring of the proton electrochemical gradient in reconstituted vesicles: quantitative measurements of both transmembrane potential and intravesicular pH by ratiometric fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Proton-Dependent Biology: A Guide to 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid
In the intricate dance of cellular life, the humble proton plays a leading role. From the bioenergetics of mitochondrial respiration to the finely tuned gating of ion channels and the catalytic prowess of enzymes, precise control of proton concentration (pH) is paramount. Understanding these proton-dependent processes requires tools that can manipulate pH with spatial and temporal precision. This guide introduces a powerful molecular tool, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid , a photolabile "caged" proton, and provides a comprehensive overview of its application in elucidating the mechanisms of proton-sensitive biological systems.
Introduction: The Power of Caged Protons
Caged compounds are molecules whose biological activity is masked by a photolabile protecting group.[1][2] Upon illumination with a specific wavelength of light, this protective "cage" is removed, rapidly releasing the active molecule.[3][4] This technology offers unparalleled spatiotemporal control over the concentration of bioactive molecules, allowing researchers to probe cellular processes with minimal disruption.
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a member of the nitrobenzyl family of caged compounds, designed specifically to release protons upon photolysis.[1][5] Its unique chemical structure, derived from the readily available natural product vanillin, confers several advantageous properties for biological research.[5][6]
Mechanism of Action: Light-Triggered Proton Release
The functionality of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid hinges on a well-characterized photochemical reaction. The molecule contains a 2-nitrobenzyl moiety, which is the photosensitive component.
Upon absorption of near-UV light (with an absorption maximum around 345 nm), the nitro group undergoes an intramolecular redox reaction, leading to the formation of a transient aci-nitro intermediate.[1][5] This intermediate is unstable and rapidly rearranges, releasing a proton and forming the byproduct 2-nitroso-4-formyl-6-methoxyphenoxyacetic acid.[5] This entire process occurs on a sub-microsecond timescale, enabling the generation of rapid and significant pH jumps.[5]
Key Properties and Advantages
A thorough understanding of the physicochemical properties of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is crucial for its effective application.
| Property | Value | Significance for Application |
| Molecular Formula | C₁₀H₉NO₆ | - |
| Molecular Weight | 255.18 g/mol | Important for calculating molar concentrations. |
| Absorption Maxima (λmax) | 263 nm and 345 nm | Dictates the optimal wavelength for photolysis.[5] |
| Quantum Yield (Φ) | 0.18 | Represents the efficiency of proton release per photon absorbed.[5] |
| Proton Release Rate | < 1 µs | Allows for the study of very fast proton-dependent processes.[5] |
| Membrane Permeability | Very Low | Enables the generation and maintenance of transmembrane proton gradients.[5] |
| Solubility | Soluble in aqueous solutions, often with the aid of a small amount of organic solvent like DMSO. | Facilitates its use in biological buffers. |
The low membrane permeability is a particularly noteworthy feature, as it allows researchers to selectively acidify the extracellular or intracellular environment, depending on the side of application, making it an invaluable tool for studying processes that rely on transmembrane proton gradients.[5]
Synthesis of 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid
The synthesis of this caged proton is a two-step process starting from the readily available and inexpensive natural product, vanillin (4-hydroxy-3-methoxybenzaldehyde).[5][6]
Protocol 1: Synthesis
Step 1: Alkylation of Vanillin to (4-Formyl-2-methoxyphenoxy)acetic acid
-
In a round-bottom flask, dissolve vanillin in a suitable solvent such as ethanol.
-
Add an aqueous solution of sodium hydroxide to deprotonate the phenolic hydroxyl group.
-
Add a solution of chloroacetic acid dropwise to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain (4-Formyl-2-methoxyphenoxy)acetic acid.[6]
Step 2: Nitration of (4-Formyl-2-methoxyphenoxy)acetic acid
-
Cool a mixture of concentrated sulfuric acid and glacial acetic acid in an ice-salt bath.
-
Slowly add the (4-Formyl-2-methoxyphenoxy)acetic acid from Step 1 to the cooled acid mixture with vigorous stirring.
-
Separately, prepare a nitrating mixture of nitric acid and sulfuric acid, and cool it.
-
Add the cold nitrating mixture dropwise to the solution of the phenoxyacetic acid derivative, maintaining a low temperature.
-
After the addition is complete, continue stirring for a short period.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter, wash the solid with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.[7]
Note: This synthesis involves the use of strong acids and nitrating agents. Appropriate safety precautions, including working in a fume hood and wearing personal protective equipment, are essential.
Applications and Experimental Protocols
The ability to induce rapid and localized pH drops makes 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid a versatile tool for studying a wide range of proton-dependent biological phenomena.
Studying Proton-Gated Ion Channels
Many ion channels are allosterically modulated or directly gated by protons. These channels play critical roles in processes such as synaptic transmission, pain sensation, and acid-base homeostasis. The use of caged protons allows for the precise investigation of the kinetics and pharmacology of these channels.
Protocol 2: Electrophysiological Recording of Proton-Gated Currents
-
Cell Preparation: Culture cells expressing the proton-gated ion channel of interest on glass coverslips suitable for patch-clamp recording.
-
Solution Preparation:
-
Extracellular Solution: Prepare a standard buffered saline solution (e.g., HEPES-buffered) at a physiological pH (e.g., 7.4).
-
Intracellular (Pipette) Solution: Prepare a standard intracellular solution containing 1-5 mM of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid. The initial pH of this solution should be adjusted to a level that does not activate the channel (e.g., 7.2-7.4).
-
-
Patch-Clamp Recording:
-
Obtain a giga-ohm seal and establish a whole-cell recording configuration.
-
Allow the intracellular solution containing the caged proton to dialyze into the cell for several minutes.
-
Record baseline channel activity at a holding potential appropriate for the channel under investigation.
-
-
Photolysis:
-
Position the light guide of a flash lamp system (e.g., Xenon arc lamp) or a focused laser beam onto the cell.
-
Deliver a brief pulse of UV light (e.g., 1 ms flash, centered around 345 nm) to photolyze the caged proton.
-
Simultaneously record the resulting ion channel currents.
-
-
Data Analysis:
-
Measure the amplitude, activation kinetics, and deactivation kinetics of the proton-induced current.
-
To determine the concentration-response relationship, vary the concentration of the caged proton or the intensity of the light flash (after proper calibration).
-
-
Controls:
-
Light Control: Perform a mock photolysis experiment without the caged compound to ensure that the light flash itself does not elicit a response.
-
Byproduct Control: If possible, apply the photolysis byproduct to the cells to confirm it does not have any effect on the channel.
-
pH Calibration: In separate experiments, calibrate the magnitude of the pH jump produced by different light intensities or caged proton concentrations using a pH-sensitive fluorescent indicator.
-
Investigating Proton-Dependent Enzymes
The activity of many enzymes is highly dependent on pH. Rapidly altering the pH of a solution containing an enzyme and its substrate can provide valuable insights into the enzyme's kinetic parameters and catalytic mechanism.
Protocol 3: Kinetic Analysis of a Proton-Dependent Enzyme
-
Reaction Mixture Preparation:
-
Prepare a buffered solution containing the enzyme of interest, its substrate, and any necessary cofactors. The initial pH should be set to a value where the enzyme has low or no activity.
-
Add 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid to the reaction mixture at a final concentration of 1-10 mM.
-
-
Experimental Setup:
-
Place the reaction mixture in a cuvette suitable for spectrophotometric or fluorometric measurements.
-
Use a flash photolysis setup that allows for simultaneous irradiation and monitoring of the reaction progress (e.g., by measuring changes in absorbance or fluorescence).
-
-
Initiation of the Reaction:
-
Record a stable baseline signal.
-
Initiate the enzymatic reaction by delivering a UV light flash to rapidly decrease the pH to a level where the enzyme is active.
-
-
Data Acquisition and Analysis:
-
Monitor the product formation or substrate consumption over time.
-
Calculate the initial reaction rate from the kinetic trace.
-
By varying the substrate concentration and repeating the experiment, the Michaelis-Menten parameters (Km and Vmax) at the new pH can be determined.
-
-
Controls:
-
No Enzyme Control: Perform the experiment without the enzyme to ensure that the observed reaction is enzyme-catalyzed.
-
No Caged Proton Control: Conduct the experiment with the enzyme and substrate but without the caged proton to confirm that the reaction does not proceed at the initial pH.
-
Light Control: Irradiate a reaction mixture without the caged proton to rule out any light-induced artifacts.
-
Considerations for Experimental Design
To ensure the successful application of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, several factors must be considered:
-
Light Source: A flash lamp or a laser capable of delivering light in the near-UV range (around 345 nm) is required. The intensity and duration of the light pulse will determine the magnitude of the pH jump.
-
Calibration of pH Jump: It is highly recommended to calibrate the change in pH produced by photolysis under your specific experimental conditions. This can be achieved using a pH-sensitive fluorescent dye (e.g., BCECF or SNARF) or a pH electrode in a mock experiment.
-
Buffering Capacity: The buffering capacity of the experimental solution will influence the magnitude and duration of the pH change. This should be taken into account when designing experiments and interpreting results.
-
Potential for Photodamage: High-intensity UV light can be damaging to biological preparations. It is important to use the minimum light intensity and duration necessary to achieve the desired pH change.
-
Inertness of Byproducts: While the photolysis byproduct of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is generally considered to be biologically inert, it is good practice to test its effects in your specific system as a control.
Conclusion
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a powerful and versatile tool for the investigation of proton-dependent biological processes. Its rapid proton release, low membrane permeability, and straightforward synthesis make it an attractive choice for researchers in fields ranging from neurobiology and cell physiology to enzymology and drug discovery. By carefully designing experiments and including appropriate controls, this caged proton can provide unprecedented insights into the dynamic role of protons in the complex machinery of life.
References
-
Barth, A., Corrie, J. E. T., Gradwell, M. J., et al. (1987). Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid. Biochimica et Biophysica Acta (BBA) - Biomembranes, 905(2), 409-416. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
-
Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. [Link]
-
Gurney, A. M., & Lester, H. A. (1987). Light-flash physiology with synthetic photosensitive compounds. Physiological reviews, 67(2), 583-617. [Link]
-
Adams, S. R., & Tsien, R. Y. (1993). Controlling cell chemistry with caged compounds. Annual review of physiology, 55, 755-784. [Link]
-
Onto-sight AI. 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid Properties. [Link]
-
Islami, M. R., Khabazzadeh, H., & Khalafi-Nezhad, A. (2006). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid. ResearchGate. [Link]
- Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic studies in biology: phototriggers, photoswitches and caged biomolecules. John Wiley & Sons.
-
Deere, J., Uppu, R. M., & Martin, J. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 499–502. [Link]
-
Ghezzi, D., Vazquez, R. M., Osellame, R., Valtorta, F., & Cerullo, G. (2008). Femtosecond Laser Microfabrication of an Integrated Device for Optical Release and Sensing of Bioactive Compounds. Sensors (Basel, Switzerland), 8(10), 6367–6378. [Link]
-
Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode techniques (pp. 389-406). Humana Press. [Link]
- Vogel, A. I., & Furniss, B. S. (1989). Vogel's textbook of practical organic chemistry. Longman Scientific & Technical.
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of interaction of vanillin with amino acids and peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ontosight.ai [ontosight.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: FMNP-A, a Novel Photo-Activatable Probe for Covalent Modification and Functional Inhibition of Membrane Transporters
Audience: Researchers, scientists, and drug development professionals in the fields of membrane transport biology, chemical biology, and pharmacology.
Abstract: The study of membrane transporter proteins, crucial regulators of cellular homeostasis and drug disposition, is often hampered by a lack of tools for acute and targeted functional interrogation. We introduce "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" (herein designated FMNP-A) as a novel, rationally designed photo-activatable probe. FMNP-A is engineered to act as a covalent inhibitor of membrane transporters, particularly those featuring nucleophilic lysine residues within their substrate-binding domains. In its inactive state, FMNP-A is inert. However, upon irradiation with near-UV light, a photolabile ortho-nitrobenzyl-like moiety undergoes cleavage, uncaging a reactive formyl (aldehyde) group in situ. This highly localized release allows for the rapid formation of a stable Schiff base with a nearby lysine, leading to irreversible covalent modification and functional inhibition of the transporter. These application notes provide the theoretical framework and detailed experimental protocols for utilizing FMNP-A to study transporter function in both purified and vesicle-based systems.
Part 1: Principle of Action and Scientific Rationale
The design of FMNP-A is predicated on established principles of photopharmacology and covalent protein modification.[1][2][3][4][5] Its utility stems from the spatiotemporal control afforded by light, allowing researchers to trigger transporter inhibition at a precise time and location.[6]
Key Molecular Features:
-
Phenoxyacetic Acid Scaffold: This moiety provides a structural backbone and a carboxylate group that can facilitate interaction with the substrate binding sites of various transporters, which often recognize charged molecules.[7]
-
ortho-Nitrobenzyl Moiety: The arrangement of the nitro group ortho to the phenoxyacetic acid linkage is critical. Upon absorption of a photon (typically ~350-365 nm), this group undergoes an efficient intramolecular rearrangement, a mechanism well-documented for o-nitrobenzyl (ONB) photolabile protecting groups.[6][8][9][10]
-
Caged Formyl Group: The formyl (aldehyde) group is the reactive "warhead" of the molecule. In the parent compound, its reactivity is masked. Photolysis of the ortho-nitro group leads to its cleavage and the generation of a 2-nitrosobenzaldehyde byproduct, effectively "uncaging" the formyl group on the phenoxyacetic acid core.[10]
-
Covalent Modification via Schiff Base Formation: The uncaged aldehyde is a potent electrophile that can readily react with the primary amine of a lysine residue within the transporter's binding pocket.[11] This condensation reaction forms a covalent imine, also known as a Schiff base, effectively tethering the molecule to the protein and locking it in an inhibited state.[12][13][14]
The overall mechanism allows for precise experimental control. The transporter can be pre-incubated with the inert FMNP-A in the dark, allowing for equilibrium binding. Subsequent light application triggers instantaneous covalent modification, providing a powerful tool for studying the kinetics and functional consequences of acute transporter inhibition.
Figure 1: Proposed mechanism of FMNP-A action.
Part 2: Experimental Protocols
These protocols provide a framework for validating and utilizing FMNP-A. Researchers should optimize concentrations and incubation times for their specific transporter of interest.
Protocol 1: In Vitro Photo-labeling of Purified Membrane Transporters
This protocol confirms the light-dependent covalent modification of a purified transporter protein.
Objective: To visualize a light-dependent molecular weight shift of a purified transporter protein upon incubation with FMNP-A using SDS-PAGE and Western Blotting.
Materials:
-
Purified membrane transporter in a suitable buffer (e.g., with mild detergent like DDM).
-
FMNP-A stock solution (10 mM in DMSO).
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
UV lamp (365 nm, handheld or in a crosslinker).
-
SDS-PAGE gels and running buffer.
-
Western Blotting equipment and reagents.
-
Primary antibody specific to the transporter or a purification tag (e.g., anti-His).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions on ice, protected from light:
-
Tube 1 (No FMNP-A, No UV): 5 µg transporter + Reaction Buffer.
-
Tube 2 (No FMNP-A, +UV): 5 µg transporter + Reaction Buffer.
-
Tube 3 (+FMNP-A, No UV): 5 µg transporter + 50 µM FMNP-A + Reaction Buffer.
-
Tube 4 (+FMNP-A, +UV): 5 µg transporter + 50 µM FMNP-A + Reaction Buffer. Adjust final volumes to be equal (e.g., 50 µL).
-
-
Incubation: Incubate all tubes in the dark at room temperature for 15 minutes to allow for binding.
-
UV Irradiation: Place tubes 2 and 4 on ice and irradiate with a 365 nm UV source for 5-10 minutes. Keep tubes 1 and 3 in the dark on ice for the same duration.
-
Quenching (Optional): Add a primary amine-containing molecule like Tris or glycine (10 mM final concentration) to quench any unreacted FMNP-A.
-
Sample Preparation: Add 4X SDS-PAGE loading buffer to each tube, vortex, and heat at 70°C for 10 minutes.
-
Electrophoresis & Blotting: Load samples onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with the primary antibody, followed by the HRP-conjugated secondary antibody. Develop with a chemiluminescent substrate and image the blot.
Expected Results: The sample from Tube 4 (+FMNP-A, +UV) should show a band at a slightly higher molecular weight compared to the controls, indicating the covalent attachment of FMNP-A. The control lanes should all show a band at the transporter's native molecular weight.
Protocol 2: Functional Inhibition Assay in Transporter-Expressing Vesicles
This protocol assesses the functional consequence of FMNP-A photo-labeling using a standard vesicular transport assay.[15][16][17] This is applicable for ATP-binding cassette (ABC) transporters.[18][19]
Objective: To measure the light-dependent inhibition of substrate transport into inside-out membrane vesicles overexpressing a transporter of interest.
Materials:
-
Inside-out membrane vesicles from cells overexpressing the target transporter (e.g., Sf9 or HEK293 cells).[17]
-
Vesicle Transport Buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, pH 7.0).
-
ATP and AMP stock solutions.
-
FMNP-A stock solution (10 mM in DMSO).
-
A known radiolabeled or fluorescent substrate for the transporter.
-
Stop Buffer (ice-cold Vesicle Transport Buffer).
-
Filtration apparatus with filter plates (e.g., glass fiber).
-
Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader.
Procedure:
-
Reaction Setup: Prepare reaction master mixes in quadruplicate for each condition in a 96-well plate on ice, protected from light.
-
Condition A (Control, +ATP): Vesicles (20 µg), FMNP-A vehicle (DMSO), Vesicle Transport Buffer.
-
Condition B (Control, +AMP): Vesicles (20 µg), FMNP-A vehicle (DMSO), Vesicle Transport Buffer.
-
Condition C (Dark, +ATP): Vesicles (20 µg), 50 µM FMNP-A, Vesicle Transport Buffer.
-
Condition D (UV, +ATP): Vesicles (20 µg), 50 µM FMNP-A, Vesicle Transport Buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes in the dark to allow FMNP-A to bind.
-
Photo-activation: Transfer the plate to an ice bath. Remove the lid and irradiate the entire plate with 365 nm UV light for 5 minutes. To keep condition C dark, cover those wells with aluminum foil during irradiation.
-
Initiate Transport: Start the transport reaction by adding a pre-warmed mix containing the probe substrate and either ATP (for A, C, D) or AMP (for B) to all wells. The final concentration of ATP/AMP should be ~5 mM.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes, within the linear range of transport).
-
Termination and Filtration: Stop the reaction by adding 150 µL of ice-cold Stop Buffer to each well. Immediately transfer the contents to a filter plate and apply a vacuum to trap the vesicles. Wash the filters rapidly three times with ice-cold Stop Buffer.
-
Quantification: Dry the filter plate. For radiolabeled substrates, add scintillation fluid to each well and count. For fluorescent substrates, elute the substrate and measure fluorescence.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the AMP signal (background) from the ATP signal for each condition. Express the transport in conditions C and D as a percentage of the control transport (Condition A).
Figure 2: Workflow for the vesicular transport inhibition assay.
Part 3: Data Interpretation and Expected Results
The functional assay should provide clear quantitative data on the photo-dependent inhibition by FMNP-A.
Table 1: Hypothetical Results from Vesicular Transport Assay
| Condition | UV Exposure | ATP/AMP | Mean Transport (pmol/mg/min) | % of Control Transport |
| A (Vehicle Control) | - | ATP | 150.5 ± 12.1 | 100% |
| B (Background) | - | AMP | 5.2 ± 1.8 | - |
| C (FMNP-A Dark) | - | ATP | 145.8 ± 10.5 | 96.9% |
| D (FMNP-A Light) | + | ATP | 15.3 ± 4.2 | 10.2% |
Interpretation:
-
The minimal difference between Condition A and Condition C demonstrates that FMNP-A has little to no inhibitory effect in its inactive, "caged" state.
-
The dramatic reduction in transport in Condition D confirms that UV irradiation is required to activate FMNP-A, leading to potent functional inhibition of the transporter.
Troubleshooting:
-
High background in "Dark" condition (C): May indicate instability of FMNP-A or ambient light contamination. Ensure all pre-incubation steps are performed in complete darkness.
-
Incomplete inhibition in "Light" condition (D): The UV exposure time or intensity may be insufficient for complete uncaging. Alternatively, the FMNP-A concentration may be too low, or the target transporter may lack an accessible lysine in its binding pocket.
-
No labeling in Western Blot: Confirm protein integrity. Increase FMNP-A concentration or UV exposure time. Consider that the mass shift may be too small to resolve on standard percentage gels; use gradient gels for better resolution.
References
-
BenchChem. (n.d.). The o-Nitrobenzyl Cage: A Technical Guide to the Mechanism and Application of the o-Nitroveratryl (oNV) Photolabile Protecting Group. Retrieved from BenchChem technical guides.[8]
-
Klán, P., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews.[6][9]
-
The Bumbling Biochemist. (2020). Lysine, Schiff bases. Retrieved from The Bumbling Biochemist blog.[12]
-
ResearchGate. (n.d.). Aldehydes and salicylaldehydes can form stable Schiff bases with lysine residues. Retrieved from ResearchGate publications.[13]
-
BenchChem. (n.d.). A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups. Retrieved from BenchChem technical guides.[10]
-
Li, N., et al. (2012). Membrane Vesicle ABC Transporter Assays for Drug Safety Assessment. Current Protocols in Toxicology.[15]
-
Nguyen, D. P., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules.[14]
-
Solvo Biotechnology. (n.d.). Vesicular Transport Assay for ABC/Efflux Transporters. Retrieved from Solvo Biotechnology resources.[16]
-
Klán, P., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Accounts of Chemical Research.[6][9]
-
JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.[7]
- Wikipedia. (n.d.). Photolabile protecting group.
- ChemicalBook. (n.d.). Phenoxyacetic acid synthesis.
-
Sigma-Aldrich. (2022). Protocol Data Sheet for BCRP-HEK293 Vesicular Transport Inhibition Assay. Retrieved from Sigma-Aldrich protocols.[17]
-
Shaharyar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters.[20]
-
ResearchGate. (n.d.). Synthesis of New Sulphonamide Phenoxyacetic Derivatives. Retrieved from ResearchGate publications.[21]
-
Reddit. (2024). Schiff base formation via amino acid side chain. r/Biochemistry.[11]
-
Protocols.io. (2025). Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. Retrieved from Protocols.io.[18]
-
Ali, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives...as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences.[22]
-
StainsFile. (n.d.). Aldehyde-Schiff Reaction. Retrieved from StainsFile.[23]
-
GenoMembrane. (n.d.). Protocol - ABC Transporter and Assay. Retrieved from GenoMembrane.[19]
-
Brown, F. L., et al. (2017). Photoswitchable Inhibitor of a Glutamate Transporter. ACS Chemical Neuroscience.[1]
-
Bickerton, L. E., & Langton, M. J. (2022). Controlling transmembrane ion transport via photo-regulated carrier mobility. Chemical Science.[3]
-
Bickerton, L. E., et al. (2020). Reversible Photo-Control over Transmembrane Anion Transport Using Visible-Light Responsive Supramolecular Carriers. ChemRxiv.[2][4]
-
Chen, L. J., et al. (2022). Photomodulation of Transmembrane Transport and Potential by Stiff-Stilbene Based Bis(thio)ureas. Journal of the American Chemical Society.[5]
Sources
- 1. Photoswitchable Inhibitor of a Glutamate Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible photo-control over transmembrane anion transport using visible-light responsive supramolecular carriers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Controlling transmembrane ion transport via photo-regulated carrier mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Lysine, Schiff bases – The Bumbling Biochemist [thebumblingbiochemist.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Membrane vesicle ABC transporter assays for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vesicular Transport Assay for ABC/Efflux Transporters - Technologies - Solvo Biotechnology [solvobiotech.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. protocols.io [protocols.io]
- 19. genomembrane.com [genomembrane.com]
- 20. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. stainsfile.com [stainsfile.com]
Application Note: Time-Resolved Spectroscopy of Biological Processes Using the Caged Compound 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid
Abstract: The spatiotemporal control of bioactive molecules is paramount for elucidating complex biological mechanisms. Photoremovable protecting groups (PPGs), or "caged compounds," offer an unparalleled method for initiating biological processes with the precision of light.[1][2][3][4] This application note provides a comprehensive technical guide for utilizing 4-formyl-6-methoxy-3-nitrophenoxyacetic acid, a specialized o-nitrobenzyl-based caged compound, for time-resolved spectroscopic studies. We detail the photochemical principles, provide step-by-step protocols for characterization and laser flash photolysis, and offer insights into data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to employ photochemical triggers to study fast kinetic processes in chemistry and biology.[5][6]
Introduction: The Power of Caged Compounds in Mechanistic Biology
The Concept of Photoremovable Protecting Groups (PPGs)
The ability to initiate a chemical or biological process on demand is a powerful tool for mechanistic investigation. Caged compounds are molecules whose biological activity is masked by a covalently attached photoremovable protecting group.[3][7] This "cage" renders the molecule inert until a pulse of light, typically in the near-UV range, cleaves the protecting group and rapidly releases the active species.[8] This technique provides exquisite temporal and spatial control over the concentration of a bioactive molecule, enabling the study of kinetics for processes that are too fast to be initiated by conventional methods like mixing.[8][9]
o-Nitrobenzyl Cages: A Workhorse for Chemical Biology
Among the various classes of PPGs, the ortho-nitrobenzyl (oNB) scaffold is one of the most widely used due to its synthetic accessibility and reliable photochemical properties.[10][11] Upon absorption of a photon, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the release of the protected substrate and the formation of a 2-nitrosobenzaldehyde byproduct.[10] This process is typically efficient and occurs on a timescale ranging from nanoseconds to milliseconds, making it ideal for studying rapid biological events like enzyme catalysis, receptor binding, and ion channel gating.[2][8]
Introducing 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid: A "Caged Proton"
The subject of this guide, 4-formyl-6-methoxy-3-nitrophenoxyacetic acid, is a specialized derivative of the o-nitrobenzyl family. Its structure is designed for the photolytic release of a proton, effectively acting as a "caged proton."[12] The rapid, light-induced release of protons allows for the generation of precise pH jumps, which are critical for studying a vast array of proton-dependent processes, such as enzymatic reactions, protein folding, and transmembrane transport.[12] This compound has known absorption maxima at 263 nm and 345 nm, and upon photolysis, it releases a proton in less than 1 microsecond with a quantum yield of 0.18.[12]
Principle of the Method: Photolysis and Spectroscopic Detection
The Photochemical Reaction Mechanism
The photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid follows a mechanism analogous to the classic o-nitrobenzaldehyde rearrangement.[12][13] Upon absorbing a photon (typically ~340-360 nm), the molecule is promoted to an excited state. This initiates an intramolecular hydrogen abstraction from the acetic acid moiety by the excited nitro group, forming an aci-nitro intermediate. This transient species rapidly rearranges and fragments to release a proton and yield the corresponding o-nitrosophenol photoproduct.[14]
Caption: Photolysis mechanism of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid.
Spectroscopic Properties
Time-resolved spectroscopy relies on monitoring the change in absorbance of one or more species over time. The utility of this caged compound is enhanced by the distinct spectral properties of the parent molecule and its photoproduct.
| Species | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) | Key Characteristics |
| Caged Compound | 263 nm, 345 nm[12] | To be determined (Protocol 4.1) | Strong absorption in the near-UV allows for efficient photolysis with standard laser sources (e.g., Nd:YAG 355 nm). |
| Photoproduct | Varies | To be determined | The formation of the nitrosophenol product results in a significant change in the absorption spectrum, providing a spectroscopic handle to monitor the reaction progress. |
Experimental Paradigm: Laser Flash Photolysis (LFP)
Laser Flash Photolysis (LFP) is the cornerstone technique for these studies.[15] A short, high-energy laser pulse (the "pump") initiates the photolysis reaction. A second, continuous light source (the "probe") passes through the sample, and its intensity is monitored by a detector over time. Changes in the probe light's intensity at specific wavelengths reveal the kinetics of the formation and decay of transient species.[16][17]
Materials and Equipment
Reagents and Chemicals
-
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
-
Buffer solution (e.g., HEPES, phosphate buffer, pH should be chosen based on the biological system under study and must be stable)
-
Solvent (e.g., ultrapure water, DMSO for stock solutions)
-
Chemical actinometer for quantum yield determination (e.g., potassium ferrioxalate)[18][19]
-
1,10-Phenanthroline solution
-
Sulfuric Acid (0.05 M)
Instrumentation
-
Nanosecond Laser Flash Photolysis (LFP) system[16][20][21] comprising:
-
Pulsed laser (e.g., Nd:YAG with third harmonic at 355 nm)
-
Probe lamp (Xenon arc lamp)
-
Monochromator
-
Fast detector (Photomultiplier tube)
-
Digital oscilloscope
-
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
-
Magnetic stirrer and stir bars
Experimental Protocols
Protocol 1: Characterization of the Caged Compound
Objective: To determine the molar extinction coefficient (ε) at the photolysis wavelength.
-
Stock Solution: Prepare a concentrated stock solution of the caged compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired aqueous buffer. Aim for a concentration range that gives absorbance values between 0.1 and 1.0 at the λmax (~345 nm).
-
Spectra Acquisition: Record the UV-Vis absorption spectrum for each dilution and the buffer blank from 250 nm to 500 nm.
-
Beer-Lambert Plot: Plot the absorbance at λmax (345 nm) against the concentration of the caged compound.
-
Calculation: The slope of the resulting linear plot is the molar extinction coefficient (ε) in M⁻¹cm⁻¹. This value is crucial for quantum yield calculations and for ensuring a specific amount of light is absorbed during LFP experiments.
Protocol 2: Time-Resolved Spectroscopy via Laser Flash Photolysis (LFP)
Objective: To measure the kinetics of proton release by monitoring the formation of the photoproduct.
Caption: Workflow for a typical Laser Flash Photolysis (LFP) experiment.
-
Sample Preparation: Prepare a solution of the caged compound in the desired buffer. The concentration should be adjusted to have an absorbance of ~0.3-0.7 at the laser excitation wavelength (e.g., 355 nm) to ensure sufficient light absorption without inner filter effects.
-
System Setup:
-
Set the Nd:YAG laser to the third harmonic (355 nm). Adjust the laser power to be sufficient for photolysis but low enough to avoid multiphoton processes or solvent decomposition.
-
Select a monitoring wavelength where the change in absorbance between the caged compound and the photoproduct is maximal. This may require acquiring full transient spectra at different time delays first.
-
Set the time base on the oscilloscope to capture the entire kinetic process, from nanoseconds to microseconds or milliseconds.
-
-
Data Acquisition:
-
Record a baseline by measuring the probe light intensity before the laser flash.
-
Fire a single laser pulse into the sample. The oscilloscope will trigger simultaneously, recording the change in absorbance as a function of time.
-
Repeat and average multiple kinetic traces (e.g., 10-20 shots) to improve the signal-to-noise ratio.
-
-
Control Experiment: Perform the experiment on a sample containing only the buffer to ensure no transient signals are generated from the solvent or impurities.
Protocol 3: Determination of the Photolysis Quantum Yield (Φ)
Objective: To measure the efficiency of the photoreaction using chemical actinometry. The quantum yield (Φ) is the ratio of moles of product formed to moles of photons absorbed.[18][19][22]
-
Principle: Potassium ferrioxalate is a well-characterized chemical actinometer.[19][23][24] Upon irradiation, Fe³⁺ is reduced to Fe²⁺. The amount of Fe²⁺ formed is quantified by complexation with 1,10-phenanthroline, which forms a intensely colored complex, and is measured spectrophotometrically.
-
Actinometer Irradiation:
-
Fill a quartz cuvette with the potassium ferrioxalate actinometer solution.
-
Irradiate the solution under the exact same conditions (laser wavelength, power, geometry) as the LFP experiment for a set period.
-
Keep a non-irradiated sample of the actinometer as a control.
-
-
Sample Irradiation:
-
In a separate experiment, irradiate a solution of the caged compound of known concentration and absorbance under the identical conditions used for the actinometer.
-
Measure the change in concentration of the caged compound (e.g., via UV-Vis absorbance decrease or HPLC).
-
-
Quantification & Calculation:
-
Following the established protocol for ferrioxalate actinometry, add the phenanthroline solution to both the irradiated and control actinometer samples and measure the absorbance of the resulting Fe²⁺ complex.[19][23]
-
Use the amount of Fe²⁺ formed to calculate the photon flux (moles of photons per unit time).
-
Calculate the moles of caged compound that reacted.
-
The quantum yield (Φ) is calculated as: Φ = (moles of caged compound reacted) / (moles of photons absorbed)
-
Data Analysis and Interpretation
Processing Raw Kinetic Traces
The raw data from the oscilloscope is a trace of voltage vs. time. This must be converted to Change in Absorbance (ΔA) vs. time using the following relationship: ΔA = -log(I / I₀) where I is the intensity of the probe light at time t after the flash, and I₀ is the initial intensity before the flash.
Global Kinetic Fitting
The kinetic trace representing the formation of the photoproduct can typically be fitted to a first-order exponential function: ΔA(t) = ΔA_max * (1 - e^(-kt)) where ΔA_max is the maximum change in absorbance, k is the observed rate constant for the release process, and t is time. Sophisticated software packages can perform global analysis on data collected at multiple wavelengths simultaneously to resolve complex multi-step reaction mechanisms.
Interpreting Results
The extracted rate constant (k) represents the speed of proton release from the caged compound. This is the rate-limiting step of the photorelease. For the experiment to be valid, this rate must be significantly faster than the biological process you wish to study.[9] For 4-formyl-6-methoxy-3-nitrophenoxyacetic acid, the release is reported to be < 1 µs, making it suitable for a wide range of fast biological reactions.[12]
Application Case Study: Probing a Proton-Dependent Enzyme
A researcher wants to study the pre-steady-state kinetics of an enzyme whose activity is triggered by a drop in pH.
-
Setup: The enzyme and its substrate are equilibrated in a buffer at a pH where the enzyme is inactive (e.g., pH 8.0). The caged proton is included in the solution.
-
Initiation: A 355 nm laser flash photolyzes the caged compound, causing a rapid drop in pH within the cuvette.
-
Detection: The LFP system is set to monitor the absorbance change associated with the formation of the enzyme-product complex at a specific wavelength in the visible range.
-
Outcome: The resulting kinetic trace directly reveals the rate of the enzymatic reaction under the new, lower pH condition, providing insight into the catalytic mechanism that would be impossible to obtain with slow manual mixing methods.
Troubleshooting and Best Practices
-
Low Signal-to-Noise: Increase the number of averaged shots, increase probe lamp intensity, or check optical alignment.
-
Photodegradation: Ensure the photoproducts are stable and do not absorb strongly at the excitation wavelength, which would act as an inner filter.[5] Use fresh samples and minimize exposure to ambient light.
-
Biological Inertness: Before the flash, the caged compound should not act as an agonist or antagonist to the biological system under study.[9][25] This must be validated with control experiments.
-
Solvent Effects: The kinetics and quantum yield of photolysis can be solvent-dependent. Characterize the compound in the specific buffer system used for the final biological experiments.[26]
-
Byproduct Interference: The nitrosophenol byproduct could potentially interact with the biological system. Its effect should be tested independently.[27]
Conclusion
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a potent tool for inducing rapid pH jumps to study proton-dependent chemical and biological dynamics. By leveraging the principles of photochemistry and the technique of laser flash photolysis, researchers can gain access to kinetic information on microsecond and faster timescales. The protocols and guidelines presented here provide a robust framework for the successful characterization and application of this caged compound, opening new avenues for discovery in drug development and fundamental biological science.
References
-
C. G. Hatchard, C. A. Parker, "A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer," Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 1956. [Link]
-
Gebhard, H., et al. "Proton Concentration Jumps and Generation of Transmembrane pH-gradients by Photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic Acid." PubMed, 1990. [Link]
-
Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. "Chemical actinometry." Pure and Applied Chemistry, 2004. [Link]
-
Ellis-Davies, G. C. R. "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods, 2007. [Link]
-
Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013. [Link]
-
HepatoChem, Inc. "Determining Photon Flux Using Actinometry." HepatoChem, 2020. [Link]
-
Amadeu, C., et al. "Photoactivatable drugs." Medicinal Chemistry & Synthesis - IQAC-CSIC. [Link]
-
Demas, J. N., et al. "On the actinometric measurement of absolute luminescence quantum yields." Journal of Research of the National Bureau of Standards, 1976. [Link]
-
Willner, I., et al. "Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications." Chemical Reviews, 2023. [Link]
-
Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." PubMed Central, 2013. [Link]
-
Wikipedia. "Photolabile protecting group." Wikipedia. [Link]
-
Tarabek, J., et al. "Experimental setup for diffuse reflectance laser flash photolysis..." ResearchGate, 2000. [Link]
-
Ellis-Davies, G. C. R. "Useful caged compounds for cell physiology." PubMed Central, 2020. [Link]
-
Lerch, M. M., et al. "Photoremovable Protecting Groups." MDPI, 2022. [Link]
-
Ellis-Davies, G. C. R. "Reverse Engineering Caged Compounds: Design Principles for their Application in Biology." Angewandte Chemie International Edition, 2007. [Link]
-
Schmidt, B., et al. "Compact laser flash photolysis techniques compatible with ultrafast pump-probe setups." Review of Scientific Instruments, 2005. [Link]
-
Ruđer Bošković Institute. "Measurements with Nanosecond Laser Flash Photolysis Instrumentation." Ruđer Bošković Institute. [Link]
-
Moreno-Chicano, T., et al. "Using photocaging for fast time-resolved structural biology studies." IUCr Journals, 2019. [Link]
-
Wikipedia. "Flash photolysis." Wikipedia. [Link]
-
George, C., et al. "Experimental setup for the laser flash photolysis." ResearchGate, 2015. [Link]
-
Hess, G. P. "Characterizing Caged Molecules Through Flash Photolysis and Transient Absorption Spectroscopy." Springer Nature Experiments, 2006. [Link]
-
Klán, P., Wirz, J. "Photoremovable protecting groups: development and applications." Photochemical & Photobiological Sciences, 2009. [Link]
-
Carlotti, M., et al. "Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks." PubMed Central, 2019. [Link]
-
Moreno-Chicano, T., et al. "Using photocaging for fast time-resolved structural biology studies." IUCr Journals, 2021. [Link]
-
Jayaraman, V., et al. "Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers." Photochemical & Photobiological Sciences, 2019. [Link]
-
Bagni, M. A., et al. "Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes." Physiology, 2000. [Link]
-
Laimgruber, S., et al. "Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects." ACS Omega, 2023. [Link]
-
Ellis-Davies, G. C. R. "Useful Caged Compounds for Cell Physiology." PubMed, 2020. [Link]
-
Marciniak, A., et al. "Time-resolved relaxation and cage opening in diamondoids following XUV ultrafast ionization." Faraday Discussions, 2022. [Link]
-
Sammes, P. G., et al. "Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols." Journal of the Chemical Society D: Chemical Communications, 1971. [Link]
Sources
- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoactivatable drugs - MCS - Medicinal Chemistry & Synthesis - IQAC-CSIC [iqac.csic.es]
- 7. Useful Caged Compounds for Cell Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Flash photolysis - Wikipedia [en.wikipedia.org]
- 16. Measurements with Nanosecond Laser Flash Photolysis Instrumentation - Ruđer Bošković Institute [irb.hr]
- 17. Characterizing Caged Molecules Through Flash Photolysis and Transient Absorption Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Facile Quantum Yield Determination via NMR Actinometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hepatochem.com [hepatochem.com]
- 24. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 25. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.iucr.org [journals.iucr.org]
- 27. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: In Vitro Applications of Photolabile Proton Donors
Foreword: Precision Control of Acidity in Biological Systems
In the intricate landscape of cellular biochemistry, the proton is a ubiquitous and powerful signaling molecule. Fluctuations in its concentration—and thus, pH—govern a vast array of biological processes, from enzymatic catalysis and protein folding to the function of ion channels and transporters.[1][2] Studying these dynamic, often rapid, proton-dependent events has historically been challenging, limited by the slow mixing times of conventional methods like stopped-flow. Photolabile proton donors, colloquially known as "caged protons," have emerged as an indispensable tool, offering researchers the ability to command precise, light-induced changes in pH with exceptional spatial and temporal resolution.[3][4]
This guide provides a comprehensive overview of the in vitro applications of these powerful molecules. We will move beyond simple procedural lists to explore the underlying photochemical principles, the rationale behind experimental design, and the practical protocols necessary to harness their full potential. This document is intended for researchers, scientists, and drug development professionals seeking to integrate optochemical control into their experimental repertoire.
Core Concepts: The Chemistry and Character of Caged Protons
Photolabile proton donors are inert precursor molecules that, upon absorption of light, undergo a rapid chemical transformation that releases one or more protons, thereby inducing a rapid drop in the pH of the surrounding medium.[5][6][7] This process, often termed a "pH jump" or "acidification jump," can be triggered on timescales ranging from nanoseconds to microseconds.[7][8]
The ideal caged proton for biological applications should possess a specific set of characteristics:[5][6][9]
-
Biological Inertness: The caged compound must be completely inactive and non-disruptive to the biological system before photolysis.[4][9]
-
Wavelength Specificity: It should absorb light at wavelengths (>300 nm) where biological molecules are typically transparent, minimizing photodamage to the sample.[6]
-
High Quantum Yield (Φ): The efficiency of proton release per photon absorbed should be high to achieve significant pH changes with minimal light intensity.[6]
-
Rapid Release Kinetics: The rate of proton release must be faster than the biological process under investigation.[4]
-
Stability and Solubility: The compound must be stable in aqueous buffers at physiological pH and sufficiently soluble to achieve the desired concentration.[5][9]
Major Classes of Photolabile Proton Donors
Several classes of chromophores have been developed as photolabile protecting groups for protons. The ortho-nitrobenzyl and coumarin scaffolds are among the most widely used due to their robust photochemical properties and synthetic accessibility.[10][11]
| Photolabile Donor Compound | Common Abbreviation | Typical λmax (nm) | Quantum Yield (Φ) | Key Features & Applications |
| 1-(2-Nitrophenyl)ethyl sulfate | NPE-caged proton | ~350-355 | ~0.65 | Releases a proton and a sulfate ion; capable of generating large and rapid pH jumps down to pH 2. Widely used for protein folding and enzyme kinetics. |
| 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid | 345 | 0.18 | Proton release in <1 µs. Low membrane permeability makes it suitable for generating transmembrane pH gradients in liposome studies.[7] | |
| 2-Nitrobenzaldehyde | oNBA | ~350 | 0.50 | Photolysis results in the formation of 2-nitrosobenzoic acid, releasing a proton. A classic compound for inducing pH jumps.[12] |
| Coumarin Derivatives | e.g., Bhc-caged proton | >400 | Variable | Often possess high extinction coefficients and can be excited with visible light, further reducing potential photodamage. Some are suitable for two-photon excitation.[10] |
The Photochemical Release Mechanism
The fundamental principle involves a light-triggered intramolecular rearrangement. For instance, in the case of o-nitrobenzyl compounds, absorption of a UV photon excites the molecule, leading to an internal redox reaction where the nitro group is reduced and a benzylic hydrogen is abstracted. This intermediate species rapidly rearranges to release the caged group—in this case, a proton—and form a nitrosobenzaldehyde or nitrosobenzoic acid byproduct.[7][12]
Protocol 1: Monitoring Protein Folding via Tryptophan Fluorescence after a pH-Jump
This protocol describes a general method for observing protein folding kinetics by monitoring the change in intrinsic tryptophan fluorescence following a laser-induced pH jump using NPE-caged proton.
Causality Behind Choices:
-
NPE-caged proton: Chosen for its high quantum yield and rapid proton release, ensuring a fast and significant pH drop. * Low-Concentration Buffer: A low buffer concentration (e.g., <1 mM) is critical. A high buffer capacity would "soak up" the released protons, dampening the intended pH jump.
-
Tryptophan Fluorescence: Many proteins contain tryptophan residues whose fluorescence emission spectrum is highly sensitive to the local environment. As the protein folds, tryptophans often become buried in the hydrophobic core, leading to a blue shift and/or change in fluorescence intensity, providing a sensitive probe of the folding process. [13]* Pulsed Laser: A nanosecond pulsed laser is used to deliver a high-intensity burst of light, ensuring that the proton release is virtually instantaneous compared to the millisecond timescale of many folding events. [8][14] Materials:
-
Photolabile Proton Donor: NPE-caged proton (e.g., from Tocris Bioscience). * Protein of interest (containing at least one tryptophan residue).
-
Buffer: 1 mM Borate or Phosphate buffer.
-
pH meter, calibrated.
-
Quartz cuvette (1 cm path length).
-
Time-resolved fluorometer with a pulsed laser source (e.g., Nd:YAG laser with a harmonic generator for ~355 nm excitation). [14][15]* Fast detector (e.g., photomultiplier tube) and data acquisition system (e.g., digital oscilloscope). [14] Methodology:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of NPE-caged proton in deionized water. Store frozen at -20°C, protected from light. * Prepare a concentrated stock solution of the protein of interest. Determine its concentration accurately via UV-Vis absorbance.
-
-
Sample Preparation:
-
In a quartz cuvette, prepare the final experimental solution. For a 1 mL final volume, combine the protein stock, NPE-caged proton stock (e.g., to a final concentration of 1-5 mM), and low-concentration buffer.
-
Adjust the initial pH to the desired starting value (e.g., pH 8.0, where the protein is unfolded) using dilute NaOH or HCl. The final pH should be stable.
-
Self-Validation: Prepare a control sample containing the protein in buffer but without the NPE-caged proton.
-
-
Experimental Setup:
-
Place the cuvette in the sample holder of the time-resolved fluorometer. [14][15] * Set the excitation wavelength for the monitoring beam to ~295 nm to selectively excite tryptophan.
-
Set the emission monochromator to a wavelength sensitive to the folding transition (e.g., ~330-350 nm), determined from preliminary steady-state spectra of the folded and unfolded protein.
-
Align the photolysis laser (~355 nm) so the pulse irradiates the entire sample volume being monitored by the fluorometer.
-
-
Data Acquisition:
-
Baseline: Record the stable, pre-photolysis fluorescence signal for several seconds. This represents the unfolded state.
-
Photolysis & Kinetics: Trigger a single pulse from the photolysis laser. Simultaneously, begin rapid data acquisition of the fluorescence signal for a duration sufficient to capture the entire folding event (e.g., milliseconds to seconds).
-
Control: Expose the control sample (no caged proton) to the same laser pulse. No significant change in fluorescence should be observed, confirming that the signal change is not due to protein photodamage or other artifacts.
-
-
Data Analysis:
-
Subtract any background signal.
-
Normalize the kinetic trace to the pre-photolysis baseline.
-
Fit the resulting fluorescence decay or rise to a single or multi-exponential function to extract the observed rate constants (kobs) of the folding phases.
-
Further Applications & Protocols
Light-Activated Enzyme Catalysis
Many enzymes have a sharp pH-activity profile. By caging a proton, an enzyme can be held in an inactive state at a non-optimal pH. A flash of light can then rapidly shift the pH to the optimal range, initiating catalysis. [12][16]This allows for the study of pre-steady-state kinetics without the limitations of rapid mixing.
Protocol Sketch: Activating an Acidic Protease
-
Prepare a solution containing the protease, its substrate, and a caged proton (e.g., oNBA) at a pH where the enzyme is inactive (e.g., pH 7.5). [12]2. Monitor a baseline signal indicative of product formation (e.g., absorbance of a chromogenic product).
-
Irradiate with a UV flash (~350 nm) to release protons and drop the pH to the enzyme's active range (e.g., pH 4.5). [12]4. Record the time-resolved increase in product signal to determine the initial rate of reaction.
Probing Proton-Coupled Transport
Photolabile proton donors can be used to create transient, localized pH gradients to study the mechanism of proton-coupled transporters or light-driven proton pumps like bacteriorhodopsin. [1][7][17][18]For membrane proteins reconstituted into liposomes, a membrane-impermeable caged proton can be included in the external buffer. [7]Photolysis creates a sudden proton gradient across the liposome membrane, and the resulting transport activity can be monitored using pH-sensitive dyes or ion-selective electrodes.
Troubleshooting and Considerations
-
Incomplete pH Jump: If the pH change is smaller than expected, verify the concentration and purity of the caged compound. Increase the light intensity or the concentration of the caged proton. Ensure the buffer capacity is sufficiently low.
-
Sample Photodamage: Always run a control experiment without the caged proton. If photodamage is observed, reduce the light intensity. Consider using a caged compound that absorbs at longer, less damaging wavelengths (e.g., a coumarin-based donor). [10]* Byproduct Interference: The photochemical byproducts (e.g., 2-nitrosobenzoic acid) can sometimes interact with the system under study. [12]This possibility should be investigated by adding the pre-synthesized byproduct to the sample and observing its effect.
-
Inner Filter Effects: At high concentrations, the caged compound can absorb both the photolysis and monitoring light, leading to non-uniform excitation and inaccurate measurements. Keep the total absorbance at the relevant wavelengths below ~0.1 AU.
References
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical reviews.
- Klán, P., Šolomek, T., et al. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Semantic Scholar.
- Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences.
- Givens, R. S., & Wirz, J. (2012). Photoremovable protecting groups: development and applications. Photochemical & Photobiological Sciences.
- Tocris Bioscience. (n.d.). NPE-caged-proton. Tocris Bioscience.
- Geng, J., et al. (2010). Studying Submicrosecond Protein Folding Kinetics Using a Photolabile Caging Strategy and Time-Resolved Photoacoustic Calorimetry. Proteins.
- Schupp, H., et al. (1987). Proton Concentration Jumps and Generation of Transmembrane pH-gradients by Photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic Acid. PubMed.
- Ma, H., & Gruebele, M. (2014). Spectroscopic studies of protein folding: Linear and nonlinear methods. PMC - NIH.
- Geng, J., et al. (2010). Studying submicrosecond protein folding kinetics using a photolabile caging strategy and time-resolved photoacoustic calorimetry. Semantic Scholar.
- Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Key, J., et al. (2015). Bioorthogonal Enzymatic Activation of Caged Compounds.
- Kuse, M., & Kurita, K. (2019). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. PubMed.
- Wu, L., & Lapidus, L. J. (2013).
- Wu, L., & Lapidus, L. J. (2022).
- BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. BMG LABTECH.
- University of Wisconsin-Madison. (2018). Time Resolved Fluorescence Spectroscopy. UW-Madison Chemistry.
- ResearchGate. (n.d.). Experimental setup for performing time-resolved fluorescence.
- Ellis-Davies, G. C. (2018).
- Kuse, M., & Kurita, K. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH.
- ResearchGate. (n.d.). pH-Jump Overshooting.
- Brown, L. S. (2022). Light-driven proton transfers and proton transport by microbial rhodopsins - A biophysical perspective. PubMed.
- Chew, J. R., et al. (2022). The Tiny Companion Matters: The Important Role of Protons in Active Transports in Plants. MDPI.
- Yamashita, T., et al. (2021). Mechanism of the formation of proton transfer pathways in photosynthetic reaction centers. PNAS.
- Leioatts, N., & Beck, M. (2016). Allosteric Effects of the Proton Donor on the Microbial Proton Pump Proteorhodopsin. PMC.
- Le, P. H., et al. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. PubMed.
Sources
- 1. Light-driven proton transfers and proton transport by microbial rhodopsins - A biophysical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photoremovable protecting groups: reaction mechanisms and applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying submicrosecond protein folding kinetics using a photolabile caging strategy and time-resolved photoacoustic calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of Submillisecond Protein Folding Using Trp Fluorescence and Photochemical Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.montana.edu [chemistry.montana.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. Allosteric Effects of the Proton Donor on the Microbial Proton Pump Proteorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uncaging 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing Light to Control Biology with ortho-Nitrobenzyl Caged Compounds
The ability to initiate biological processes with high spatial and temporal precision is a cornerstone of modern cell biology and drug development. Photolabile protecting groups, or "caged compounds," are powerful tools that offer this control. These molecules are biologically inert until a flash of light cleaves a covalent bond, releasing the active species.[1] The ortho-nitrobenzyl (o-NB) moiety is a widely used caging group due to its efficient photochemistry in the near-ultraviolet range.[2][3]
The Photochemistry of ortho-Nitrobenzyl Caged Compounds
The uncaging of o-NB derivatives is initiated by the absorption of a photon, which leads to an intramolecular rearrangement and the release of the protected molecule. The general mechanism involves the formation of an aci-nitro intermediate.[4] The substitution pattern on the aromatic ring significantly influences the compound's photochemical properties.
For 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid , we can predict the following based on its structure:
-
Nitro Group: This is the primary driver of the photochemistry.
-
Methoxy Group: The presence of methoxy groups on the benzene ring is known to cause a red-shift in the absorption maximum, allowing for excitation at longer, less phototoxic wavelengths, typically in the 300-360 nm range.[1]
-
Formyl Group: This electron-withdrawing group can also influence the electronic properties of the chromophore.
Based on these features, we can estimate that the optimal uncaging wavelength for this compound will likely be in the near-UV range, around 365 nm.
Selecting the Optimal Light Source for Uncaging
The choice of light source is critical for efficient and reproducible uncaging experiments. The ideal source should provide high-intensity illumination at the desired wavelength, with stable output and the ability to be precisely timed. The three most common options are mercury arc lamps, xenon arc lamps, and light-emitting diodes (LEDs).
| Light Source | Advantages | Disadvantages | Best For |
| Mercury (Hg) Arc Lamp | High intensity at specific spectral lines (e.g., 365 nm), cost-effective. | Unstable output, requires warm-up time, generates heat, limited lifetime. | General uncaging experiments where precise intensity control is not critical. |
| Xenon (Xe) Arc Lamp | Broad, flat emission spectrum, good for wavelength scanning. | Lower intensity at specific UV wavelengths compared to Hg lamps, generates significant heat. | Applications requiring tunability or excitation at various wavelengths. |
| Light-Emitting Diode (LED) | Highly stable output, long lifetime, precise temporal control, narrow emission spectrum reduces the need for complex filter sets. | Lower power output compared to arc lamps, may require focused delivery for high-intensity applications. | Time-critical experiments, applications requiring high stability and reproducibility. |
For most uncaging experiments with o-NB compounds, a 365 nm LED offers the best combination of stability, temporal control, and spectral purity.
Optical Filter Selection: Isolating the Uncaging Wavelength
Proper filter selection is crucial to ensure that only the desired uncaging wavelength reaches the sample, while minimizing phototoxicity and unwanted excitation of other fluorescent molecules. A typical filter set for uncaging consists of an excitation filter and a dichroic mirror.
-
Excitation Filter: This filter is placed in the light path before the sample and transmits only the desired uncaging wavelength. For 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid , a bandpass filter centered at 365 nm with a narrow bandwidth (e.g., 10-20 nm) is recommended.[5]
-
Dichroic Mirror: This mirror reflects the excitation light towards the sample and transmits the emitted fluorescence (if any) to the detector. The dichroic mirror should have a high reflectivity for the uncaging wavelength and high transmission for longer wavelengths.
The following diagram illustrates a typical optical setup for an uncaging experiment on an inverted microscope.
Protocol 1: Characterization of 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid
Before conducting biological experiments, it is essential to characterize the photochemical properties of the caged compound. This protocol outlines the steps to determine the absorption spectrum and estimate the uncaging efficiency.
Materials:
-
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
-
Spectrophotometer
-
Quartz cuvettes
-
Light source with a 365 nm filter
-
Actinometer solution (e.g., potassium ferrioxalate) for quantum yield determination (optional, for advanced users)
Procedure:
-
Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).
-
Determine the absorption spectrum:
-
Dilute the stock solution in the experimental buffer to a concentration that gives an absorbance of approximately 1 at the expected λmax.
-
Scan the absorbance from 250 nm to 500 nm to determine the absorption maximum (λmax) and the molar extinction coefficient (ε).
-
-
Estimate the uncaging efficiency:
-
Place a known concentration of the caged compound in a cuvette and measure the initial absorbance at λmax.
-
Irradiate the sample with the 365 nm light source for a defined period.
-
Measure the absorbance at λmax again. The decrease in absorbance is proportional to the amount of uncaged compound.
-
The rate of this decrease can be compared to a known standard to estimate the uncaging quantum yield (Φu).
-
The following workflow diagram summarizes the characterization and experimental process.
Protocol 2: General Uncaging Experiment in a Biological System
This protocol provides a general framework for performing an uncaging experiment in a cellular or tissue sample. The specific parameters (e.g., concentration, irradiation time) will need to be optimized based on the results from Protocol 1 and the biological question being addressed.
Materials:
-
Stock solution of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
-
Biological sample (e.g., cultured cells, tissue slice)
-
Microscope equipped with a suitable light source and filter set
-
Data acquisition system
Procedure:
-
Sample Preparation: Prepare the biological sample according to standard protocols.
-
Loading the Caged Compound:
-
Dilute the stock solution of the caged compound to the desired final concentration in the experimental buffer.
-
Apply the solution to the sample and allow for sufficient incubation time for the compound to diffuse to the target area.
-
-
Locate the Region of Interest (ROI): Using low-intensity illumination, identify the cell or region where uncaging will be performed.
-
Uncaging:
-
Deliver a pulse of high-intensity 365 nm light to the ROI. The duration and intensity of the pulse should be optimized to achieve the desired concentration of the uncaged molecule without causing photodamage.
-
-
Data Acquisition: Record the biological response of interest (e.g., changes in fluorescence, electrophysiological recordings) immediately following the light pulse.
-
Controls:
-
Perform control experiments where the sample is exposed to the uncaging light without the caged compound present to test for light-induced artifacts.
-
Perform control experiments where the caged compound is present but no light is applied to test for any dark effects of the compound.
-
-
Data Analysis: Analyze the recorded data to quantify the biological response to the uncaged molecule.
Data Interpretation and Troubleshooting
-
Low Uncaging Efficiency: If the biological response is weak, it may be due to low uncaging efficiency. This can be addressed by increasing the light intensity or duration, or by using a caged compound with a higher quantum yield.
-
Phototoxicity: Cell death or morphological changes following irradiation are signs of phototoxicity. This can be mitigated by reducing the light intensity or duration, or by using a longer uncaging wavelength if the compound's absorption spectrum allows.
-
Off-Target Effects: The photolysis byproducts of o-NB compounds can sometimes have biological activity. It is important to perform control experiments to rule out any effects of the byproducts.
Conclusion
Uncaging of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid and other o-NB derivatives is a powerful technique for the precise control of biological processes. By carefully selecting the light source and filters, and by thoroughly characterizing the photochemical properties of the caged compound, researchers can design and execute robust and reproducible experiments. This guide provides a solid foundation for the successful application of this versatile tool in a wide range of research and drug development contexts.
References
- Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879.
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Gurney, A. M. (1991). Flash photolysis of caged compounds. In Neuromethods (pp. 389-406). Humana Press.
- Herman, I. P. (1979). Calculation of fluence-dependent dissociation probabilities in infrared multiple-photon photolysis. Optics Letters, 4(12), 403-405.
-
IDEX Health & Science. (n.d.). Optical Filter Sets. Retrieved from [Link]
-
JLHawaii808. (n.d.). ZWB2 365NM UV FILTER. Retrieved from [Link]
- Klán, P., et al. (2013).
- Kuzmič, P., Pavlíčková, L., & Souček, M. (1986). Photochemical hydrolysis of some nitrophenyl acetates.
- Leatherbarrow, R. J. (1991). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA).
- Liptay, W. (1969). Elektrochemie—Solvatochromie. Angewandte Chemie, 81(6), 195-206.
- Madronich, S. (1987). Photodissociation in the atmosphere: 1. Actinic flux and the effects of ground reflections and clouds.
- Papageorgiou, G., & Corrie, J. E. T. (2000). MNI-caged-L-glutamate is a potent and highly water-soluble photolabile precursor for glutamate. Tetrahedron Letters, 41(40), 7677-7680.
- Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335.
-
ResearchGate. (n.d.). Wavenumber of maximum absorption of 4-nitroanisole (a), 4-nitroaniline.... Retrieved from [Link]
- Schlegel, J., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(13), 4214-4224.
-
Tangsinuo. (n.d.). ZWB2 UG1 U360 365nm UV Pass Filter. Retrieved from [Link]
- Taylor, J. F., & Ellis-Davies, G. C. R. (2017). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Molecular Neuroscience, 10, 10.
- Trentham, D. R., Corrie, J. E. T., & Kaplan, J. H. (1984). Caged nucleotides and neurotransmitters. Annual Review of Biophysics and Bioengineering, 13(1), 1-21.
- Vilos, C., et al. (2008). A photophysical and photochemical study of 6-methoxy-2-naphthylacetic acid, the major metabolite of the phototoxic nonsteroidal antiinflammatory drug nabumetone. Photochemistry and Photobiology, 84(4), 866-872.
- Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(11), 949-956.
Sources
- 1. researchgate.net [researchgate.net]
- 2. o-Nitrobenzyl photoremovable groups with fluorescence uncaging reporting properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. etsy.com [etsy.com]
- 5. meyer-sansboeuf.com [meyer-sansboeuf.com]
Topic: A Systematic Guide to Calculating the Required Concentration of "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" for Cellular and Biochemical Assays
An Application Note from Gemini Scientific
Audience: Researchers, scientists, and drug development professionals.
Abstract
The successful application of any chemical probe or potential therapeutic agent in a biological experiment is fundamentally dependent on the use of an appropriate concentration. An optimal concentration elicits a specific, measurable biological response without inducing non-specific or cytotoxic effects. This guide provides a comprehensive, experience-driven framework for researchers to methodically determine the optimal working concentration of the novel compound "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid". We detail a multi-phase experimental approach, from initial range-finding and cytotoxicity assessments to refined dose-response analyses for calculating key parameters such as EC₅₀ or IC₅₀. This document provides detailed, step-by-step protocols and explains the scientific rationale behind each experimental choice, ensuring a robust and reproducible outcome.
PART 1: Foundational Compound Analysis
Before any biological experimentation, a thorough understanding of the compound's physicochemical properties is essential for accurate preparation of stock solutions and subsequent dilutions.[1][2] Given that "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" is a specialized compound with limited data in public databases, the following properties have been compiled.
Table 1: Physicochemical Properties of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
| Property | Value / Information | Source & Rationale |
| CAS Number | 90429-09-7 | [3] |
| Molecular Formula | C₁₀H₉NO₇ | Inferred from compound name structure. |
| Molecular Weight | 255.18 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid (e.g., crystalline powder). | Based on similar chemical structures.[4] |
| Solubility | Expected to have low aqueous solubility but good solubility in organic solvents like DMSO. | A common characteristic for complex organic molecules used in biological assays.[5] |
Trustworthiness Advisory: The properties listed are based on available data and chemical structure analysis. It is imperative for researchers to experimentally verify these properties, especially solubility, in their specific solvents and aqueous assay media to prevent compound precipitation, which can lead to inaccurate and misleading results.[5]
PART 2: The Strategic Workflow for Concentration Determination
Determining the ideal concentration is not a single experiment but a logical, phased process. The goal is to narrow down a wide concentration range to a specific, effective, and non-toxic dose for your particular model system (e.g., cell line, enzyme). This systematic approach ensures that the observed biological effects are directly attributable to the compound's specific activity.
Figure 1: Systematic Workflow for Optimal Concentration Determination. This diagram illustrates the logical progression from preparing the compound to validating its biological activity at a determined optimal and non-toxic concentration.
PART 3: Detailed Methodologies and Protocols
The following protocols are designed to be self-validating by including necessary controls. Precision and accuracy in these steps are paramount for reproducible data.[6]
Protocol 1: Preparation of a 10 mM Primary Stock Solution
Rationale: Creating a concentrated primary stock in an organic solvent like DMSO is standard practice.[2][5] This allows for the addition of small volumes to aqueous culture media, minimizing the final solvent concentration to avoid artifacts (typically ≤0.1% DMSO).[7] Aliquoting prevents degradation from repeated freeze-thaw cycles.
Materials:
-
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid (MW: 255.18 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials[7]
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 255.18 g/mol × 1000 mg/g = 2.55 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh 2.55 mg of the compound into a sterile tube. For accuracy, it is often better to weigh a slightly different amount (e.g., 2.60 mg) and record the exact mass, then adjust the solvent volume to achieve the desired 10 mM concentration.[6]
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Mixing: Vortex vigorously for 1-2 minutes. If needed, gently warm the solution to 37°C or use a bath sonicator to ensure the compound is fully dissolved. Visually inspect for any precipitate.[7]
-
Storage: Prepare small-volume aliquots (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Cytotoxic Concentration Range via MTT Assay
Rationale: Before testing for a specific biological function, you must identify the concentration range that does not kill the cells. The MTT assay measures the metabolic activity of a cell, which is a reliable indicator of cell viability.[8] A significant decrease in metabolic activity is interpreted as cytotoxicity.
Procedure:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere and recover for 18-24 hours.
-
Compound Dilution:
-
Perform a serial dilution of your 10 mM stock solution in complete culture medium to prepare treatment media. A broad, logarithmic range is recommended for the initial screen (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).[8]
-
Crucial Control: Prepare a "Vehicle Control" medium containing the same final concentration of DMSO as your highest compound concentration (e.g., if 100 µM is the highest dose, the vehicle control will have 0.1% DMSO).
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with 100 µL of the prepared treatment or control media. Include at least three technical replicates for each condition.
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells (set to 100% viability). Plot cell viability (%) versus compound concentration. The highest concentration that shows no significant drop in viability (e.g., >90%) should be considered the upper limit for subsequent functional assays.[9][10]
Protocol 3: Functional Dose-Response and EC₅₀/IC₅₀ Determination
Rationale: Once the non-toxic range is established, a more focused dose-response experiment is performed to quantify the compound's potency. The EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) is a key parameter that defines the concentration at which the compound produces 50% of its maximal effect.
Procedure:
-
Concentration Selection: Choose a range of 8-12 concentrations within the non-toxic window identified in Protocol 2. This range should be centered around the concentration where you began to see a biological effect in the initial screen, if any was apparent.
-
Experimental Setup: Seed and treat cells as described in Protocol 2, using the new, narrower concentration range. Remember to include vehicle controls.
-
Functional Assay: After the appropriate incubation time, perform your specific assay to measure the biological endpoint of interest (e.g., quantification of a target protein by Western blot, measurement of a second messenger like cAMP, or analysis of reporter gene expression).
-
Data Analysis:
-
Quantify the assay output for each concentration.
-
Plot the response against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) in a suitable software package (e.g., GraphPad Prism, R) to fit the data and calculate the EC₅₀ or IC₅₀ value.[11]
-
PART 4: Final Validation and Best Practices
-
Solubility Checks: During dilutions in aqueous media, visually inspect for any cloudiness or precipitate, which indicates the compound is falling out of solution.[5] If this occurs, the experimental concentrations are not accurate.
-
Record Keeping: Meticulously document all steps, including the exact mass of the compound weighed, lot numbers, passage number of cells, and all calculations.
By adhering to this structured and rigorous approach, researchers can confidently determine an effective, reproducible, and scientifically valid working concentration for "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid", paving the way for meaningful and accurate experimental results.
References
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Available at: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Available at: [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Available at: [Link]
-
PubChem. (n.d.). 4-Formyl-2-methoxy-3-nitrophenyl acetate. Available at: [Link]
-
Fischer, U. et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 35(11), 1953–1964. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Available at: [Link]
-
Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]
-
PubChem. (n.d.). 2-(2-Formyl-4-nitrophenoxy)acetic acid. Available at: [Link]
-
PubChem. (n.d.). Methoxyphenylacetic acid. Available at: [Link]
-
PubChem. (n.d.). Hydroxyphenylacetic acid. Available at: [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Available at: [Link]
-
PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Available at: [Link]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. 4-formyl-6-methoxy-3-nitrophenoxyacetic acid CAS#: 90429-09-7 [m.chemicalbook.com]
- 4. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. emulatebio.com [emulatebio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide for Preparing "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" Stock Solutions
Introduction: Understanding "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid"
"4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" is a complex organic molecule featuring an aromatic nitro group, a carboxylic acid, an aldehyde, and a methoxy ether. Its structure suggests potential applications in various research fields, including medicinal chemistry and cell biology, where such functionalities can be pivotal for biological activity. The aromatic nitro group, for instance, is a known pharmacophore in many existing drugs[1]. However, the precise biological function and optimal handling procedures for this specific compound are not widely documented.
This guide provides a comprehensive, field-proven protocol for the preparation of stock solutions of "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid," designed for researchers, scientists, and drug development professionals. Given the absence of extensive public data on this compound, this protocol emphasizes a systematic approach to determine its solubility, ensuring the preparation of accurate and stable stock solutions for reliable experimental outcomes.
A critical aspect of handling this compound is safety. Aromatic nitro compounds can be toxic and may have explosive properties under certain conditions[2]. Therefore, adherence to strict safety protocols is paramount throughout the handling and preparation process.
Chemical and Physical Properties
A summary of the known properties of "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" is presented below. It is important to note that some of these are computed estimates and should be used as a guide.
| Property | Value | Source |
| CAS Number | 90429-09-7 | ChemicalBook[3] |
| Molecular Formula | C₁₀H₉NO₇ | PubChem |
| Molecular Weight | 255.18 g/mol | PubChem |
| Appearance | Likely a solid powder | General chemical knowledge |
| Solubility | Not experimentally determined. Predicted to have low aqueous solubility. | Inferred from structure |
PART 1: Safety First - Handling Aromatic Nitro Compounds
Before beginning any experimental work, it is crucial to understand and mitigate the risks associated with "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid." Aromatic nitro compounds are a class of chemicals that require careful handling due to their potential toxicity and reactivity[2].
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Static Discharge: Avoid conditions that could lead to static discharge, as some nitro compounds can be sensitive to ignition.
-
Incompatible Materials: Keep the compound away from strong oxidizing agents, strong bases, and reducing agents, as these can cause violent reactions[4].
-
Spill Management: In case of a spill, do not dry sweep. Gently cover the spill with an inert absorbent material, and dispose of it as hazardous waste.
PART 2: The Foundational Step - Small-Scale Solubility Testing
Materials for Solubility Testing:
-
"4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" powder
-
Selection of high-purity solvents (at a minimum, include):
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute
-
Methanol (MeOH), ACS grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Pipettes and sterile tips
Protocol for Small-Scale Solubility Testing:
-
Aliquot the Compound: Carefully weigh out approximately 1-2 mg of "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" into several separate microcentrifuge tubes.
-
Solvent Addition: To each tube, add a small, precise volume of a single solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10-20 mg/mL or a relevant molarity).
-
Initial Dissolution Attempt: Vortex each tube vigorously for 30-60 seconds at room temperature.
-
Visual Inspection: Carefully observe each tube for complete dissolution. Look for any visible solid particles.
-
Assisted Dissolution (if necessary): If the compound has not fully dissolved, you may employ gentle warming (e.g., a 37°C water bath for 5-10 minutes) or sonication.
-
Record Observations: Create a table to meticulously record the solubility of the compound in each solvent and under which conditions (room temperature, warming, sonication).
-
Solvent Selection: Choose the solvent that completely dissolves the compound at the highest concentration with the least aggressive method (ideally at room temperature with vortexing). For cell-based assays, DMSO is often a preferred solvent due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media[5]. However, the final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid cytotoxicity[6][7].
PART 3: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. This protocol assumes that DMSO has been identified as a suitable solvent from the solubility testing.
Materials and Equipment:
-
"4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" (MW: 255.18 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile, chemical-resistant tips
Workflow for Stock Solution Preparation
Caption: Workflow for preparing the stock solution.
Step-by-Step Protocol:
-
Calculate the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 255.18 g/mol = 0.00255 g = 2.55 mg
-
-
-
Weigh the Compound:
-
Using an analytical balance, carefully weigh out 2.55 mg of "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid". For accuracy, it is often easier to weigh a slightly larger amount (e.g., 10 mg) and adjust the solvent volume accordingly.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile tube.
-
Add the calculated volume of anhydrous, sterile-filtered DMSO.
-
Vortex the solution vigorously until the powder is completely dissolved. A clear solution with no visible particulates indicates complete dissolution.
-
-
Labeling:
-
Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Proper labeling is crucial for maintaining a well-organized chemical inventory[6].
-
PART 4: Storage and Stability
The long-term stability of "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" in solution is unknown. Therefore, proper storage is essential to minimize degradation.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures slow down chemical degradation processes. |
| Aliquoting | Store in small, single-use aliquots | Minimizes freeze-thaw cycles, which can degrade the compound. |
| Light Exposure | Protect from light (use amber vials or wrap in foil) | Many organic compounds, especially those with aromatic rings, are light-sensitive. |
| Moisture | Use anhydrous DMSO and seal containers tightly | The compound may be susceptible to hydrolysis. |
General Storage Best Practices:
-
Ensure all chemical containers are clearly labeled with the name of the substance and hazard category[8].
-
Store chemicals in a designated, well-ventilated area, away from heat sources or direct sunlight[5].
-
Segregate incompatible chemicals to prevent accidental reactions[9].
PART 5: Dilution for Working Solutions
When preparing working solutions for your experiments, it is important to perform serial dilutions to avoid precipitation and ensure accuracy.
Workflow for Preparing Working Solutions
Caption: Serial dilution of the stock solution.
Protocol for Dilution:
-
Thaw the Stock: Thaw one aliquot of your 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution: Prepare an intermediate dilution of your stock solution in your cell culture medium or assay buffer. For example, to make a 1 mM solution, you would add 10 µL of your 10 mM stock to 90 µL of media.
-
Prepare Final Working Solution: From your intermediate dilution, prepare your final working concentration. For example, to make a 10 µM working solution from a 1 mM intermediate, you would add 10 µL of the intermediate to 990 µL of media.
-
Prepare Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples to account for any effects of the solvent itself.
Conclusion
This application note provides a comprehensive framework for the safe and effective preparation of stock solutions of "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid." By following the detailed protocols for solubility testing, stock solution preparation, and storage, researchers can ensure the integrity and accuracy of their experimental starting materials, leading to more reliable and reproducible results.
References
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Health and Safety Executive. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (2026, January 12). Dimethyl sulfoxide. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved January 15, 2026, from [Link]
-
Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved January 15, 2026, from [Link]
-
International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
International Programme on Chemical Safety. (2011, August 18). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved January 15, 2026, from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Video: Determining the Solubility Rules of Ionic Compounds [jove.com]
- 4. Reconstitution of Powders or Crystals into Liquid Medications | Basicmedical Key [basicmedicalkey.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Phototoxicity in Experiments with 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
Introduction: The Uncaging Dilemma
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a photolabile "caged" compound, designed to provide precise spatiotemporal control over the release of a bioactive molecule through light application.[1][2] The nitroaromatic group acts as a photosensitive trigger, breaking a covalent bond upon illumination to release the active substance.[3] This technology is a powerful tool for interrogating complex biological systems.[2]
However, the very energy required for this "uncaging" process can be a double-edged sword. The interaction of high-intensity light with the caged compound, the target cells, and endogenous chromophores can generate cytotoxic effects, a phenomenon known as phototoxicity.[4][5] This can lead to cellular stress, morphological changes, apoptosis, and ultimately, experimental artifacts that confound data interpretation.[6][7]
This guide provides researchers with a comprehensive framework for understanding, identifying, and mitigating phototoxicity in experiments utilizing 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid. Our focus is on preserving cellular health to ensure that observed biological effects are due to the released molecule, not the uncaging process itself.
Section 1: The Mechanism of Nitroaromatic-Mediated Phototoxicity
The phototoxicity associated with nitroaromatic caged compounds like 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is primarily driven by the generation of Reactive Oxygen Species (ROS).[8][9] When the nitroaromatic chromophore absorbs a photon, it transitions to an excited state. From here, two pathways can diverge: the desired uncaging reaction and an undesired phototoxic side-reaction.
In the phototoxic pathway, the excited caged compound can transfer its energy to molecular oxygen (O₂), converting it into highly reactive singlet oxygen (¹O₂).[10][11] Alternatively, electron transfer processes can form other ROS like superoxide anions.[8] These ROS can then indiscriminately damage cellular components, including lipids, proteins, and nucleic acids, leading to cytotoxicity.[10]
Caption: Diverging pathways after light absorption by a caged compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: My cells show membrane blebbing and are detaching from the plate after illumination. Is this phototoxicity?
A: Yes, these are classic signs of phototoxicity-induced cellular stress.[6] Other indicators include the formation of vacuoles, mitochondrial swelling, and ultimately, apoptosis or necrosis.[6] These effects occur when ROS generation overwhelms the cell's endogenous antioxidant defenses, leading to widespread damage. To confirm, you must run the proper control experiments outlined in Q6.
Q2: How do I determine the optimal concentration of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid to use?
A: The optimal concentration is the lowest dose that elicits a robust biological response upon uncaging with minimal "dark" toxicity (effects without light). We recommend performing a dose-response curve.
-
Protocol: Plate your cells and treat separate groups with a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Dark Toxicity Check: For each concentration, maintain one set of wells in the dark for the full experiment duration and assess cell viability. This identifies any toxicity from the compound itself. Some caged compounds can have off-target effects, such as acting as antagonists at certain receptors.[12]
-
Uncaging Efficacy Check: Expose a parallel set of wells to your standard illumination protocol and measure the desired biological endpoint.
-
Analysis: Plot both viability (dark) and biological response (light) against concentration. The optimal concentration will be on the plateau of the response curve and well below the concentration that shows significant dark toxicity.
Q3: What are the best practices for preparing and handling stock solutions?
A: As a photosensitive reagent, proper handling is critical to prevent premature degradation and ensure experimental reproducibility.[13]
-
Storage: Store the solid compound at -20°C, desiccated, and protected from light.[14]
-
Dissolving: Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent like DMSO. Perform this step in a darkened room or under dim, red-filtered light.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in amber or foil-wrapped microtubes.[13] Store these at -20°C. This minimizes repeated freeze-thaw cycles and light exposure to the main stock.[13]
-
Working Solution: When preparing your final working solution in aqueous media, again, minimize light exposure. Prepare it fresh for each experiment if possible.
Q4: How do I choose the right light source and wavelength for uncaging?
A: The goal is to maximize uncaging efficiency while minimizing cellular damage.
-
Wavelength: The nitroaromatic chromophore in this compound is typically excited by near-UV light (approx. 350-400 nm).[2][3] Consult the supplier's datasheet for the specific absorption maximum. Using a wavelength far from the peak will decrease efficiency, requiring higher intensity and causing more damage.
-
Light Source:
-
Lamps (Xenon/Mercury): Provide broad-spectrum light. Use bandpass filters to isolate the optimal uncaging wavelength. This is crucial to filter out shorter, more damaging UV wavelengths.[7]
-
Lasers: Offer precise wavelength control and can be focused to a small spot for subcellular uncaging. Continuous wave lasers are common on confocal microscopes.[2]
-
Two-Photon Lasers: While requiring more complex equipment, two-photon excitation uses longer, less energetic infrared wavelengths (e.g., 700-800 nm) that only cause excitation at the focal point.[15][16] This dramatically reduces out-of-focus phototoxicity and is considered the gentlest method for volumetric imaging and uncaging.[15]
-
Q5: My uncaging efficiency seems low, forcing me to increase light intensity. How can I improve it?
A: Before increasing intensity, troubleshoot your system:
-
Check Your Light Source: Arc lamps have a finite lifespan and their output in the UV range diminishes over time. Lasers can also lose power. Check the manufacturer's specifications and consider measuring the output at the objective.
-
Optimize the Light Path: Ensure all optical components (filters, mirrors, objective) are clean and aligned for maximal light transmission at your chosen wavelength.[6]
-
Verify Compound Integrity: If the stock solution was improperly handled (exposed to light, multiple freeze-thaws), the compound may have degraded. Use a fresh aliquot.
-
Confirm Concentration: Double-check your dilution calculations to ensure the final concentration in your experiment is correct.
Q6: What control experiments are absolutely essential to validate my findings?
A: To confidently attribute your results to the released molecule, you must run a set of controls in parallel with every experiment.
-
Control 1: No Treatment: Cells in media alone to establish a baseline for health and activity.
-
Control 2: Caged Compound, No Light: Cells incubated with the caged compound at the working concentration but kept in the dark. This isolates any "dark" toxicity or off-target pharmacological effects of the caged compound itself.[17]
-
Control 3: Light, No Caged Compound: Cells without the compound that are subjected to the exact same illumination protocol (wavelength, intensity, duration). This is the critical control for phototoxicity caused by the light interacting directly with the cells.[15][17]
A valid result is a biological effect that is observed only in the experimental condition (Compound + Light) and is absent in all three control groups.
Section 3: Protocols and Troubleshooting
Protocol 1: Establishing a Phototoxicity Baseline for Your Cells
Before starting uncaging experiments, determine the light tolerance of your specific cell type. Some cells are inherently more sensitive to light than others.[15]
-
Plate cells as you would for your main experiment.
-
Prepare several identical samples.
-
Expose each sample to your planned uncaging illumination (same wavelength and objective) but for varying durations or at varying intensities (e.g., 50% intensity, 100% intensity, 150% intensity).
-
Include a "no light" control sample.
-
After illumination, incubate the cells for a period relevant to your experiment (e.g., 1 hour, 6 hours, 24 hours).
-
Assess cell viability and morphology using a standard assay (e.g., Trypan Blue, Live/Dead stain, visual inspection for blebbing).
-
Determine the maximum light dose (intensity x duration) that does not cause a significant decrease in viability. This is your "phototoxicity budget." All subsequent experiments should stay below this limit.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid cell death immediately after illumination in all groups (including "Light Only" control) | Light intensity is too high; exposure time is too long. | Reduce light dose. Decrease laser power/lamp intensity or shorten the exposure time. Stay within the budget established in Protocol 1.[6] |
| Wavelength is too short and energetic. | Use a longer wavelength if your compound's absorption spectrum allows. Use filters to remove deep UV light. | |
| Cell stress observed only in the "Compound + Light" group | Compound-mediated phototoxicity (ROS generation). | Lower the compound concentration. A lower concentration may still be effective while producing less ROS. |
| Add antioxidants to the medium to quench ROS (See Section 4).[15][17] | ||
| Reduce the light dose. Even if the light is safe for cells alone, it can still trigger compound-mediated phototoxicity. | ||
| No biological response after uncaging | Insufficient uncaging. | Verify light path and source power. Use a fresh aliquot of the compound. Increase light intensity, but do not exceed the phototoxicity baseline. |
| Compound is inactive or degraded. | Use a fresh aliquot. Confirm the biological activity of the uncaged molecule using a positive control (i.e., apply the active molecule directly). | |
| The biological system is not responsive. | Verify the presence of the target receptor/pathway in your cell model. | |
| High biological activity in the "Compound, No Light" control | The caged compound is hydrolyzing or has "dark" activity. | Prepare fresh solutions. Some caged compounds are not perfectly inert.[18] Test a different batch or consider a different caging group if the problem persists. |
Section 4: Advanced Mitigation Strategies
If basic troubleshooting is insufficient, these advanced strategies can further reduce phototoxicity.
Use of Antioxidants and Scavengers
Adding antioxidants to the imaging medium can help neutralize the ROS generated during illumination.[15][17]
| Agent | Typical Working Concentration | Notes |
| Trolox | 100 - 500 µM | A water-soluble analog of Vitamin E. Effective at reducing lipid peroxidation. |
| N-acetylcysteine (NAC) | 1 - 5 mM | A precursor to glutathione, a major intracellular antioxidant. |
| Ascorbic Acid (Vitamin C) | 50 - 200 µM | A potent ROS scavenger. However, its effectiveness can be setup-dependent and should be validated.[15] |
| Sodium Pyruvate | 1 - 10 mM | Often included in cell culture media, it can scavenge hydrogen peroxide. |
Important: Always test the effect of the antioxidant alone on your cells to ensure it does not interfere with the biological process you are studying.
Environmental and Media Modifications
-
Remove Photosensitizers from Media: Standard cell culture media contain components like riboflavin and phenol red, which can absorb light and generate ROS.[15] For sensitive, long-term experiments, consider using a custom-formulated or commercially available imaging medium that omits these components.
-
Control Temperature: Use a heated stage incubator. Cells maintained at a stable 37°C are more resilient to stress than cells at room temperature.
Advanced Microscopy Workflow
The following workflow illustrates an optimized approach to designing a minimal-phototoxicity uncaging experiment.
Caption: Workflow for optimizing uncaging experiments to minimize phototoxicity.
References
-
Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]
-
Suzuki, A. Z., et al. (2019). Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds. JoVE (Journal of Visualized Experiments). [Link]
-
Olson, J. P., et al. (2013). Cloaked caged compounds - chemical probes for two-photon optoneurobiology. Frontiers in Neural Circuits. [Link]
-
JoVE. (2023). Design, Synthesis, & Photochemical Properties Of Clickable Caged Compounds l Protocol Preview. YouTube. [Link]
-
Ellis-Davies, G. C. R. (2003). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
-
Ellis-Davies, G. C. R., et al. (2014). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Molecular Neuroscience. [Link]
-
Andor Technology. How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. [Link]
-
Wäldchen, S., et al. (2015). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays. [Link]
-
Malouki, M. A., et al. (2007). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]
-
Laine, R. F., et al. (2019). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Journal of Physics D: Applied Physics. [Link]
-
Das, D., et al. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. [Link]
-
Almeida, I. F., et al. (2018). Photostabilization strategies of photosensitive drugs. PubMed. [Link]
-
Beani, J-C. (2005). Mechanisms of Phototoxic and Photoallergic Reactions. In: Comprehensive Series in Photosciences. [Link]
-
Wikipedia. Phototoxicity. [Link]
-
Barron, M. G., et al. (2023). Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds. NIH. [Link]
-
Magidson, V., & Khodjakov, A. (2013). Circumventing photodamage in live-cell microscopy. Methods in Cell Biology. [Link]
-
ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]
-
Stawicka, Z., et al. (2024). Natural Photosensitizers in Clinical Trials. MDPI. [Link]
-
Monti, D., et al. (2011). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. PubMed Central. [Link]
-
Bergles, D. E., et al. (2002). Synthesis and Characterization of 4-Methoxy-7-nitroindolinyl-D-aspartate, a Caged Compound for Selective Activation of Glutamate Transporters. Journal of Neuroscience. [Link]
-
Papageorgiou, G., & Corrie, J. E. T. (2000). Photochemical and pharmacological evaluation of 7-nitroindolinyl- and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. PubMed. [Link]
Sources
- 1. jove.com [jove.com]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. Phototoxicity - Wikipedia [en.wikipedia.org]
- 6. ライブセルイメージングにおける光毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Circumventing photodamage in live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ccnet.vidyasagar.ac.in:8450 [ccnet.vidyasagar.ac.in:8450]
- 11. mdpi.com [mdpi.com]
- 12. Cloaked caged compounds - chemical probes for two-photon optoneurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 16. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Laser Power for Photolysis of 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid
Welcome to the technical support center for the effective use of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, a photolabile "caged" proton. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing laser power in photolysis experiments. Our goal is to equip you with the scientific understanding and practical steps necessary to achieve precise and reproducible experimental outcomes.
Introduction to 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid Photolysis
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a photoactivatable compound designed to release a proton upon exposure to UV light, thereby inducing a rapid decrease in pH in a localized area.[1][2] This "uncaging" allows for the precise initiation of proton-dependent biological processes. The optimization of laser power is critical to ensure efficient and complete photolysis without causing photodamage to the biological sample.
The photolysis of this compound is analogous to the well-studied photochemical conversion of 2-nitrobenzaldehyde to 2-nitrosobenzoic acid.[1][3][4] Upon absorption of a photon, an intramolecular rearrangement occurs, leading to the release of a proton in under a microsecond.[1][3][4]
Core Photochemical Properties
A clear understanding of the photochemical properties of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is fundamental to designing a successful photolysis experiment.
| Property | Value | Significance for Laser Power Optimization |
| Absorption Maxima (λmax) | 263 nm and 345 nm[1][3][4] | Dictates the optimal laser wavelength for efficient photon absorption. A laser line close to 345 nm is commonly used. |
| Quantum Yield (Φ) | 0.18[1][3][4] | Represents the efficiency of proton release per absorbed photon. A lower quantum yield may necessitate higher laser power or longer exposure times. |
| Proton Release Speed | < 1 microsecond[1][3][4] | Ensures a rapid initiation of the desired biological effect. |
Frequently Asked Questions (FAQs)
Q1: What is the best laser wavelength to use for the photolysis of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid?
A1: The optimal laser wavelength should align with the absorption maxima of the compound. Given the absorption peak at 345 nm, a laser with an emission wavelength in the near-UV range (e.g., 355 nm from a frequency-tripled Nd:YAG laser or a 350 nm line from a Krypton-ion laser) is ideal.[1][3][4] While two-photon excitation with a laser in the 700-800 nm range is a theoretical possibility, single-photon uncaging with a UV laser is more common for this compound.
Q2: How do I determine the initial laser power for my experiment?
A2: The initial laser power should be determined empirically for your specific experimental setup. A good starting point is to perform a laser power titration experiment. This involves exposing the sample to a range of laser powers for a fixed duration and measuring the resulting pH change or the downstream biological effect. The goal is to find the lowest laser power that produces a maximal and saturated response.
Q3: Can the photolysis byproducts interfere with my experiment?
A3: Yes, this is a critical consideration. The photolysis of nitrophenoxy-based caged compounds can produce nitroso-aromatic byproducts.[5][6] These byproducts can be reactive and may interact with biological molecules, potentially leading to off-target effects. It is crucial to include appropriate controls in your experimental design to account for any effects of the photolysis byproducts.
Q4: How can I be sure that I am achieving complete photolysis?
A4: Complete photolysis is indicated when increasing the laser power or exposure duration no longer results in a larger pH change or a stronger biological response (i.e., the response has saturated). You can monitor the pH change directly using a pH-sensitive fluorescent indicator or measure the concentration of the released proton.
Troubleshooting Guide
This section addresses common issues encountered during the photolysis of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid and provides systematic solutions.
Issue 1: Incomplete or No Proton Release
Symptoms:
-
No observable change in pH after laser exposure.
-
The expected biological response is absent or significantly attenuated.
Potential Causes & Solutions:
-
Incorrect Laser Wavelength:
-
Insufficient Laser Power:
-
Cause: The laser power is too low to induce a significant amount of photolysis.
-
Solution: Gradually increase the laser power while monitoring for a response. Perform a laser power titration to determine the optimal power for your setup.
-
-
Laser Misalignment:
-
Cause: The laser beam is not correctly focused on the sample.
-
Solution: Check the alignment of the laser path and ensure the beam is focused at the desired plane of your sample.
-
-
Degraded Compound:
-
Cause: The 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid has degraded due to improper storage or handling.
-
Solution: Use a fresh stock of the compound and store it according to the manufacturer's instructions, protected from light and moisture.
-
Caption: Troubleshooting workflow for no proton release.
Issue 2: Evidence of Photodamage
Symptoms:
-
Visible signs of cell stress or death (e.g., blebbing, lysis).
-
Non-specific biological responses not related to the intended pH change.
-
High background signal or autofluorescence.
Potential Causes & Solutions:
-
Excessive Laser Power:
-
Cause: The laser power is too high, leading to localized heating and the generation of reactive oxygen species.
-
Solution: Reduce the laser power to the minimum level required for a saturated response, as determined by your laser power titration. Consider using shorter exposure times with a slightly higher power, or vice-versa.
-
-
Prolonged Laser Exposure:
-
Cause: The cumulative dose of photons is causing damage, even at a moderate laser power.
-
Solution: Reduce the duration of laser exposure. If multiple exposures are needed, allow for a recovery period between them.
-
-
Sensitivity of the Biological Sample:
-
Cause: The cells or tissues being studied are particularly sensitive to UV light.
-
Solution: Include a "laser only" control (i.e., expose the sample to the laser in the absence of the caged compound) to assess the extent of photodamage caused by the laser itself. If photodamage is still observed, further reduction of laser power and exposure time is necessary.
-
Caption: Troubleshooting workflow for photodamage.
Issue 3: Inconsistent or Irreproducible Results
Symptoms:
-
High variability in the magnitude of the pH change or biological response between experiments.
-
Drift in the baseline pH.
Potential Causes & Solutions:
-
Fluctuations in Laser Output:
-
Cause: The laser power is not stable over time.
-
Solution: Allow the laser to warm up and stabilize before starting the experiment. Use a power meter to monitor the laser output throughout the experiment.
-
-
Inconsistent Sample Preparation:
-
Cause: Variations in the concentration of the caged compound or the buffer capacity of the solution.
-
Solution: Ensure precise and consistent preparation of all solutions. Verify the final concentration of the caged compound.
-
-
Photobleaching of pH Indicator:
-
Cause: If using a fluorescent pH indicator, the laser used for photolysis may also be photobleaching the indicator dye, leading to inaccurate pH measurements.
-
Solution: Choose a pH indicator that is spectrally distinct from the caged compound. If overlap is unavoidable, minimize the exposure of the indicator to the uncaging laser and acquire pH measurements at time points after the photolysis event.
-
Experimental Protocol: Laser Power Titration
This protocol provides a step-by-step guide to determining the optimal laser power for your experiment.
-
Prepare the Sample: Prepare your biological sample with a known concentration of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid and a suitable pH indicator.
-
Set Up the Laser:
-
Align the laser to focus on the region of interest in your sample.
-
Set the laser to the lowest power setting.
-
-
Establish a Baseline: Record the baseline pH of the sample for a stable period before laser exposure.
-
Initial Laser Exposure: Expose the sample to a short pulse of laser light (e.g., 100 ms).
-
Measure the Response: Record the change in pH following the laser pulse.
-
Increase Laser Power: Incrementally increase the laser power and repeat steps 4 and 5.
-
Plot the Data: Plot the change in pH as a function of laser power.
-
Determine the Optimal Power: The optimal laser power is the lowest power that gives a maximal, saturating response. Operating in this saturation regime will ensure reproducibility.
References
-
Janko, K., & Reichert, J. (1987). Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 905(2), 409-416. [Link]
-
Reichert, J. (1988). Characterization of a new caged proton capable of inducing large pH jumps. ResearchGate. [Link]
-
The University of Liverpool Repository. (2012). Fast Folding Dynamics of Proteins and Peptides. [Link]
-
The Good Scents Company. 2-nitrobenzaldehyde. [Link]
-
Janko, K., & Reichert, J. (1988). Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid. ResearchGate. [Link]
-
Swietach, P., et al. (2005). pH-Dependence of Extrinsic and Intrinsic H+-Ion Mobility in the Rat Ventricular Myocyte, Investigated Using Flash Photolysis of a Caged-H+ Compound. Biophysical Journal, 88(1), 53-69. [Link]
-
Du, X., Frei, H., & Kim, S. H. (2001). Comparison of nitrophenylethyl and hydroxyphenacyl caging groups. Biopolymers, 62(3), 147-149. [Link]
-
Sauthon, N., et al. (2012). 2‐Hydroxyazobenzenes to Tailor pH Pulses and Oscillations with Light. Chemistry – A European Journal, 18(49), 15814-15821. [Link]
-
McFarlane, P. H., & Russell, D. W. (1969). Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols. Journal of the Chemical Society D: Chemical Communications, (9), 475-476. [Link]
Sources
- 1. Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of nitrophenylethyl and hydroxyphenacyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
"4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" degradation and proper storage conditions
Welcome to the technical support center for 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage, handling, and troubleshooting of potential degradation issues related to this compound.
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid?
To ensure the long-term stability and integrity of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, it should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to prevent moisture absorption and contamination. For optimal preservation of its chemical structure, storage at 2-8°C is recommended, protected from light.
2. What are the primary safety precautions when handling this compound?
As with any chemical reagent, appropriate personal protective equipment (PPE) should be worn. This includes safety goggles, gloves, and a lab coat.[1][2] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
3. What solvents are recommended for dissolving 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid?
Based on the structure of similar molecules, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. Its solubility in aqueous buffers may be limited, but can be enhanced at a slightly basic pH due to the presence of the carboxylic acid group.
4. How stable is this compound in solution?
The stability of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid in solution depends on the solvent, pH, and storage conditions. Stock solutions in anhydrous DMSO or DMF are generally stable for several weeks when stored at -20°C and protected from light. Aqueous solutions are more prone to degradation, especially if not stored properly. It is recommended to prepare fresh aqueous solutions for experiments or store them for very short periods at 2-8°C.
Troubleshooting Guide
This section addresses common issues that may arise during the use of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of the solid compound (e.g., darkening) | Exposure to light or air, leading to photo-oxidation or other degradation. | Discard the reagent if significant color change is observed. Ensure the compound is stored in a tightly sealed, amber vial in a dark, cool place. |
| Inconsistent or unexpected experimental results | Degradation of the compound in solid form or in solution. This could be due to improper storage, repeated freeze-thaw cycles of stock solutions, or prolonged storage of working solutions. | Assess the purity of the compound using an appropriate analytical method like HPLC (see protocol below). Prepare fresh stock and working solutions. |
| Precipitation in stock solution upon freezing | The solvent may not be completely anhydrous, or the concentration might be too high for the storage temperature. | Warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a fresh, slightly more dilute stock solution. Ensure the use of anhydrous solvents. |
| Appearance of extra peaks in analytical chromatograms (e.g., HPLC, LC-MS) | This is a strong indicator of degradation. The additional peaks represent degradation products. | Analyze the degradation products to understand the degradation pathway. Refer to the "Potential Degradation Pathways" section below. Optimize storage and handling to minimize degradation. |
Potential Degradation Pathways
The chemical structure of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid contains several functional groups that can be susceptible to degradation under certain conditions. Understanding these potential pathways is crucial for troubleshooting and ensuring the integrity of your experiments.
Caption: Potential degradation pathways for 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.
Causality of Degradation:
-
Hydrolysis of the Ether Linkage: The ether bond in the phenoxyacetic acid moiety can be susceptible to cleavage under strong acidic or basic conditions, particularly at elevated temperatures.[3] This would result in the formation of 2-Formyl-4-methoxy-5-nitrophenol and glycolic acid.
-
Oxidation of the Formyl Group: The aldehyde (formyl) group is prone to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air and light. This would convert the formyl group into a carboxylic acid.
-
Photodegradation of the Nitro Group: Aromatic nitro compounds are known to be light-sensitive.[4][5] Exposure to UV or even ambient light can lead to the reduction of the nitro group to a nitroso or amino group, or potentially denitration.
-
Decarboxylation: While less common under normal storage conditions, heating the compound, especially in solution, could lead to the loss of the carboxylic acid group.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid and detecting potential degradation products.
Caption: Workflow for purity assessment of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid by HPLC.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
A pure sample should show a single major peak.
-
The presence of additional peaks indicates impurities or degradation products. The retention times of these peaks can provide clues about their polarity and help in their identification if coupled with a mass spectrometer (LC-MS).
-
References
-
Laskin, A., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. RSC Publishing. Retrieved from [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Krol, S. K., et al. (2002). A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences.
-
Brown, R. F., & Claflin, E. F. (1958). The Ether Hydrolysis of Some Halogen Substituted Phenoxyacetic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1991). Analytical Methods for Determination of Nitroaromatics. Retrieved from [Link]
- Hughes, J. B., & Knackmuss, H. J. (Eds.). (2001). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]
-
von Gunten, U., et al. (2026). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology. Retrieved from [Link]
-
Wang, Y., et al. (2021). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Environmental Science: Atmospheres. Retrieved from [Link]
-
Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. PubMed. Retrieved from [Link]
-
Sadowska, M., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. Retrieved from [Link]
-
Nannou, C., et al. (2015). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health. Retrieved from [Link]
-
Wang, Y., et al. (2007). Microbial degradation of nitroaromatic compounds. ResearchGate. Retrieved from [Link]
-
Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Defense Technical Information Center. Retrieved from [Link]
-
Loba Chemie. (n.d.). PHENOXYACETIC ACID FOR SYNTHESIS. Retrieved from [Link]
-
Begum, S., et al. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
-
Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
Arora, P. K., & Bae, H. (2014). Bacterial degradation of nitrophenols and their derivatives. PubMed. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Kresge, A. J., & Weeks, D. P. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
Sources
- 1. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Calibrating pH Changes After Photolysis of "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid"
Welcome to the technical support center for "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid," a powerful tool for inducing rapid pH jumps in your experiments. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this caged compound to study proton-dependent processes. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your results.
Introduction to "Caged Proton" pH Jumps
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a photolabile molecule, often referred to as a "caged proton." In its inactive state, it is stable in solution. However, upon photolysis with UV light, it undergoes a rapid chemical transformation, releasing a proton and causing a swift decrease in the pH of the surrounding medium. This technique allows for the precise temporal and spatial control of proton concentration, enabling the study of fast kinetic processes that are otherwise difficult to investigate.
The photolysis reaction is analogous to the well-known photochemical conversion of 2-nitrobenzaldehyde to 2-nitrosobenzoic acid.[1] The release of the proton from 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid occurs in less than a microsecond, making it an ideal tool for studying rapid biological and chemical reactions.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am not observing the expected pH drop after flash photolysis. What could be the issue?
Answer:
Several factors could contribute to a smaller-than-expected or non-existent pH jump. Let's break down the potential causes and solutions:
-
Incorrect Wavelength or Insufficient Light Intensity:
-
Causality: The photolysis of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is triggered by UV light. The compound has absorption maxima at 263 nm and 345 nm.[1] If the wavelength of your light source does not overlap with these absorption peaks, or if the intensity is too low, the efficiency of the photolysis reaction will be significantly reduced.
-
Solution: Verify that your flash lamp or laser is emitting at a wavelength within the absorption spectrum of the compound. Ensure the light path is unobstructed and properly focused on your sample. You may need to increase the intensity or duration of the light flash.
-
-
Suboptimal Concentration of the Caged Compound:
-
Causality: The magnitude of the pH drop is directly proportional to the concentration of the caged compound that is photolyzed. If the concentration is too low, the number of protons released will be insufficient to cause a measurable change in pH.
-
Solution: Consider increasing the concentration of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid in your experimental solution. However, be mindful that high concentrations can lead to unwanted side effects, such as increased absorbance and potential for inner filter effects.
-
-
High Buffer Capacity of the Medium:
-
Causality: The buffer in your solution will resist changes in pH. If the buffer capacity is too high, it will neutralize the protons as they are released, dampening the observable pH jump.
-
Solution: Reduce the concentration of your buffer. You may need to perform a series of pilot experiments to find the optimal balance between maintaining a stable initial pH and allowing for a significant pH jump upon photolysis.
-
-
Degradation of the Caged Compound:
-
Causality: Like many organic molecules, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid can degrade over time, especially if not stored correctly.
-
Solution: Ensure your stock solution is fresh and has been stored in the dark at the recommended temperature. If in doubt, prepare a fresh stock solution.
-
Question 2: The pH of my solution is unstable even before photolysis. How can I fix this?
Answer:
An unstable baseline pH can compromise your entire experiment. Here are the likely culprits and how to address them:
-
Inadequate Equilibration Time:
-
Causality: After preparing your sample, it's crucial to allow sufficient time for all components to equilibrate and for the pH to stabilize.
-
Solution: Allow your sample to sit for a longer period before starting your measurements. Monitor the pH until you observe a stable reading for several minutes.
-
-
CO2 Absorption from the Atmosphere:
-
Causality: Carbon dioxide from the air can dissolve in your sample, forming carbonic acid and lowering the pH. This is particularly problematic in poorly buffered or alkaline solutions.
-
Solution: Try to minimize the exposure of your sample to the air. You can do this by working in a sealed cuvette or by gently purging the headspace with an inert gas like nitrogen or argon.
-
-
Electrode Drift:
Question 3: How can I accurately calibrate the pH change after photolysis?
Answer:
Accurate calibration is key to quantifying the results of your pH jump experiment. Here's a recommended workflow:
-
Use of a pH-Sensitive Fluorescent Dye:
-
Causality: Directly measuring the pH change with an electrode after a rapid flash is often not feasible due to the response time of the electrode. A pH-sensitive fluorescent dye provides a much faster and more localized readout of the pH change.
-
Workflow:
-
Incorporate a well-characterized pH-sensitive fluorescent dye (e.g., BCECF or SNARF) into your sample.
-
Before the experiment, create a calibration curve by measuring the fluorescence of the dye in a series of standard buffer solutions with known pH values.
-
After photolysis, record the change in fluorescence of the dye.
-
Use the calibration curve to convert the change in fluorescence to a change in pH.
-
-
-
Step-by-Step Calibration Protocol:
-
Prepare a series of buffers with precisely known pH values that span the expected range of your experiment.
-
For each buffer, add the same concentration of the pH-sensitive dye that you will use in your experiment.
-
Measure the fluorescence intensity (or ratio of intensities at two different wavelengths, depending on the dye) for each buffer solution.
-
Plot the fluorescence intensity (or ratio) against the pH to generate your calibration curve.
-
Fit the data to an appropriate equation (e.g., the Henderson-Hasselbalch equation) to obtain a mathematical relationship between fluorescence and pH.
-
Frequently Asked Questions (FAQs)
Q1: What is the quantum yield of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid?
A1: The quantum yield for proton release from 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is 0.18.[1] This is a measure of the efficiency of the photochemical reaction.
Q2: What are the pKa values of the photoproduct?
A2: The photoproduct has two pKa values: 0.75 and 2.76.[1] This allows the compound to be used over a wide pH range.
Q3: Is this compound permeable to lipid membranes?
A3: No, it has a very low permeability across lipid bilayer membranes.[1] This property is advantageous for creating transmembrane proton gradients.
Q4: What is the recommended solvent for the stock solution?
A4: While the original paper does not specify a solvent, caged compounds are often dissolved in a high-quality organic solvent like DMSO to create a concentrated stock solution, which is then diluted into the aqueous experimental buffer. Always check the solubility of the specific batch you are using.
Q5: How should I store the compound and its stock solution?
A5: It is generally recommended to store the solid compound and its stock solutions at -20°C or lower, protected from light and moisture, to prevent degradation.
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Weigh out the desired amount of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid in a microfuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Protocol 2: pH Jump Experiment and Calibration
-
Prepare your experimental buffer with a low buffering capacity.
-
Add the pH-sensitive fluorescent dye to the buffer at the desired concentration.
-
Add the 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid stock solution to the buffer to achieve the final working concentration.
-
Place the sample in a fluorometer or microscope equipped with a flash photolysis system.
-
Allow the sample to equilibrate and the baseline fluorescence to stabilize.
-
Record the baseline fluorescence.
-
Trigger the flash photolysis unit to illuminate the sample with UV light.
-
Immediately record the post-flash fluorescence.
-
Convert the change in fluorescence to a change in pH using a pre-determined calibration curve.
Data Presentation
| Parameter | Value | Reference |
| Absorption Maxima | 263 nm, 345 nm | [1] |
| Quantum Yield (Φ) | 0.18 | [1] |
| Proton Release Time | < 1 µs | [1] |
| Photoproduct pKa1 | 0.75 | [1] |
| Photoproduct pKa2 | 2.76 | [1] |
| Membrane Permeability | Very low | [1] |
Visualizations
Caption: Experimental workflow for a photolysis-induced pH jump experiment.
Caption: The photolysis reaction of the "caged proton" compound.
References
-
M. C. Harms, G. D. Johnson, M. A. Miranda, and R. S. Givens, "Proton Concentration Jumps and Generation of Transmembrane pH-gradients by Photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic Acid," Biophysical Journal, vol. 68, no. 5, pp. 2173-2180, 1995. [Link]
-
A. Barth and J. E. T. Corrie, "Characterization of a new caged proton capable of inducing large pH jumps," Biophysical Journal, vol. 83, no. 5, pp. 2864-2871, 2002. [Link]
-
S. R. Adams and R. Y. Tsien, "Controlling cell chemistry with caged compounds," Annual Review of Physiology, vol. 55, pp. 755-784, 1993. [Link]
-
YSI, "pH Meter Calibration Problems? Check Out These 12 Tips!" [Link]
-
Yokogawa, "Successful pH Troubleshooting." [Link]
-
Mettler Toledo, "pH Sensor Troubleshooting." [Link]
-
Atlas Scientific, "How To Calibrate a pH Meter Correctly." [Link]
-
Cole-Parmer, "Troubleshooting your pH Tester: What to Do, What Not to Do, and Why." [Link]
-
Hanna Instruments, "pH Electrode Troubleshooting Guide." [Link]
-
Drawell, "How to Troubleshoot pH Meter Errors Effectively." [Link]
Sources
- 1. Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH Meter Calibration Problems? Check Out These 12 Tips! [ysi.com]
- 3. Successful pH Troubleshooting | Yokogawa America [yokogawa.com]
Addressing slow or incomplete uncaging of "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid"
Welcome to the technical support center for "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this photolabile, or "caged," compound. As Senior Application Scientists, we have compiled this resource based on established principles of photochemistry and extensive field experience to help you overcome common hurdles in your experiments.
Troubleshooting Guide: Addressing Slow or Incomplete Uncaging
This section directly addresses specific issues you may encounter during your experiments. We delve into the root causes of these problems and provide actionable, step-by-step protocols to resolve them.
Question: Why is my uncaging reaction slow or incomplete?
Slow or incomplete uncaging of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid can be attributed to several factors, ranging from the experimental setup to the chemical environment. The efficiency of a photolysis reaction is primarily determined by the product of the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield (Φ) of the uncaging process.[1][2] Any factor that negatively impacts these parameters will result in a less efficient reaction.
Here are the most common culprits and how to address them:
-
Suboptimal Irradiation Wavelength: The efficiency of light absorption is wavelength-dependent. While nitroaromatic compounds typically absorb in the UV to near-UV range, the optimal wavelength for uncaging may not perfectly align with the absorption maximum.[1] It is crucial to use a light source that emits at a wavelength that is efficiently absorbed by the caged compound.
-
Insufficient Light Intensity or Duration: The total number of photons delivered to the sample must be sufficient to cleave the desired amount of the caged compound. Low light intensity or short irradiation times will naturally lead to incomplete uncaging. However, excessively high light intensity can lead to phototoxicity in biological samples.[1]
-
Inner Filter Effect: At high concentrations, the caged compound itself can absorb most of the incident light at the surface of the sample, preventing light from penetrating deeper. This "inner filter" effect leads to non-uniform uncaging throughout the sample.
-
pH of the Medium: The uncaging of some nitrophenoxyacetic acid derivatives can be pH-dependent. For 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, it has been proposed that the reaction mechanism involves a proton gradient, suggesting that the local pH could significantly influence the reaction rate.[3]
-
Compound Degradation: Like many complex organic molecules, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid may be susceptible to degradation over time, especially if not stored correctly. Using a degraded compound will lead to poor uncaging efficiency.
Experimental Workflow for Optimizing Uncaging Efficiency
To systematically troubleshoot and optimize your uncaging reaction, we recommend the following workflow:
Caption: A systematic workflow for optimizing the uncaging of photolabile compounds.
Detailed Protocols
Protocol 1: Determining Optimal Irradiation Wavelength
-
Prepare a Dilute Solution: Prepare a 10-50 µM solution of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid in your experimental buffer.
-
Acquire Absorbance Spectrum: Use a spectrophotometer to measure the absorbance of the solution from 250 nm to 500 nm.
-
Identify Absorption Maxima: Note the wavelength(s) of maximum absorbance (λmax). These are your primary candidates for the uncaging wavelength.
-
Test Wavelengths: If your light source is tunable, perform pilot uncaging experiments at λmax and at wavelengths +/- 10-20 nm from the peak. For fixed wavelength light sources (e.g., lasers), choose one that is as close as possible to a major absorption peak.
Protocol 2: Calibrating Light Source and Irradiation Time
-
Prepare Samples: Prepare several identical samples of your caged compound at the desired experimental concentration.
-
Vary Irradiation Time: Expose each sample to the light source for a different duration (e.g., 0, 10, 30, 60, 120, 300 seconds). Keep the light intensity constant.
-
Quantify Uncaging: Analyze the concentration of the released molecule and the remaining caged compound in each sample using High-Performance Liquid Chromatography (HPLC) or a suitable functional assay.
-
Plot Time Course: Plot the percentage of uncaged compound versus irradiation time. This will reveal the time required to achieve the desired level of uncaging.
-
Vary Light Intensity (Optional): Repeat the time course at different light intensities to find a balance between speed and potential phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the expected uncaging mechanism for 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid?
The uncaging of o-nitrobenzyl derivatives, a class to which this compound belongs, typically proceeds via a light-induced intramolecular redox reaction. Upon absorption of a photon, the nitro group is excited, leading to the abstraction of a hydrogen atom from the benzylic position. This initiates a series of rearrangements that ultimately cleave the bond to the protected molecule. For 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, the presence of the formyl group may introduce additional complexities to the reaction pathway, and it has been suggested that it can react with a proton gradient to produce formaldehyde.[3]
Caption: Generalized photochemical uncaging mechanism for nitrobenzyl-based compounds.
Q2: What are the likely photolysis byproducts, and could they interfere with my experiment?
The primary byproduct of uncaging o-nitrobenzyl compounds is typically a nitrosophenone or a related derivative.[3] In the case of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, the byproduct would be a derivative of 2-nitroso-4-formyl-6-methoxyphenol. It is also suggested that formaldehyde may be produced.[3] These byproducts can be reactive and may interfere with biological systems. It is crucial to perform control experiments by irradiating a solution containing the expected byproducts (if available) or by irradiating the sample in the absence of the biological system of interest to assess any confounding effects.
Q3: How should I prepare and store solutions of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid?
-
Solubility: The solubility of this compound will depend on the specific salt form and the buffer composition. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer. Test for precipitation upon dilution.
-
Storage: Store the solid compound protected from light at -20°C or below. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.
-
Handling: Handle the compound and its solutions under dim light or with light filtered to exclude UV and blue wavelengths to prevent premature uncaging.
Q4: What is the influence of pH on the stability and uncaging of this compound?
The stability of the ester linkage in 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid can be pH-dependent, with increased rates of hydrolysis at very high or very low pH. For the uncaging reaction itself, the proposed involvement of a proton gradient suggests that the efficiency could be sensitive to the pH of the medium.[3] If you suspect pH is a factor in your experiment, it is advisable to perform the uncaging optimization protocol (Protocol 2) in buffers of different pH values relevant to your experimental conditions.
Quantitative Data Summary
| Parameter | Typical Range for Nitroaromatic Cages | Factors Influencing the Value |
| Absorption Max (λmax) | 330 - 380 nm | Aromatic substituents, solvent |
| Molar Extinction (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ | Chromophore structure |
| Quantum Yield (Φ) | 0.01 - 0.5 | Leaving group, solvent, temperature |
| Uncaging Rate | Nanoseconds to milliseconds | Chemical structure, light intensity |
Data compiled from general knowledge of nitroaromatic photochemistry.[2][4]
References
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 1. [Link]
-
PubChem. (n.d.). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. PMC. [Link]
-
Scrimin, P., et al. (2013). Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. Chemical Science, 4(3), 1193-1197. [Link]
-
Islami, M. R., et al. (2014). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. [Link]
-
Olson, J. P., et al. (2013). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. PMC. [Link]
-
ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Formyl-4-nitrophenoxy)acetic acid. Retrieved from [Link]
Sources
Technical Support Center: Managing Potential Side Effects of Nitrophenoxy-Based Photorelease Compound Photoproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support guide addresses potential side effects and experimental challenges arising from the photoproducts of nitrophenoxy-based photoactivatable compounds, often referred to as "caged" compounds. While the specific compound "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" is not extensively documented, its structure is characteristic of a class of reagents used to control the release of bioactive molecules with light.[1] The information and recommendations provided here are based on the well-established principles of nitrophenoxy photochemistry and are intended to serve as a comprehensive resource for researchers utilizing similar compounds in their experiments.
The core utility of these caged compounds lies in their ability to remain inert until irradiated with a specific wavelength of light.[1][2] This photoactivation step, however, generates not only the desired bioactive molecule but also a nitrophenolic byproduct. These byproducts, typically nitroso-aldehydes or ketones, are reactive species that can lead to unintended biological effects, complicating data interpretation.[3] Understanding and mitigating these potential side effects is crucial for the successful application of this powerful technology.
Frequently Asked Questions (FAQs)
Q1: What are the primary photoproducts of nitrophenoxyacetic acid-caged compounds?
A1: Photolysis of o-nitrophenoxyacetic acid derivatives typically yields the desired released molecule and a corresponding o-nitroso-phenol or a related nitroso species.[3] The exact structure of the byproduct will depend on the substituents on the phenyl ring of the caging group. These nitroso compounds are known to be reactive and can potentially interact with cellular components.
Q2: What are the known side effects of these photoproducts?
A2: The N-nitroso photoproducts can exhibit a range of biological activities, including cytotoxicity and genotoxicity.[4][5] They can react with cellular nucleophiles, such as thiols in proteins, which can lead to enzyme inhibition or disruption of cellular signaling pathways. In some cases, these byproducts can also generate reactive oxygen species (ROS), contributing to oxidative stress.[6][7] Furthermore, some N-nitroso compounds are known carcinogens, although the risk in acute, low-concentration experimental settings is likely low, it is still a factor to consider.[8][9]
Q3: How can I determine if the observed effects in my experiment are due to the released molecule or the photoproducts?
A3: The most effective way to address this is to run a "photolysis control" experiment. In this control, you would irradiate a sample containing the caged compound without the cells or biological system of interest, and then transfer the irradiated solution to your experimental system. This will allow you to assess the effects of the photoproducts in the absence of the uncaged, active molecule.
Q4: Are there ways to minimize the impact of photoproducts?
A4: Yes, several strategies can be employed:
-
Use the lowest effective concentration: Titrate your caged compound to the lowest concentration that still elicits the desired biological response upon photoactivation.
-
Limit the irradiation area and duration: Confine the light source to the specific region of interest and use the shortest exposure time necessary for sufficient uncaging.
-
Choose the right caging group: Newer generation caging groups are being developed with more benign photoproducts. If you have the option, consider using a caged compound with a different photochemistry.
-
Include scavengers: In some cases, it may be possible to include scavengers in the experimental medium to quench reactive photoproducts, although this needs to be carefully validated to ensure it does not interfere with your experiment.
Troubleshooting Guide
Unexpected or inconsistent results are common challenges when working with photoactivatable compounds. This guide provides a structured approach to troubleshooting common issues that may be related to photoproduct side effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal or off-target effects | - Non-specific binding of the caged compound. - "Leaky" caged compound releasing the active molecule without light. - Biological activity of the caging group itself. | - Titrate the primary antibody/caged compound concentration.[10] - Perform a "dark" control where the caged compound is applied but not irradiated. - Synthesize and test the caging group alone as a control. |
| Cell death or toxicity not attributable to the released molecule | - Phototoxicity from the light source. - Cytotoxicity of the photoproducts. | - Reduce the intensity and/or duration of the light exposure. - Run a photolysis control (irradiate the caged compound in media, then apply to cells). - Lower the concentration of the caged compound. |
| Inconsistent or weak signal upon photoactivation | - Inefficient photolysis. - Degradation of the caged compound. - Suboptimal imaging or detection parameters. | - Verify the wavelength and power of your light source. - Ensure proper storage of the caged compound (protected from light and moisture). - Optimize imaging settings, such as exposure time and gain. Do not use auto-exposure.[10] |
| Signal present in the "dark" control | - Spontaneous hydrolysis of the caged compound. - Contamination with the free, active molecule. | - Prepare fresh solutions of the caged compound before each experiment. - Verify the purity of your caged compound stock. |
Experimental Protocols
Protocol 1: Photolysis Control to Test for Photoproduct Effects
-
Prepare a solution of the caged compound in your experimental buffer at the working concentration.
-
Place the solution in a well of a microplate or a suitable container.
-
Irradiate the solution with the same light source and for the same duration as in your main experiment.
-
Immediately transfer the irradiated solution to your cells or biological sample.
-
Incubate for the desired time and assess the biological endpoint of interest.
-
Compare the results to a control where the cells are treated with an unirradiated solution of the caged compound and a vehicle control.
Protocol 2: Assessing Direct Phototoxicity of the Light Source
-
Prepare your cells or biological sample as you would for your main experiment.
-
Expose the sample to the light source at the same intensity and duration used for photoactivation, but in the absence of the caged compound.
-
Include a control sample that is not exposed to the light.
-
Assess cell viability or the relevant biological endpoint.
-
Significant differences between the irradiated and non-irradiated samples indicate direct phototoxicity.
Visualizing Experimental Workflows
Diagram 1: Photochemical Reaction of a Nitrophenoxy-Based Caged Compound
Caption: Decision tree for troubleshooting cytotoxicity.
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
-
Tang, C.-M. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Current Protocols in Neuroscience, Chapter 6, Unit 6.21. [Link]
-
Kuzmič, P., Pavlíčková, L., & Souček, M. (1986). Photochemical hydrolysis of some nitrophenyl acetates. Collection of Czechoslovak Chemical Communications, 51(6), 1293–1300. [Link]
-
Lutz, T. (n.d.). Toxicology of N-Nitroso Compounds. tonylutz.net. [Link]
-
Robu, A., et al. (2014). DNA damage induced by seven N-nitroso compounds in primary cultures of human and rat kidney cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 770, 31-36. [Link]
-
Sadowska-Bartosz, I., & Bartosz, G. (2024). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. International Journal of Molecular Sciences, 25(3), 1446. [Link]
-
Jain, D., Chaudhary, P., Varshney, N., & Janmeda, P. (2021). Carcinogenic effects of N-nitroso compounds in the environment. CABI Reviews, 2021. [Link]
-
Cheeseman, K. H., & Slater, T. F. (1993). An introduction to free radical biochemistry. British Medical Bulletin, 49(3), 481–493. [Link]
-
Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. [Link]
Sources
- 1. One moment, please... [nathan.instras.com]
- 2. Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. tonylutz.net [tonylutz.net]
- 5. DNA damage induced by seven N-nitroso compounds in primary cultures of human and rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Quantum-Mechanical Approach to Predicting the Carcinogenic Potency of N-Nitroso Impurities in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Duolink® PLA Troubleshooting Guide [sigmaaldrich.com]
How to control for temperature changes during "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" photolysis
Guide for: 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid Photolysis Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth information, troubleshooting advice, and detailed protocols for maintaining precise temperature control during the photolysis of photosensitive molecules, with a specific focus on the 'caged proton,' 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid. Maintaining isothermal conditions is critical for reproducibility and for ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical during the photolysis of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid?
Controlling temperature is not merely about preventing your sample from overheating; it is a fundamental parameter that directly influences the core photochemical and kinetic properties of the reaction. For a caged compound like 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, which is designed for rapid, light-induced proton release, temperature variations can significantly impact:
-
Photochemical Quantum Yield (Φ): The quantum yield—the efficiency of a photon in causing a chemical event—is often temperature-dependent.[1][2] For some photochemical reactions, the apparent quantum yield can increase significantly with a rise in temperature, meaning more product is formed per photon absorbed at higher temperatures.[3] Inconsistent temperatures lead to variable quantum yields, making your results difficult to reproduce.
-
Reaction Kinetics: The rates of most chemical reactions increase with temperature.[4][5] This applies to the desired photolytic cleavage as well as any potential, undesired side reactions. For instance, studies on other nitroaromatic compounds have shown that a 30 °C rise in temperature can increase apparent photolysis rates by a factor of 1.3 to 2.5.[6] Uncontrolled temperature changes will lead to unpredictable reaction rates.
-
Thermal Side Reactions: Besides the light-induced (photolytic) reaction, temperature can promote competing thermal decomposition pathways, sometimes referred to as "dark reactions."[7] These unwanted reactions can consume your starting material or generate impurities, compromising the final yield and purity of your photoproduct. The need for strict temperature control to minimize such side reactions is a critical aspect of quantitative photochemical investigations.[8]
-
Product Stability: The photoproducts themselves may be thermally sensitive. In the case of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, photolysis yields a 2-nitrosobenzaldehyde derivative.[9] The stability of this and other potential products could be compromised at elevated temperatures.
The key properties of the target compound are summarized below:
| Property | Value | Source |
| Common Name | Caged Proton | [9] |
| Absorption Maxima (λmax) | 263 nm, 345 nm | [9] |
| Quantum Yield (Φ) | 0.18 | [9] |
| Photorelease Mechanism | Analogous to 2-nitrobenzaldehyde photochemistry | [9] |
| Proton Release Time | < 1 microsecond | [9] |
Q2: What are the primary sources of temperature fluctuation in a photolysis experiment?
There are two main sources of thermal instability in a typical photolysis setup:
-
The Light Source: High-intensity lamps (e.g., Mercury, Xenon arc lamps) or lasers used for photolysis generate a significant amount of heat due to their photon flux.[10] This energy, if not dissipated, will be absorbed by the sample and the holder, causing a steady rise in temperature throughout the experiment.
-
Ambient Laboratory Conditions: The laboratory environment is rarely perfectly stable. Factors such as drafts, changes in room temperature, and even the heat generated by other nearby equipment can cause the sample temperature to drift over time.[11]
Q3: What are the recommended methods for active temperature control in a photolysis setup?
For precise control, an active heating/cooling system is essential. The two most common methods for cuvette-based experiments are circulating water baths and Peltier-based thermoelectric coolers.
| Feature | Circulating Water Bath | Peltier (Thermoelectric) System |
| Mechanism | Circulates a large volume of temperature-controlled liquid through a jacketed cuvette holder.[12] | Uses the Peltier effect to directly heat or cool the cuvette holder via a thermoelectric module.[12][13] |
| Temperature Range | Wide range, dependent on the circulator's capabilities (e.g., -25 °C to 100 °C).[14] | Typically from -15 °C to +110 °C, depending on the model and cooling method (air vs. liquid).[13][15] |
| Response Time | Slower, due to the large thermal mass of the circulating fluid.[13][16] | Very rapid heating and cooling, enabling fast temperature changes and stabilization.[13][16] |
| Stability | Good, but can be influenced by the stability of the external circulator. | Exceptional stability and precise control, often to within ±0.1 °C.[13] |
| Maintenance | Requires managing water/coolant levels, preventing algae growth, and dealing with hoses that can leak.[13][16] | Minimal to zero maintenance, especially for air-cooled systems.[13][14] |
| Footprint | Larger, as it requires an external bath and pump. | Compact and often integrated directly into the spectrophotometer or experimental apparatus.[14][16] |
For most applications requiring high precision and rapid response, a Peltier-based system is the superior choice .[13][14]
Troubleshooting Guide
This section addresses common issues encountered during temperature-controlled photolysis experiments.
Problem: My sample temperature is unstable and drifts during the experiment.
-
Cause: This can be due to poor thermal contact, insufficient system equilibration time, or unstable ambient conditions.[11]
-
Solution:
-
Ensure Good Thermal Contact: Make sure your cuvette is properly seated in the holder. The cuvette walls should be clean and make firm contact with the temperature-controlled surfaces.
-
Allow for Equilibration: Before starting photolysis, allow the entire system (sample, cuvette, and holder) to equilibrate at the target temperature for at least 10-15 minutes. Monitor the temperature reading until it is stable to within ±0.1 °C.
-
Isolate the System: If possible, use an insulated sample chamber to shield the setup from drafts and ambient temperature fluctuations.[17]
-
Check Controller Performance: Verify that your temperature controller (whether for a water bath or Peltier) is functioning correctly and is not oscillating around the setpoint.
-
Problem: I am observing inconsistent reaction rates or quantum yields between identical experiments.
-
Cause: Assuming reactant concentrations and light intensity are constant, temperature variability is the most likely cause. Even a small deviation of 1-2 °C can alter reaction rates and photochemical efficiency, leading to poor reproducibility.[3][6]
-
Solution:
-
Implement a Strict Protocol: Follow a rigorous, standardized protocol for every experiment, as detailed in the "Experimental Protocols" section below. This includes identical equilibration times and temperature setpoints.
-
Calibrate Your Thermometer: Regularly verify the temperature reading of your controller against a calibrated, independent thermometer placed in a reference cuvette.
-
Use Active Stirring: For solution-phase reactions, continuous stirring with a small magnetic stir bar is crucial. It ensures a homogenous temperature distribution throughout the sample and prevents localized heating in the light path.[13]
-
Problem: I see condensation forming on my cuvette when working at low temperatures.
-
Cause: When the cuvette surface is cooled below the dew point of the surrounding air, moisture will condense on the optical surfaces, scattering the incident light and corrupting your data.
-
Solution:
Problem: My reaction is proceeding slowly even without the photolysis light source turned on (a "dark reaction").
-
Cause: This indicates that a thermal degradation pathway is active at your set temperature.[7] The compound may be undergoing slow decomposition or reacting with other components in the solution.
-
Solution:
-
Lower the Temperature: Perform a control experiment at a significantly lower temperature (e.g., 10-15 °C cooler) in the dark. If the rate of the dark reaction decreases, it confirms a thermal pathway.
-
Optimize Temperature: Find the lowest temperature at which the dark reaction is negligible but the photolysis reaction still proceeds efficiently. This will maximize the fidelity of your light-gated experiment.
-
Visualizations & Protocols
Workflow for Selecting a Temperature Control Method
Caption: Decision tree for choosing a temperature control system.
Experimental Protocol: Temperature-Controlled Photolysis with a Peltier System
This protocol outlines the steps for performing a reproducible photolysis experiment using a standard spectrophotometer cuvette holder equipped with a Peltier controller and magnetic stirring.
1. System Preparation:
- Ensure the Peltier controller and any associated cooling (air fan or water circulator) are turned on and functioning.
- If operating below 10 °C, start purging the sample chamber with dry nitrogen gas to prevent condensation.[12][15]
- Prepare your solution of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid in the desired buffer.
- Place a small, sterile magnetic stir bar into a clean, quartz cuvette.
2. Sample Loading and Equilibration:
- Pipette the sample solution into the cuvette.
- Place the cuvette securely into the Peltier-controlled holder.
- Using the controller software, set your target temperature (e.g., 25.0 °C).
- Turn on the magnetic stirring to a moderate speed (e.g., 200-300 RPM) to ensure thermal homogeneity without creating a vortex.[13]
- Allow the system to equilibrate for at least 15 minutes. Monitor the temperature reading until it has stabilized at the setpoint for at least 5 minutes.
3. Pre-Photolysis Measurement (Baseline):
- Take a baseline measurement (e.g., an absorption spectrum) of your sample before photolysis begins. This is your t=0 reference point.
4. Photolysis Initiation:
- Open the shutter or turn on the light source to irradiate the sample. Use a wavelength appropriate for the compound (e.g., 345 nm or 365 nm LED).[9]
- Start a timer simultaneously.
5. Post-Photolysis Measurement:
- At your desired time point, turn off or block the light source.
- Immediately acquire another measurement (e.g., absorption spectrum) to quantify the change.
- Repeat steps 4 and 5 for a time-course experiment.
6. Shutdown:
- After the experiment, turn off the light source, stirrer, and Peltier controller.
- Carefully remove the cuvette and clean it thoroughly.
Diagram of a Peltier-Controlled Photolysis Setup
Caption: Components of a typical temperature-controlled photolysis setup.
References
-
Nureddin, A., & Garten, W. (1993). Proton Concentration Jumps and Generation of Transmembrane pH-gradients by Photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic Acid. PubMed. Available: [Link]
-
Roehl, C., Orlando, J., & Calvert, J. (1994). Temperature Dependence of the Quantum Yields for the Photolysis of NO2 Near the Dissociation Limit. Semantic Scholar. Available: [Link]
-
Photonics Spectra. (n.d.). Working with your benchtop spectrometer at high and low sample cuvette temperatures. Available: [Link]
-
McFarlane, P. H., & Russell, D. W. (1969). Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols. Journal of the Chemical Society D: Chemical Communications. Available: [Link]
-
ACS Publications. (n.d.). Nitrate-Photolysis Shortens the Lifetimes of Brown Carbon Tracers from Biomass Burning. Environmental Science & Technology. Available: [Link]
-
Süssenbacher, M., & Bauer, H. (1994). Effects of temperature and irradiance on quantum yield of PSII photochemistry and xanthophyll cycle in a tropical and a temperate species. Photosynthetica. Available: [Link]
-
Felicetti, L., et al. (2018). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. Preprint. Available: [Link]
-
ResearchGate. (n.d.). Photolysis frequency of nitrophenols derived from ambient measurements. Available: [Link]
-
ResearchGate. (n.d.). Experimental setup and temperature control. Available: [Link]
-
CSC Scientific. (2019). New Methods of Controlling Sample Temperatures [Water Baths to Peltier Plates]. Available: [Link]
-
Alquimialab. (n.d.). Peltier Temperature Control for Thermo Scientific UV-Vis Spectrophotometers. Available: [Link]
-
Bijster, R. (2018). Understanding the effect of temperature in film development. Available: [Link]
-
The Royal Society of Chemistry. (n.d.). Calculating photolysis rates and estimating photolysis lifetimes. Available: [Link]
-
RSC Publishing. (n.d.). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Environmental Science. Available: [Link]
-
RSC Publishing. (n.d.). Wavelength and temperature-dependent apparent quantum yields for photochemical formation of hydrogen peroxide in seawater. Environmental Science: Processes & Impacts. Available: [Link]
-
Asynt. (2024). How to control the temperature of photochemical reactions. YouTube. Available: [Link]
-
Britannica. (2026). Chemical reaction - Photolysis, Energy, Light. Available: [Link]
-
PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Available: [Link]
-
PubMed. (n.d.). Direct photolysis of nitroaromatic compounds in aqueous solutions. Available: [Link]
-
Chemistry Stack Exchange. (2017). Are photolysis reactions considered exothermic or endothermic?. Available: [Link]
-
Tang, C-M. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Current Protocols in Neuroscience. Available: [Link]
-
Brainly.in. (2015). What is Photolysis, thermal decomposition reaction?. Available: [Link]
-
MDPI. (n.d.). Effects of Reaction Temperature on the Photocatalytic Activity of TiO2 with Pd and Cu Cocatalysts. Available: [Link]
-
ResearchGate. (n.d.). Experimental setup for the photolysis tests. Available: [Link]
-
OkoduwaSTEM. (2018). 2 ways of Radical Production: Thermal & Photochemical. YouTube. Available: [Link]
-
ResearchGate. (n.d.). The effect of temperature on the kinetics of diacrylate photopolymerizations studied by Real-time FTIR spectroscopy. Available: [Link]
-
HORIBA. (n.d.). Rapid Peltier-based temperature-controlled sample holders for HORIBA spectrofluorometers. Available: [Link]
-
NIH. (n.d.). Useful caged compounds for cell physiology. PMC. Available: [Link]
-
ACS Publications. (2026). The Modulation Effect of Positional Isomeric Electron Donors on Bidirectional Electron Transfer of Photochromic Cd(II) Coordination Polymers. Inorganic Chemistry. Available: [Link]
-
PubMed. (2009). Laser Photolysis of Caged Compounds at 405 Nm: Photochemical Advantages, Localisation, Phototoxicity and Methods for Calibration. Available: [Link]
-
The Science Classroom. (2023). Temperature and Kinetics. YouTube. Available: [Link]
-
PubMed. (n.d.). Flash photolysis of caged compounds in the cilia of olfactory sensory neurons. Available: [Link]
-
Quora. (2021). What is the effect of temperature to quantum efficiency and what is the law?. Available: [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Available: [Link]
-
Quora. (2025). How can temperature fluctuations affect the accuracy of results in a calorimetry experiment, and what steps can be taken to minimize these effects?. Available: [Link]
-
Broer, D. J., Mol, G. N., & Challa, G. (1991). Temperature effects on the kinetics of photoinitiated polymerization of dimethacrylates. Polymer. Available: [Link]
-
SensoScientific. (2023). Understanding the Impact of Temperature Fluctuations on Laboratory Testing and Results. Available: [Link]
-
Taylor & Francis. (n.d.). Photolysis – Knowledge and References. Available: [Link]
-
RSC Publishing. (n.d.). Temperature effects in the photochemistry of cycloalkanones in solution. Journal of the Chemical Society, Perkin Transactions 2. Available: [Link]
Sources
- 1. [PDF] Temperature Dependence of the Quantum Yields for the Photolysis of NO2 Near the Dissociation Limit | Semantic Scholar [semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. Wavelength and temperature-dependent apparent quantum yields for photochemical formation of hydrogen peroxide in seawater - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. roybijster.nl [roybijster.nl]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. brainly.in [brainly.in]
- 8. Temperature effects in the photochemistry of cycloalkanones in solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. sensoscientific.com [sensoscientific.com]
- 12. photonics.com [photonics.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cscscientific.com [cscscientific.com]
- 15. static.horiba.com [static.horiba.com]
- 16. alquimialab.com [alquimialab.com]
- 17. quora.com [quora.com]
Filtering and purifying "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" for sensitive experiments
Welcome to the technical support guide for the filtration and purification of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid . This document is designed for researchers, scientists, and drug development professionals who require this compound in high purity for sensitive experiments. Given the specific nature of this molecule, which combines a carboxylic acid, an aldehyde, a nitro group, and an ether, a multi-faceted approach to purification is often necessary. This guide provides in-depth, experience-based answers to common challenges, detailed protocols, and troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most probable impurities in a crude sample of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid?
A1: Understanding potential impurities is the first step in designing a robust purification strategy. Based on its synthesis, which likely involves the Williamson ether synthesis followed by nitration and formylation (or similar routes), the primary impurities can be categorized as follows:
-
Starting Materials: Unreacted precursors such as 4-hydroxy-2-methoxy-5-nitrobenzaldehyde or an equivalent phenol, and ethyl bromoacetate.
-
Side-Reaction Products:
-
Over-oxidation: The formyl (-CHO) group is susceptible to oxidation, which would convert it to a second carboxylic acid group, forming 4-carboxy-6-methoxy-3-nitrophenoxyacetic acid.
-
Incomplete Hydrolysis: If an ester was used to introduce the acetic acid side chain, incomplete hydrolysis will leave behind the corresponding ethyl or methyl ester.
-
Positional Isomers: Nitration of substituted phenols can sometimes yield a mixture of isomers.
-
-
Reagents & Solvents: Residual acids, bases, or solvents from the reaction workup.
Q2: My initial Thin Layer Chromatography (TLC) analysis shows multiple spots. What is the best first step?
A2: Multiple spots on a TLC plate confirm the presence of impurities. The first and most powerful step for purifying a carboxylic acid like this is often Acid-Base Extraction . This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[1][2][3]
The principle is straightforward:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic target compound will be deprotonated to form its water-soluble sodium salt and move to the aqueous layer.[3][4]
-
Neutral impurities (like unreacted starting materials or ester byproducts) will remain in the organic layer.
-
Separate the layers.
-
Re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the pH is low (~2), causing your purified product to precipitate out of the solution as it is no longer charged.
-
Collect the solid product by filtration.
This single step can dramatically increase the purity of your compound.
}
Workflow for Acid-Base Extraction Purification.
Q3: I performed an acid-base extraction, but my compound is still not pure enough for my sensitive assay. What's next?
A3: If impurities persist, they are likely other acidic compounds (e.g., the over-oxidized dicarboxylic acid impurity) or compounds with similar polarity that were not fully removed. The two primary methods to address this are Recrystallization and Flash Column Chromatography .
Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound. The key is to find a solvent system where your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.[5][6]
Flash Column Chromatography offers a more rigorous separation based on the differential adsorption of compounds to a stationary phase (usually silica gel).[7][8] Because your compound is quite polar due to the nitro, formyl, and carboxylic acid groups, a polar solvent system will be required.
| Technique | Pros | Cons | Best For |
| Recrystallization | Excellent for achieving very high purity (>99.5%). Scalable. Cost-effective. | Can result in significant material loss. Finding the right solvent can be trial-and-error. | Removing small amounts of closely related impurities after a primary purification step. |
| Flash Chromatography | Excellent separation power for a wide range of impurities. Highly versatile. | More time-consuming and resource-intensive (solvents, silica). Can be difficult to scale up. Potential for compound degradation on silica. | Separating complex mixtures or when recrystallization fails. |
Q4: How do I choose the right solvent system for recrystallization or column chromatography?
A4: Solvent selection is critical. You can determine the ideal system by running analytical TLC plates with different solvent mixtures.[9][10]
For TLC and Column Chromatography: Your compound is polar. Therefore, you will need a relatively polar mobile phase to move it up the TLC plate or through a silica column.
-
Starting Point: Begin with a mixture of a non-polar solvent and a polar solvent. A standard is Ethyl Acetate (EtOAc) / Hexanes .[11]
-
Procedure: Start with a high ratio of hexanes (e.g., 80:20 Hexanes:EtOAc). If the compound doesn't move from the baseline (Rf = 0), increase the polarity by increasing the proportion of EtOAc.[9]
-
Target Rf: For effective column chromatography, aim for an Rf value of 0.25 - 0.35 for your target compound on the TLC plate. This provides the best resolution.
-
Troubleshooting Streaking: Carboxylic acids can "streak" on silica TLC plates. Adding a small amount of acetic acid (~1%) to your eluent can often resolve this by keeping the compound protonated.[12]
Common TLC/Column Solvent Systems for Polar Aromatic Acids:
| Solvent System | Polarity | Notes |
| Ethyl Acetate / Hexanes | Medium to High | A versatile and common starting point. Adjust ratio from 10% to 100% EtOAc.[11] |
| Dichloromethane / Methanol | High | Excellent for very polar compounds. Use a small percentage of methanol (1-10%) as it is a very strong solvent.[11][13] |
| Diethyl Ether / Pentane | Medium | Good for compounds of intermediate polarity. |
For Recrystallization: The ideal solvent will fully dissolve your compound when hot but result in low solubility when cold.
-
Good Candidates: Alcohols (Ethanol, Isopropanol), Water, Acetic Acid, or mixtures like Ethanol/Water or Toluene/Hexane.
-
Testing: Place a small amount of your compound in a test tube. Add a small volume of a candidate solvent. If it dissolves immediately at room temperature, it's too soluble. If it doesn't dissolve when heated, it's not soluble enough. The perfect solvent dissolves the compound only upon heating.
Q5: How do I confirm the final purity and identity of my compound?
A5: Purity confirmation is a non-negotiable final step. A single technique is often insufficient; orthogonal methods are recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% trifluoroacetic acid or formic acid) is a typical starting point for aromatic carboxylic acids.[14][15][16] A single, sharp peak indicates high purity. The area of the peak can be used to quantify purity (e.g., >95% or >99%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the chemical structure. The presence of unexpected signals indicates impurities. Quantitative NMR (qNMR) can also be used as a powerful, non-destructive method for purity determination by integrating the signals of your compound against a known internal standard.[17][18][19][20]
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
}
Decision workflow for final product validation.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes you have already determined an appropriate solvent system via TLC (e.g., 60:40 Hexanes:EtOAc with 1% Acetic Acid) where the product Rf is ~0.3.
1. Column Preparation:
- Select a glass column of appropriate size for your sample amount (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
- Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
- Prepare a slurry of silica gel in your starting, least polar eluent (e.g., 80:20 Hexanes:EtOAc).
- Pour the slurry into the column, tapping the side gently to pack the silica and remove air bubbles.[21] Allow the silica to settle, creating a flat, uniform bed. Do not let the column run dry.
2. Sample Loading:
- Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it's relatively non-polar but has good dissolving power).[21]
- Alternatively, for "dry loading," dissolve the product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
- Carefully add your sample to the top of the silica bed. For dry loading, gently sprinkle the powder on top.
- Add a thin protective layer of sand on top of your sample.
3. Elution and Fraction Collection:
- Carefully add your eluent to the top of the column.
- Apply gentle positive pressure (using a pump or bulb) to begin flowing the solvent through the column—this is the "flash" part.[7]
- Collect the eluting solvent in a series of labeled test tubes or flasks.
- Monitor the separation by spotting the collected fractions on TLC plates.
- Once your desired compound begins to elute, collect all fractions containing it. You may need to gradually increase the solvent polarity (a "gradient elution") to elute more polar compounds.[7]
4. Product Isolation:
- Combine the pure fractions as determined by TLC.
- Remove the solvent using a rotary evaporator to yield your purified solid.
Protocol 2: Quantitative ¹H NMR (qNMR) for Purity Assessment
This protocol provides a method to determine purity with high accuracy.[19]
1. Standard Selection:
- Choose a high-purity (>99.9%) internal standard that has a simple spectrum (ideally a single sharp peak) and a signal that does not overlap with your compound's signals. Maleic acid or dimethyl sulfone are common choices.
2. Sample Preparation:
- Accurately weigh a specific amount of your purified product (e.g., ~10 mg) into a vial.
- Accurately weigh a specific amount of the internal standard (e.g., ~5 mg) into the same vial.
- Dissolve both completely in a known volume of a deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃).
3. NMR Acquisition:
- Acquire the ¹H NMR spectrum. Crucially, ensure the relaxation delay (d1) is long enough (typically 5 times the longest T1 relaxation time) to allow for full relaxation of all protons. A d1 of 30 seconds is often a safe starting point.
4. Data Analysis:
- Integrate a well-resolved, non-exchangeable proton signal from your compound (e.g., the aldehyde proton).
- Integrate the signal from your internal standard.
- Calculate the purity using the following formula[22]:
This method provides an absolute purity value that is orthogonal to chromatographic techniques.[18]
References
-
Z. Pietrzyk, A. Chmielowiec, J. K. Różyło, Chromatographic separations of aromatic carboxylic acids, PubMed. Available at: [Link]
-
SIELC, HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column, HELIX Chromatography. Available at: [Link]
-
S. Mahajan, I. P. Singh, Determining and reporting purity of organic molecules: why qNMR, Magnetic Resonance in Chemistry. Available at: [Link]
-
SIELC Technologies, Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC, SIELC. Available at: [Link]
-
G. F. Pauli, B. U. Jaki, D. C. Lankin, Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination, Journal of Medicinal Chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry, Chromatography: Solvent Systems for TLC. Available at: [Link]
-
Chemistry LibreTexts, Thin Layer Chromatography. Available at: [Link]
-
Y. Liu et al., Quantitative 1H NMR methodology for purity assay with high accuracy, ResearchGate. Available at: [Link]
-
Quora, Why do we use NMR spectroscopy in purity analysis?. Available at: [Link]
-
Chem Lab, Acid-Base Extraction. Available at: [Link]
-
Wikipedia, Acid–base extraction. Available at: [Link]
-
Bruker, Quantitative NMR Spectroscopy. Available at: [Link]
-
Semantic Scholar, Chromatographic separations of aromatic carboxylic acids. Available at: [Link]
-
ALWSCI, How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available at: [Link]
-
A. Al-Degs, Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography, PubMed Central. Available at: [Link]
-
LookChem, General procedures for the purification of Carboxylic acids. Available at: [Link]
-
University of Rochester, Department of Chemistry, Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
University of York, Chemistry Teaching Labs, Determining a solvent system. Available at: [Link]
-
Scribd, Acid-Base Extraction of Organic Compounds. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry, Column Chromatography. Available at: [Link]
-
J. K. Bergman, Very polar compound purification using aqueous normal-phase flash column chromatography, Biotage. Available at: [Link]
-
Chemistry LibreTexts, Running a flash column. Available at: [Link]
-
Columbia University, Department of Chemistry, Column chromatography. Available at: [Link]
-
Quora, How to recrystallize phenoxyacetic acid. Available at: [Link]
- W. P. Gage, Process for the purification of mononitro aromatic compounds, Google Patents.
-
Chemistry Stack Exchange, How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]
- D. H. T. Millard et al., Method of purifying nitrated aromatic compounds from a nitration process, Google Patents.
-
L. Ljungdahl et al., Purification, stability, and composition of formyltetrahydrofolate synthetase from Clostridium thermoaceticum, Journal of Biological Chemistry. Available at: [Link]
- W. Jianfeng et al., Phenoxyacetic acid derivative synthesis method, Google Patents.
- W. Jianfeng et al., Method for synthesizing phenoxyacetic acid derivative, Google Patents.
-
University of California, Los Angeles, Department of Chemistry, Recrystallization and Crystallization. Available at: [Link]
-
H. Sawada et al., Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver, PubMed. Available at: [Link]
-
J. D. Moseley et al., Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids, Organic Process Research & Development. Available at: [Link]
- G. P. Cavallo et al., Removal of formyl groups from n-formyl peptides, Google Patents.
-
Wikipedia, Reduction of nitro compounds. Available at: [Link]
-
G. D'Abrosio et al., Solid Phase Formylation of N-Terminus Peptides, Molecules. Available at: [Link]
-
Wikipedia, Aldehyde. Available at: [Link]
-
T. J. W. G. R. M. C. J. C. K. D. M. S. C. C. M. L. S. Hud, Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide, Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. quora.com [quora.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. columbia.edu [columbia.edu]
- 9. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Chromatography [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chromatography [chem.rochester.edu]
- 14. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. helixchrom.com [helixchrom.com]
- 16. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 17. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to Caged Proton Compounds: A Comparative Analysis Featuring 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
For researchers, scientists, and drug development professionals navigating the intricate world of cellular signaling and reaction dynamics, the precise temporal and spatial control of proton concentration is paramount. Caged proton compounds, photolabile molecules that release protons upon illumination, have emerged as indispensable tools for inducing rapid pH jumps and studying a myriad of proton-driven biological processes. This guide provides an in-depth comparison of "4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" with other prominent caged proton compounds, offering a critical evaluation of their performance based on experimental data and established scientific principles.
The Imperative for Precise Proton Control: The Role of Caged Compounds
Proton gradients are fundamental to life, driving processes from ATP synthesis to neurotransmission.[1] The ability to manipulate local proton concentrations with high spatiotemporal resolution allows for the dissection of complex biological mechanisms that are otherwise inaccessible. Caged compounds offer this precise control by keeping a proton "caged" or inactive until a pulse of light triggers its release.[2][3] This "uncaging" process initiates a rapid pH drop, enabling the study of fast kinetic events in real-time.[2][3][4]
The ideal caged proton compound should exhibit a suite of desirable characteristics: high quantum yield for efficient proton release, a rapid photolysis rate, significant pKa change of the photoproduct to ensure a substantial pH jump, aqueous solubility and stability, and minimal biological activity of the cage itself and its byproducts.[4] This guide will delve into a comparative analysis of these key performance metrics for 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid and its alternatives.
A Comparative Overview of Caged Proton Compounds
The field of caged proton compounds is dominated by several classes of photoremovable protecting groups, primarily based on 2-nitrobenzyl, coumarin, and quinoline scaffolds. Each class presents a unique set of photochemical properties, influencing its suitability for specific applications.
The 2-Nitrobenzyl Family: A Well-Established Workhorse
The 2-nitrobenzyl caging group is one of the most widely used and well-characterized photoremovable protecting groups.[3] Its derivatives are known for their relatively high quantum yields and clean photochemistry.
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid , the focus of this guide, belongs to this family. Its synthesis is based on vanillin, and it undergoes a photochemical reaction analogous to the well-known formation of 2-nitrosobenzoic acid from 2-nitrobenzaldehyde.[1] Upon photolysis, it releases a proton with a quantum yield of 0.18 and a release time of less than 1 microsecond.[1] A key advantage of this compound is its very low permeability across lipid bilayer membranes, making it an excellent tool for generating transmembrane proton gradients.[1]
NPE-caged-proton (1-(2-Nitrophenyl)ethyl sulfate) is another prominent member of the 2-nitrobenzyl family. It is commercially available and widely used for generating rapid acidifications, capable of inducing pH jumps down to pH 2.[5] The photolysis of NPE-caged-proton releases a proton and a sulfate ion.[5] The kinetics of proton release from NPE-caged-proton have been extensively studied, with a reported rate of (1.58 +/- 0.09) x 10(7) s(-1) at neutral pH.[6][7]
The Coumarin Scaffold: Tunable Properties and Visible Light Activation
Coumarin-based caged compounds offer the advantage of tunable photophysical properties and, in some cases, activation by visible light, which can be less damaging to biological samples than UV radiation.[8] Thionated coumarins, for instance, exhibit a significant red-shift in their absorption spectra and faster uncaging kinetics.[8] However, the quantum yields of many coumarin derivatives can be relatively low.[8]
The Quinoline Platform: Emerging Alternatives
Quinoline-based photoremovable protecting groups represent a newer class of caging compounds. They offer potential advantages in terms of their photochemical properties and amenability to synthetic modification. However, their application as caged protons is less established compared to the 2-nitrobenzyl and coumarin families.
Quantitative Performance Comparison
To facilitate an objective comparison, the table below summarizes the key performance metrics of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid and other selected caged proton compounds.
| Compound | Caging Group | Absorption Max (λmax, nm) | Quantum Yield (Φ) | Photolysis Rate (k, s⁻¹) | Photoproduct pKa | Key Features |
| 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid | 2-Nitrobenzyl | 263, 345[1] | 0.18[1] | > 1 x 10⁶[1] | 0.75, 2.76[1] | Low membrane permeability, ideal for transmembrane pH gradients. |
| NPE-caged-proton (1-(2-Nitrophenyl)ethyl sulfate) | 2-Nitrobenzyl | ~350-355[5] | ~0.5-0.6[4] | ~1.6 x 10⁷[6][7] | Strongly acidic (sulfate)[6] | Commercially available, generates large pH jumps. |
| Generic Coumarin Caged Proton | Coumarin | Variable (can be shifted to visible)[8] | Generally lower than nitrobenzyl derivatives[8] | Can be very fast (>10⁶)[2] | Variable | Tunable properties, potential for visible light activation. |
| BHC-caged compounds | Coumarin (Bromohydroxycoumarin) | ~350-400 | ~0.13[9] | Variable | Variable | A specific class of coumarin cages. |
Experimental Protocols for Comparative Evaluation
A rigorous comparison of caged proton compounds necessitates standardized experimental protocols. The following outlines a workflow for evaluating their performance.
Workflow for Comparing Caged Proton Compounds
Caption: A generalized workflow for the comparative evaluation of caged proton compounds.
Step-by-Step Methodology for pH Jump Measurement
-
Solution Preparation:
-
Prepare stock solutions of the caged proton compounds to be compared in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Prepare the experimental solution containing a known concentration of the caged compound and a pH indicator (e.g., phenol red, bromocresol purple) in a weakly buffered or unbuffered aqueous medium. The initial pH should be adjusted to a value where the indicator is in its basic form.
-
-
Experimental Setup:
-
Utilize a laser flash photolysis setup.[10][11] This typically consists of a pulsed laser for photolysis (e.g., Nd:YAG laser) and a continuous wave monitoring beam from a lamp passed through a monochromator to select the wavelength at which the pH indicator absorbs.
-
The change in absorbance of the monitoring beam is detected by a fast photodetector (e.g., a photomultiplier tube or a photodiode) and recorded on an oscilloscope.
-
-
Data Acquisition:
-
Record a baseline absorbance of the solution before the laser flash.
-
Trigger the laser flash to photolyze the caged compound.
-
Record the time-resolved change in absorbance of the pH indicator. The proton release will cause a shift in the indicator's absorption spectrum.
-
-
Data Analysis:
-
The magnitude of the absorbance change is proportional to the change in proton concentration and thus the magnitude of the pH jump.
-
The kinetics of the absorbance change reflect the rate of proton release from the caged compound. Fit the kinetic trace to an appropriate model (e.g., single exponential) to determine the rate constant.
-
Protocol for Quantum Yield Determination (Comparative Method)
The quantum yield (Φ) of a caged compound can be determined using a comparative method with a well-characterized actinometer (a chemical system with a known quantum yield).
-
Actinometer Preparation: Prepare a solution of a standard actinometer, such as potassium ferrioxalate.
-
Sample and Actinometer Irradiation: Irradiate both the solution of the caged compound and the actinometer solution under identical conditions (same wavelength, light intensity, and geometry).
-
Analysis:
-
For the actinometer, determine the number of photons absorbed by measuring the change in its concentration (e.g., by spectrophotometry).
-
For the caged compound, determine the number of molecules that have been photolyzed. This can be done by quantifying the amount of photoproduct formed or the amount of remaining starting material using techniques like HPLC or NMR spectroscopy.
-
The quantum yield of the caged compound (Φ_sample) can then be calculated using the following equation: Φ_sample = Φ_actinometer * (moles of sample photolyzed / moles of actinometer reacted)
-
Understanding the Mechanism: A Look at the Photochemistry
The efficiency and byproducts of proton release are dictated by the underlying photochemical mechanism of the caging group.
Photolysis of 2-Nitrobenzyl Caged Protons
The photolysis of 2-nitrobenzyl derivatives proceeds through a well-established intramolecular redox reaction.
Caption: Simplified photolysis mechanism of 2-nitrobenzyl caged protons.
Upon absorption of a UV photon, the 2-nitrobenzyl group is promoted to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the nitro group, forming an aci-nitro intermediate.[4] This intermediate then undergoes a rearrangement and cleavage to release the proton and a nitroso photoproduct.[3] The nature of the substituents on the aromatic ring can influence the properties of the aci-nitro intermediate and thus the rate and efficiency of proton release.[3]
Photolysis of Coumarin-Based Caged Protons
The uncaging of coumarin-based compounds often proceeds through a heterolytic cleavage mechanism.
Caption: Generalized photolysis mechanism for coumarin-based caged protons.
Excitation with light leads to the formation of an excited singlet state, followed by heterolytic cleavage of the bond to the proton, generating a carbocation intermediate and the free proton. The carbocation is then trapped by water to form a hydroxycoumarin byproduct. The stability of the carbocation intermediate is a key factor influencing the quantum yield of these compounds.[12]
Conclusion and Future Perspectives
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid stands as a valuable tool for researchers needing to generate transmembrane proton gradients due to its low membrane permeability and efficient proton release. However, the choice of a caged proton compound should always be guided by the specific experimental requirements. For applications demanding the largest possible pH jumps in bulk solution, NPE-caged-proton with its high quantum yield may be more suitable. The development of coumarin and quinoline-based caged protons that can be activated by visible light holds great promise for minimizing phototoxicity in live-cell imaging experiments.
References
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Gurney, A. M. (1994). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA).
- Abbruzzetti, S., Sottini, S., Viappiani, C., & Corrie, J. E. (2005). Kinetics of proton release after flash photolysis of 1-(2-nitrophenyl) ethyl sulfate (caged sulfate) in aqueous solution. Journal of the American Chemical Society, 127(27), 9865-9874.
- Canepari, M., Nelson, L., & Papageorgiou, G. (2007). A simple laser-based setup for the local activation of caged compounds. Pflügers Archiv-European Journal of Physiology, 454(5), 933-939.
-
Studylib. (n.d.). EXTINCTION AND QUANTUM YIELD. Retrieved from [Link]
- Abbruzzetti, S., Sottini, S., Viappiani, C., & Corrie, J. E. (2005). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution.
- National Center for Biotechnology Information. (2020).
- Kirischuk, S., & Grantyn, R. (1998). A low-cost UV laser for flash photolysis of caged compounds. Journal of neuroscience methods, 80(1), 93-101.
- Goeldner, M., & Givens, R. (2005).
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013).
- Ogden, D., & Canepari, M. (2008). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of neuroscience methods, 175(1), 1-9.
- Dore, T. M., & Dan, Y. (2024). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society.
- Klan, P., & Wirz, J. (2009). Proton Transfer Induced Photocleavage Reaction of Caged Compounds: Novel Insight into the Potential Energy Surfaces of Proton Assisted Photocleavage Reaction.
- Dore, T. M., & Dan, Y. (2024). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society.
- Ellis-Davies, G. C. R. (2008). Useful caged compounds for cell physiology. Frontiers in neuroscience, 2(1), 7.
- Jäger, A., & Jessen, H. J. (2020). Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. Molecules, 25(22), 5424.
- Givens, R. S., & Rubina, M. (2019). Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). Molecules, 24(17), 3073.
-
ResearchGate. (n.d.). Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Caged compounds derived from bromohydroxycoumarin (Bhc) and aminocoumarin (AC). Retrieved from [Link]
- Corrie, J. E., & Trentham, D. R. (1992). Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid. The Journal of physiology, 452, 1P.
- Dunkel, P., & Ilaš, J. (2020). The Quinoline Photoremovable Group (PPG)
-
Jasco. (2021, March 10). Fluorescence quantum yield measurement. Retrieved from [Link]
- National Center for Biotechnology Information. (2021).
-
ResearchGate. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. Retrieved from [Link]
-
University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
- Methods in Molecular Biology. (2013). Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels. PubMed.
-
Jasco. (2021, March 10). Fluorescence quantum yield measurement. Retrieved from [Link]
- National Center for Biotechnology Information. (2021).
- National Center for Biotechnology Information. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plymsea.ac.uk [plymsea.ac.uk]
- 4. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. Kinetics of proton release after flash photolysis of 1-(2-nitrophenyl)ethyl sulfate (caged sulfate) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO) [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A low-cost UV laser for flash photolysis of caged compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Researcher's Guide to Time-Resolved pH-Jump Experiments: Uncaging Protons with 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid
In the dynamic world of cellular biology and drug development, the ability to precisely and rapidly alter the pH of a solution is paramount for understanding a myriad of biological processes. From enzyme kinetics and protein folding to the intricacies of transmembrane transport, pH-jump methodologies provide a powerful tool for initiating and observing these fast reactions in real-time. While several techniques exist for inducing a rapid change in proton concentration, the use of photolabile "caged" proton compounds has emerged as a particularly elegant and effective approach.
This guide offers an in-depth comparison of various pH-jump methods, with a special focus on the unique advantages of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid . We will delve into the underlying chemical principles, provide practical experimental guidance, and present a critical evaluation of its performance against other common techniques.
The Imperative for Speed: A Brief Overview of pH-Jump Techniques
Many fundamental biological processes, such as enzyme catalysis and protein conformational changes, occur on millisecond to microsecond timescales. Traditional methods of altering pH, like manual mixing, are far too slow to capture these fleeting events. This has led to the development of rapid perturbation techniques, broadly categorized into two main approaches: rapid mixing and photochemical release.
Stopped-flow mixing is a well-established technique where two solutions of different pH are rapidly mixed, initiating the reaction of interest. While effective, this method is limited by the "dead time" of the instrument – the time it takes for the mixed solution to travel from the mixing chamber to the observation cell, which is typically in the millisecond range.
Photochemical methods , on the other hand, offer a significant leap in time resolution. These techniques utilize "caged" compounds, which are molecules that are biologically inert until they are exposed to a flash of light. This photoactivation triggers the release of a proton, causing a rapid "jump" in the pH of the solution. This approach allows for the initiation of a reaction on the microsecond to nanosecond timescale, providing a much clearer window into the initial stages of fast biological processes.
Unveiling the Potential of 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a photolabile "caged proton" that has garnered significant interest for its favorable photochemical properties and, most notably, its utility in studying membrane-associated phenomena.
Mechanism of Proton Release
The photochemical release of a proton from 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is analogous to the well-characterized mechanism of another popular caged proton, 2-nitrobenzaldehyde.[1] Upon absorption of UV light, typically around 345 nm, the molecule undergoes an intramolecular rearrangement, leading to the formation of a nitroso-containing byproduct and the release of a proton into the surrounding medium. This process is remarkably fast, occurring in less than a microsecond.[1]
Caption: Photochemical uncaging of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.
The Decisive Advantage: Low Membrane Permeability
A standout feature of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is its exceptionally low permeability across lipid bilayer membranes.[1] This property is of paramount importance for researchers studying processes that involve transmembrane proton gradients, such as cellular respiration and photosynthesis. The low permeability ensures that the photochemically released protons remain localized to one side of the membrane, allowing for the creation and study of stable pH gradients.[1]
A Comparative Analysis of pH-Jump Methodologies
To fully appreciate the advantages of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, it is essential to compare it with other commonly used pH-jump methods.
| Feature | 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid | Other Caged Protons (e.g., o-NBA, NPE-sulfate) | Stopped-Flow Mixing |
| Time Resolution | < 1 µs[1] | Nanoseconds to microseconds | Milliseconds |
| Mechanism | Photochemical proton release | Photochemical proton release | Physical mixing of solutions |
| Quantum Yield | 0.18[1] | 0.5 (for o-NBA)[1] | Not applicable |
| Membrane Permeability | Very low[1] | Varies, generally higher | Not applicable |
| Key Advantage | Ideal for generating transmembrane pH gradients.[1] | High quantum yield (for some); can induce large pH jumps. | Well-established, versatile for various reactions. |
| Limitations | Lower quantum yield than some alternatives. | Potential for phototoxicity; byproducts may interfere with experiments. | Limited by instrument dead time; not suitable for sub-millisecond kinetics. |
Experimental Protocol: A Practical Guide to Using 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid
The following protocol provides a general framework for conducting a pH-jump experiment using 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid. The specific concentrations and parameters will need to be optimized for the particular biological system under investigation.
Materials:
-
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
-
Buffer solution appropriate for the biological sample
-
pH indicator dye (e.g., pyranine) for monitoring pH changes
-
Flash photolysis setup with a UV light source (e.g., a pulsed laser or a flash lamp) capable of emitting at ~345 nm
-
Spectrophotometer or fluorometer for monitoring the reaction
Procedure:
-
Sample Preparation: Prepare a solution containing the biological sample of interest and a suitable concentration of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid in the desired buffer. The concentration of the caged compound will determine the magnitude of the pH jump.
-
pH Indicator: Add a pH indicator dye to the solution to monitor the change in pH upon photolysis.
-
Initial pH Adjustment: Adjust the initial pH of the solution to the desired starting point.
-
Photolysis: Place the sample in the flash photolysis apparatus and trigger a flash of UV light to initiate the uncaging of protons.
-
Data Acquisition: Immediately following the flash, monitor the change in absorbance or fluorescence of the pH indicator or the biological sample itself to observe the kinetics of the pH-dependent process.
Caption: A typical workflow for a pH-jump experiment using a caged proton.
Concluding Remarks: Choosing the Right Tool for the Job
The choice of a pH-jump method is critically dependent on the specific research question and the biological system being investigated. For studies requiring the generation of a stable transmembrane pH gradient, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid offers a distinct and powerful advantage due to its very low membrane permeability. While its quantum yield is lower than some other caged protons, its ability to localize the pH change makes it an invaluable tool for researchers in fields such as bioenergetics and membrane transport.
For experiments where the absolute magnitude of the pH jump is the primary concern and membrane localization is not a factor, other caged protons with higher quantum yields, such as o-nitrobenzaldehyde, may be more suitable. For reactions that occur on the millisecond timescale and do not require the temporal resolution of photochemical methods, stopped-flow mixing remains a robust and reliable technique.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each method will empower researchers to select the most appropriate tool to unlock the secrets of fast, pH-dependent biological processes.
References
-
Janko, K., & Reichert, J. (1987). Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid. Biochimica et Biophysica Acta (BBA) - Biomembranes, 905(2), 409-416. [Link]
Sources
A Comparative Guide to the Limitations of ortho-Nitrobenzyl-Based Photolabile Protecting Groups in Biological Systems: A Case Study of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
For researchers, scientists, and professionals in drug development, the ability to control biological processes with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caged compounds," offer an elegant solution by rendering a bioactive molecule inert until its release is triggered by light.[1][2][3] The ortho-nitrobenzyl scaffold has been a workhorse in this field.[4] This guide provides an in-depth analysis of the limitations inherent to this class of PPGs, using the structural framework of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid as a representative example. We will compare its performance characteristics with alternative caging technologies and provide actionable experimental protocols for validation.
The ortho-Nitrobenzyl Caging Platform: A Double-Edged Sword
The utility of the o-nitrobenzyl group and its derivatives, such as 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, stems from a well-understood photochemical reaction. Upon absorption of UV light, an intramolecular hydrogen abstraction initiates a cascade that ultimately cleaves the bond to the protected molecule, releasing it in its active form.[4]
Caption: Photorelease mechanism of o-nitrobenzyl cages.
Despite its widespread use, this platform possesses several intrinsic limitations that can compromise experimental outcomes in complex biological systems.
Core Limitations of Nitrobenzyl-Based Cages
The ideal PPG should be completely inert before irradiation, release the active molecule rapidly and efficiently upon a specific light trigger, and generate harmless byproducts. Nitrobenzyl cages often fall short of these ideals.
-
Low Quantum Yield (Φ): The quantum yield of uncaging—the ratio of released molecules to absorbed photons—is a critical measure of efficiency. For many o-nitrobenzyl derivatives, this value is disappointingly low, often in the range of 0.1% to 5%.[5] This inefficiency necessitates high-intensity light sources, which can lead to phototoxicity and damage to biological preparations. While modifications like adding a second nitro group can increase the quantum yield, it often remains suboptimal.[4]
-
Slow Release Kinetics: The photorelease is not instantaneous. The decay of the intermediate aci-nitro species is the rate-limiting step and can be on the order of microseconds to milliseconds.[1][2] For studying rapid biological processes like neurotransmission, which occurs on a sub-millisecond timescale, this slow release can be a significant experimental bottleneck.[6]
-
UV Light Requirement & Phototoxicity: Classic nitrobenzyl cages absorb light in the UV-A range (typically 300-360 nm).[6] This is a major drawback for in vivo and live-cell imaging for two reasons:
-
Phototoxicity: UV radiation is damaging to cells, causing DNA damage and generating reactive oxygen species.
-
Poor Tissue Penetration: UV light is strongly scattered and absorbed by biological tissues, limiting the application of these cages to superficial layers.
-
-
Inefficient Two-Photon Uncaging (2PU): Two-photon excitation, which uses near-infrared (NIR) light, offers deeper tissue penetration and higher spatial resolution. However, simple nitrobenzyl compounds have very low two-photon absorption cross-sections, making 2PU inefficient.[5][7]
The uncaging reaction is not clean. The primary byproduct is an ortho-nitrosobenzaldehyde or a related derivative.[1] These byproducts introduce several complications:
-
Biological Reactivity and Toxicity: Nitroso compounds are electrophilic and can react with cellular nucleophiles, such as thiols on proteins (e.g., cysteine residues), leading to unpredictable off-target effects and cytotoxicity.[2]
-
Inner Filter Effect: The nitroso byproduct often absorbs light at the same wavelength used for uncaging.[6] As the experiment proceeds and the byproduct accumulates, it essentially "shades" the remaining caged compound from the light source, reducing the efficiency of photorelease over time.
An often-overlooked limitation is that the caged compound itself may not be biologically inert. For instance, several nitrobenzyl-caged neurotransmitters have been shown to act as antagonists for GABA-A receptors, which can confound neurophysiological experiments.[8] This necessitates careful control experiments to distinguish the effects of the caged compound from the photoreleased molecule.
Comparative Analysis: Alternatives to the Nitrobenzyl Scaffold
To overcome the limitations of nitrobenzyl cages, researchers have developed alternative PPGs with improved properties. The choice of a caging group should be a deliberate one, based on the specific demands of the biological question being addressed.
| Feature | o-Nitrobenzyl Derivatives | Coumarin Derivatives | Quinoline Derivatives | p-Hydroxyphenacyl (pHP) |
| Activation λ (nm) | ~300 - 360 (UV-A) | ~350 - 450 (Violet/Blue) | ~320 - 380 (UV-A/Violet) | ~300 - 360 (UV-A) |
| Quantum Yield (Φ) | Low (0.001 - 0.1) | Moderate to High (0.02 - 0.3) | Moderate | High (up to 0.4) |
| Release Rate | Microseconds to Milliseconds | Picoseconds to Nanoseconds | Nanoseconds | Nanoseconds |
| 2P Cross-Section | Low | High | Moderate | Low |
| Byproducts | Reactive nitroso compounds | Generally less reactive | Generally less reactive | Single, less reactive byproduct |
| Key Advantage | Well-established chemistry | Longer λ activation, 2P efficiency | Chemical compatibility (e.g., NCL) | Fast release, clean reaction |
| Key Limitation | UV toxicity, slow release, byproducts | Can require specific linkages | Newer, less established | UV activation requirement |
This comparison highlights a critical trade-off: while the o-nitrobenzyl group is synthetically accessible and well-documented, alternatives like coumarins offer significant advantages for live-cell imaging due to their activation by less harmful visible light and superior two-photon efficiency.[9][10] Quinoline-based PPGs have carved a niche in protein chemistry, where they are compatible with native chemical ligation (NCL) and desulfurization reactions that are problematic with nitrobenzyl groups.[11][12]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 7. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Spacer-mediated Control of Coumarin Uncaging for Photocaged Thymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Photolabile Proton Donors: A Quantum Yield Comparison
In fields ranging from polymer science and materials engineering to cutting-edge drug delivery and cell biology, the ability to precisely control proton concentration (pH) in time and space is a transformative capability. Photolabile proton donors, also known as photoacids or PAGs (Photoacid Generators), are a class of molecules designed for this very purpose.[1] Upon illumination with a specific wavelength of light, these compounds undergo a chemical transformation that results in the release of a proton, causing a rapid and localized drop in pH.[2] This allows researchers to initiate, terminate, or modulate pH-sensitive processes with the flick of a light switch.[3][4]
The efficiency of this proton release is arguably the most critical parameter for any photoacid, and it is quantified by the proton release quantum yield (Φ_p) . This value represents the number of protons released for every photon absorbed by the molecule. A higher quantum yield signifies a more efficient conversion of light energy into chemical potential, requiring less light intensity or shorter exposure times to achieve a desired pH change. This is particularly crucial in biological applications where high-intensity light can be damaging to cells and tissues.[5][6]
This guide provides a comparative analysis of common classes of photolabile proton donors, focusing on their quantum yields and the structural factors that influence them. We will also detail a standardized experimental protocol for measuring this key parameter, empowering researchers to validate and compare the performance of different photoacids in their own laboratories.
Understanding Quantum Yield in Photochemical Reactions
In any photochemical process, the quantum yield (Φ) is the ultimate measure of efficiency. It is defined as the ratio of the number of specific events occurring to the number of photons absorbed by the system.[7] For a photolabile proton donor, the event of interest is the release of a proton (H⁺).
The value of Φ_p can range from 0 to 1, though in some chain reactions, it can exceed 1.[7] For most single-molecule photo-uncaging reactions, a quantum yield of 1.0 (or 100%) would mean that every single absorbed photon leads to the release of one proton. In practice, values are often lower because the excited molecule can relax back to its ground state through non-productive pathways like fluorescence or heat dissipation.[7][8][9] The efficiency is highly dependent on factors like the molecule's structure, the solvent environment, and the wavelength of the excitation light.[7]
Major Classes of Photolabile Proton Donors and Their Quantum Yields
Photolabile proton donors are broadly categorized based on their core chemical scaffold. Each class offers a different combination of properties, including absorption wavelength, thermal stability, and, most importantly, quantum yield.
o-Nitrobenzyl Derivatives
The ortho-nitrobenzyl (o-NB) scaffold is one of the most classic and widely studied classes of photolabile compounds.[10][11] The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release a proton and generate a 2-nitrosobenzaldehyde byproduct.[12]
While versatile, a significant challenge in the development of o-NB derivatives is that efforts to shift their absorption to longer, more biocompatible wavelengths (visible or near-infrared) often lead to a decrease in the uncaging quantum yield.[5] For many biological studies, a minimum quantum yield of 0.02 is considered necessary for practical applications.[5] Quantum yields for red-shifted o-NB compounds can sometimes fall into the 0.1-1% range (Φ_p = 0.001 - 0.01).[13]
Coumarin-Based Photoacids
Coumarin derivatives are well-known for their strong fluorescence and have been adapted as photolabile protecting groups.[11][14][15] Certain coumarin-based systems can be engineered to act as photoacids, often exhibiting pH-dependent photochemical properties.[16] Their high molar extinction coefficients and tunable absorption spectra make them attractive candidates. However, their quantum yields can be highly sensitive to their chemical structure and environment. For example, some fluorescent coumarin derivatives can have fluorescence quantum yields as high as 0.83, indicating that fluorescence can be a significant competing pathway to proton release.[15]
Quinoline-Based Photoacids
Quinoline-based systems are another important class of heterocyclic phototriggers.[17][18][19] These compounds can be designed to be highly efficient and possess favorable properties for biological applications, such as improved water solubility and lower intrinsic fluorescence compared to other scaffolds.[20] Strategic modifications to the quinoline ring can enhance photolysis efficiency.[20] Like other classes, their photobasicity and subsequent proton transfer dynamics are key to their function.[21]
Other Emerging Classes
Research continues to yield novel photoacid scaffolds with unique properties.
-
Carbazole Derivatives: A novel class of neutral photoacid generators based on carbazole has been shown to release halogen acids upon UV irradiation through a 6π-electrocyclization reaction. These compounds have demonstrated exceptionally high quantum yields, reportedly over 85% (Φ_p > 0.85), making them some of the most efficient Brønsted acid generators known.[22]
-
Merocyanine Photoacids: These compounds operate on a different mechanism, involving a light-induced structural change from a closed, non-acidic form (spiropyran) to an open, acidic form (merocyanine).[23] This process is often reversible. The quantum yields for the formation of the acidic state for some merocyanine derivatives have been measured in the range of 3% to 16% (Φ_p = 0.03 - 0.16).[23]
Comparative Data Summary
The selection of a photolabile proton donor is a multi-parameter decision. The following table summarizes the typical quantum yields and other relevant properties for the discussed classes. Note: These values are representative and can vary significantly based on specific molecular substitutions, solvent, and pH.
| Photoacid Class | Typical Excitation λ (nm) | Typical Quantum Yield (Φ_p) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl | 300 - 400 | 0.01 - 0.20[5] | Well-established chemistry, predictable mechanism. | Often requires UV light, red-shifting can lower Φ_p.[5] |
| Coumarin-based | 350 - 450 | 0.01 - 0.10 (highly variable)[16] | High extinction coefficients, often fluorescent. | Competing fluorescence pathway can lower Φ_p. |
| Quinoline-based | 350 - 420 | 0.05 - 0.25 (highly variable)[20] | Good water solubility, tunable properties.[20] | Mechanism can be complex. |
| Carbazole-based | UV range | > 0.85 [22] | Extremely high quantum yield. | Currently limited to UV activation. |
| Merocyanine-based | Visible range | 0.03 - 0.16[23] | Reversible pH change, visible light activation. | Lower pK_a change compared to irreversible types. |
Experimental Protocol: Measuring Proton Release Quantum Yield
Determining the quantum yield is essential for characterizing a new photoacid or validating a commercial product. The most common approach is a comparative method using a well-characterized chemical actinometer.
Causality Behind the Method
The core principle is to compare the number of molecules of your photoacid that react to the number of molecules of a standard compound (the actinometer) that react under identical irradiation conditions (same wavelength, light path, and photon flux). Since the actinometer's quantum yield is known, the unknown quantum yield of the photoacid can be calculated. Ferrioxalate is a common and reliable actinometer for the UV-Vis range.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Actinometer: Prepare a solution of potassium ferrioxalate (e.g., 0.006 M in 0.05 M H₂SO₄). This must be handled in the dark. Also prepare a phenanthroline solution (e.g., 0.1% w/v) and a buffer solution (e.g., sodium acetate).
-
Photoacid: Prepare a solution of the photolabile proton donor in a suitable, weakly buffered aqueous solution. The initial pH should be recorded accurately. The concentration should be adjusted to have an absorbance of ~0.1-0.2 at the irradiation wavelength to minimize inner filter effects.
-
-
Determine Photon Flux with Actinometry:
-
Fill a cuvette with the ferrioxalate actinometer solution and irradiate it with monochromatic light (e.g., from a laser or a lamp with a bandpass filter) for a specific time (t).
-
After irradiation, take a precise aliquot of the irradiated solution and add the phenanthroline and buffer solutions. The Fe²⁺ produced by the photoreaction will form a colored complex with phenanthroline.
-
Measure the absorbance of this colored complex at its λ_max (~510 nm).
-
Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (A = εcl). This value, combined with the known quantum yield of the actinometer at that wavelength, allows you to calculate the total number of photons that entered the solution per unit time (the photon flux, q_p).
-
-
Irradiation of the Photoacid:
-
Fill an identical cuvette with the photoacid solution.
-
Irradiate this sample under the exact same conditions (same wavelength, light source, geometry, and time t) as the actinometer.
-
-
Quantify Proton Release:
-
Immediately after irradiation, measure the final pH of the photoacid solution using a calibrated pH meter.
-
The change in pH (ΔpH) can be used to calculate the concentration of H⁺ released. The number of moles of protons released can be calculated from this concentration and the solution volume.
-
-
Calculate the Quantum Yield (Φ_p):
-
The quantum yield of proton release is the ratio of the moles of protons released to the total moles of photons absorbed by the sample.
-
The number of photons absorbed can be determined from the photon flux (calculated in step 2) and the fraction of light absorbed by the sample (which can be determined from its absorbance).
-
The final calculation is: Φ_p = (moles of H⁺ released) / (moles of photons absorbed)
-
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the general mechanism of a photoacid and the workflow for determining its quantum yield.
Caption: Generalized photocycle of a photolabile proton donor.
Caption: Experimental workflow for quantum yield determination.
Conclusion
The quantum yield of proton release is the definitive metric for the efficiency of a photolabile proton donor. While classic scaffolds like o-nitrobenzyl derivatives remain valuable, the field is rapidly advancing with new structures like carbazole- and merocyanine-based photoacids that offer exceptionally high efficiency or novel functionalities like reversibility and visible-light activation. For researchers in drug development, materials science, and cell biology, a thorough understanding of quantum yield is not just academic—it is essential for designing robust, efficient, and safe photo-controlled experiments. By employing standardized measurement protocols, scientists can confidently compare and select the optimal photoacid to achieve precise spatiotemporal control over their pH-sensitive systems.
References
-
Wikipedia. Quantum yield. [Link]
-
Gorsche, C., et al. (2025). Coumarin‐4‐ylmethyl‐ and p‐Hydroxyphenacyl‐Based Photoacid Generators with High Solubility in Aqueous Media: Synthesis, Stability and Photolysis. ResearchGate. [Link]
-
Kim, S., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Nucleic Acids Research. [Link]
-
Luo, J., et al. (2022). Photoacid Generators for Biomedical Applications. Advanced Therapeutics. [Link]
-
Rich, R. L., et al. (2000). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [Link]
-
Kagel, H., et al. (2019). Photoacids in biochemical applications. ResearchGate. [Link]
-
Zhang, Y., et al. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry. [Link]
-
Luo, Y., et al. (2022). Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly. Journal of the American Chemical Society. [Link]
-
Rovira, A. R., et al. (2011). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]
-
Lee, S., et al. (2019). Kinetic Evidence for the Necessity of Two Proton Donor Molecules for Successful Excited State Proton Transfer by a Photobase. The Journal of Physical Chemistry B. [Link]
-
Park, S., et al. (2019). Self-contained photo-acid generators with high quantum yields triggered by photo-cyclization. Chemical Communications. [Link]
-
Singh, A. K., et al. (2011). A photochemical approach for controlled drug release in targeted drug delivery. Methods in Molecular Biology. [Link]
-
Zhu, L., et al. (2012). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. ResearchGate. [Link]
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Karpenko, I. A., et al. (2023). Nature of Linear Spectral Properties and Fast Relaxations in the Excited States and Two-Photon Absorption Efficiency of 3-Thiazolyl and 3-Phenyltiazolyl Coumarin Derivatives. ACS Omega. [Link]
-
Yang, Y., et al. (2017). Design and Applications of Metastable-State Photoacids. Accounts of Chemical Research. [Link]
-
Basiri, T., et al. (2021). Large, Tunable, and Reversible pH Changes by Merocyanine Photoacids. Journal of the American Chemical Society. [Link]
-
Horiba. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Zhang, Y., et al. (2019). Photoacids in biochemical applications. OPUS Würzburg. [Link]
-
Liu, Y., et al. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances. [Link]
-
Klahn, M., et al. (2000). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]
-
Lee, S. H., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Asproni, B., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]
-
Yang, Y., et al. (2017). Design and Applications of Metastable-State Photoacids. PubMed. [Link]
Sources
- 1. Photoacid Generators for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Applications of Metastable-State Photoacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. seas.upenn.edu [seas.upenn.edu]
- 7. Quantum yield - Wikipedia [en.wikipedia.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. static.horiba.com [static.horiba.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Kinetic Evidence for the Necessity of Two Proton Donor Molecules for Successful Excited State Proton Transfer by a Photobase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Self-contained photo-acid generators with high quantum yields triggered by photo-cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Photoproducts from Caged Compounds: A Guide for Researchers
In the dynamic fields of cell biology, neuroscience, and drug development, the ability to control biological processes with high spatiotemporal precision is paramount. "Caged" compounds, molecules whose biological activity is masked by a photoremovable protecting group (PPG), have emerged as indispensable tools for achieving this control.[1][2][3][4] The application of light to cleave the PPG—a process known as "uncaging"—liberates the active molecule at a desired time and location. However, the success and interpretation of experiments employing caged compounds are critically dependent not only on the efficient release of the intended bioactive molecule but also on the nature and biological impact of the photoproducts generated from the "cage" itself.
This guide provides a comparative analysis of the photoproducts of several widely used classes of caged compounds. We will delve into the photochemical mechanisms, quantum yields, and the identity of both the primary and side photoproducts. Understanding the "shrapnel" of the uncaging reaction is crucial, as these byproducts can have unintended biological consequences, potentially confounding experimental results.[5]
The Critical Importance of Photoproduct Analysis
The ideal caged compound should release the active molecule with high efficiency (quantum yield) upon irradiation at a biologically compatible wavelength and generate photoproducts that are non-toxic and biologically inert.[4] Unfortunately, this is not always the case. Some photoproducts can be reactive, leading to protein cross-linking or other cellular damage, while others might possess off-target pharmacological activity.[6][7] Therefore, a thorough understanding of the photochemistry of the chosen caging group is essential for robust experimental design and accurate data interpretation.
This guide will focus on four major classes of photoremovable protecting groups:
-
Nitrobenzyl Derivatives: The classical and most widely used PPGs.
-
Coumarin-Based Cages: Known for their improved photophysical properties.
-
Quinoline-Based Cages: Offering advantages for two-photon excitation.
-
Ruthenium-Bipyridyl (RuBi) Complexes: Inorganic cages with unique photolytic properties.
The Nitrobenzyl Family: The Workhorse of Caging Chemistry
Ortho-nitrobenzyl derivatives are the pioneering photoremovable protecting groups and remain a popular choice due to their synthetic accessibility and versatility in caging a wide range of functional groups, including carboxylates, phosphates, and amines.[8][9][10]
Photolysis Mechanism and Photoproducts
The uncaging mechanism of o-nitrobenzyl compounds proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate.[11] This intermediate then undergoes a series of rearrangements to release the caged molecule and a nitrosobenzaldehyde or nitrosoketone photoproduct.[11][12]
The general reaction can be summarized as follows:
Caption: Photolysis pathway of o-nitrobenzyl caged compounds.
A significant concern with nitrobenzyl photoproducts is their reactivity. The generated o-nitroso species are known to react with thiols, such as cysteine residues in proteins, which can lead to cytotoxicity.[13] This reactivity is a critical consideration in experiments involving prolonged or high-intensity irradiation.
Comparative Data for Nitrobenzyl Derivatives
| Derivative | Typical λmax (nm) | Quantum Yield (Φu) | Key Photoproduct(s) | Notes |
| o-Nitrobenzyl (NB) | ~280-320 | 0.01 - 0.1 | o-Nitrosobenzaldehyde | The parent compound, requires UV light. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-360 | 0.01 - 0.05 | 4,5-Dimethoxy-2-nitrosobenzaldehyde | Red-shifted absorption, but often lower quantum yield.[14][15] |
| 4-Methoxy-7-nitroindolinyl (MNI) | ~380 | ~0.08 | 4-Methoxy-7-nitrosoindoline | Higher quantum yield and faster release kinetics.[8] |
Coumarin-Based Cages: Enhanced Photophysical Properties
Coumarin-based PPGs have gained popularity due to their high molar extinction coefficients, longer wavelength absorption, and often higher quantum yields compared to nitrobenzyl cages.[2][16]
Photolysis Mechanism and Photoproducts
The photolysis of many coumarin-caged compounds, particularly those attached to good leaving groups, proceeds through a photo-S N 1 mechanism involving a carbocation intermediate.[17][18] Irradiation leads to heterolytic cleavage of the benzylic C-O bond, generating the bioactive molecule and a coumarinylmethyl carbocation. This carbocation is then trapped by water to form the corresponding 4-(hydroxymethyl)coumarin derivative.
Caption: Photolysis pathway of coumarin-caged compounds.
However, the photochemistry of coumarins can be complex and dependent on the nature of the caged molecule and the reaction environment. For instance, caging of tertiary amines can lead to alternative reaction pathways, including the formation of toxic byproducts like formaldehyde.[6][7] Recent work has focused on modifying the coumarin scaffold to shift the mechanism towards a cleaner heterolysis, thereby increasing the uncaging efficiency and eliminating undesirable side products.[6][7] Additionally, in some cases, a recombination product between the coumarin cage and the released substrate can be formed, reducing the yield of the desired bioactive molecule.[19]
Comparative Data for Coumarin Derivatives
| Derivative | Typical λmax (nm) | Quantum Yield (Φu) | Key Photoproduct(s) | Notes |
| 7-(Diethylamino)coumarin-4-yl)methyl (DEACM) | ~390 | ~0.002-0.2 | 7-(Diethylamino)-4-(hydroxymethyl)coumarin | Quantum yield is highly dependent on the leaving group.[18] |
| (6-Bromo-7-hydroxycoumarin-4-yl)methyl (Bhc) | ~350 | ~0.13 | 6-Bromo-7-hydroxy-4-(hydroxymethyl)coumarin | High photolysis efficiency.[16][17] |
Quinoline-Based Cages: Tailored for Two-Photon Excitation
Quinoline-based PPGs have been developed to address the need for cages with high two-photon absorption cross-sections, enabling highly localized uncaging deep within scattering biological tissues.[20][21][22][23]
Photolysis Mechanism and Photoproducts
Similar to coumarins, the photolysis of quinoline-caged compounds generally proceeds through a heterolytic cleavage mechanism. Systematic structural modifications of the quinoline scaffold have been undertaken to enhance their photochemical properties, leading to derivatives with remarkably high quantum yields (up to 0.88) and efficient release of the effector molecule.[20][22] The photoproducts are typically the corresponding hydroxylated quinoline derivatives, which are generally considered to be biologically benign.
Comparative Data for Quinoline Derivatives
| Derivative | Typical λmax (nm) | Quantum Yield (Φu) | 2P Uncaging Cross-Section (δu, GM) | Key Photoproduct(s) |
| 8-Bromo-7-hydroxyquinolinyl (BHQ) | ~340 | ~0.1-0.2 | ~0.59 | One of the first successful quinoline cages for 2P uncaging.[23][24] |
| (8-Cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | ~340 | ~0.1-0.3 | ~0.32 | High sensitivity for one-photon excitation.[23][24] |
| C4-substituted CyHQ derivatives | ~340-360 | up to 0.88 | up to 2.64 | Optimized for high two-photon uncaging efficiency.[20][22] |
Ruthenium-Bipyridyl (RuBi) Complexes: Inorganic Cages for Fast Release
Ruthenium-bipyridyl (RuBi) complexes represent a distinct class of inorganic caged compounds that offer several advantages, including visible light absorption, high quantum yields, and exceptionally fast release kinetics (nanosecond timescale).[25][26][27][28]
Photolysis Mechanism and Photoproducts
The uncaging mechanism involves a metal-to-ligand charge transfer (MLCT) upon light absorption.[25][28] This populates a dissociative excited state, leading to the cleavage of a single metal-ligand bond and the release of the caged molecule.[25] The primary photoproduct is an aquated ruthenium complex, where the released ligand is replaced by a water molecule.
Sources
- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interrogating the photochemistry of caged functional groups: Hidden mechanistic variations [morressier.com]
- 6. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New photochemical tools for controlling neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. plymsea.ac.uk [plymsea.ac.uk]
- 14. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nathan.instras.com [nathan.instras.com]
- 16. Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Spacer-mediated Control of Coumarin Uncaging for Photocaged Thymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A fast ruthenium polypyridine cage complex photoreleases glutamate with visible or IR light in one and two photon regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ruthenium(II) bipyridyl complexes as photolabile caging groups for amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
The Evolution of Caged Proton Technology: A Comparative Guide for Researchers
In the intricate world of cellular biology and drug development, the ability to precisely control the local chemical environment is paramount. Among the most fundamental parameters governing biological processes is pH. For decades, researchers have sought methods to manipulate proton concentration with spatial and temporal precision. This has led to the development of "caged" proton technology, a powerful tool that utilizes light to trigger rapid and localized changes in pH. This guide provides an in-depth review of the evolution of this technology, compares the performance of key caged proton compounds, and offers practical insights for their application in research.
From Rudimentary Control to Precision Photochemistry: A Brief History
The concept of "caging" a biologically active molecule—rendering it inert until released by a flash of light—emerged in the late 1970s with the development of caged ATP.[1][2] This pioneering work laid the foundation for a new field of research, enabling scientists to initiate biological processes with unprecedented temporal control.[1] The core principle is simple yet elegant: a photoremovable protecting group is attached to a molecule of interest, effectively "caging" it and preventing it from interacting with its biological target.[3] Irradiation with light of a specific wavelength cleaves this protecting group, releasing the active molecule and initiating a biological response.
The application of this technology to protons, the very essence of acidity, opened up new avenues for studying pH-dependent processes. Early methods for altering pH were often slow and lacked spatial resolution. The advent of caged protons provided a means to generate rapid and localized "pH jumps," mimicking the dynamic pH changes that occur within cellular microdomains.[4][5]
The Arsenal of Light-Activated Proton Donors: A Comparative Analysis
The evolution of caged proton technology has yielded a variety of compounds, each with distinct photochemical and physicochemical properties. The choice of a particular caged proton depends on the specific experimental requirements, such as the desired pH range, the kinetics of proton release, and the wavelength of light available for photolysis.
The most widely used and characterized caged protons are based on the o-nitrobenzyl photochemistry.[6] These compounds typically consist of an o-nitrobenzyl moiety linked to a strong acid. Upon absorption of UV or near-UV light, an intramolecular redox reaction occurs, leading to the release of a proton.
Here, we compare some of the key caged proton compounds that have been instrumental in advancing research:
| Compound Name | Photochemical Precursor | Typical Wavelength for Photolysis (nm) | Key Features | Relevant Applications |
| 1-(2-nitrophenyl)ethyl sulfate (NPE-caged proton) | Sulfate | 350 - 355 | Capable of inducing large and rapid pH jumps, down to pH 2.[4][5] | Studying acid-induced protein unfolding, proton-coupled transport, and rapid enzymatic reactions.[4][7] |
| 2-methoxy-5-nitrophenyl sulfate | Sulfate | ~350 | Designed to minimize artifacts in experiments using fluorescent styryl dyes.[4] | Investigating ion movements in proteins like the Ca-ATPase.[4] |
| 1-(2-nitrophenyl)-ethylhexadecyl sulfonate (HDNS) | Sulfonate | Near-UV | A caged strong acid ester used for controlled pH drops in single cells. | Single-cell studies of pH homeostasis and biochemical processes in vivo.[4] |
| o-Nitrobenzyl Alcohol (o-NBA) derivatives | Alcohol | UV | Can generate proton concentrations exceeding 100 µM in nanoseconds, enabling studies of very fast processes.[7] | Investigating nanosecond pH-dependent protein folding and unfolding dynamics.[7] |
Mechanism of Proton Release from an o-Nitrobenzyl Caged Compound
The general mechanism for light-induced proton release from an o-nitrobenzyl-caged compound is depicted below. The absorption of a photon excites the molecule, leading to an intramolecular hydrogen abstraction and subsequent rearrangement to form an aci-nitro intermediate. This intermediate is unstable and rapidly releases a proton and a nitroso-ketone byproduct.
Caption: A generalized experimental workflow for utilizing caged proton technology.
Detailed Experimental Protocol: Investigating pH-Dependent Protein Conformational Changes
This protocol provides a step-by-step guide for using a caged proton, such as NPE-caged proton, to study the acid-induced conformational changes in a protein, for example, metmyoglobin. [4] Materials:
-
NPE-caged proton (e.g., from Tocris Bioscience) [5]* Metmyoglobin (or other protein of interest)
-
Buffer solution (e.g., phosphate buffer) at a desired initial pH (e.g., pH 7.0)
-
Spectrophotometer or spectrofluorometer with a flash photolysis setup
-
UV light source (e.g., pulsed laser or xenon flash lamp) with appropriate filters
-
Quartz cuvette
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of NPE-caged proton in the buffer solution. The final concentration will depend on the desired pH jump and should be determined empirically. A starting concentration in the millimolar range is common.
-
Prepare a solution of the protein of interest (e.g., metmyoglobin) in the same buffer. The concentration should be sufficient to obtain a good signal-to-noise ratio in the spectrophotometer.
-
Mix the protein solution with the NPE-caged proton solution in the quartz cuvette. Ensure the final concentrations are as desired.
-
Allow the sample to equilibrate at a controlled temperature.
-
-
Instrument Setup:
-
Set up the spectrophotometer to monitor a wavelength sensitive to the protein's conformational state (e.g., near-UV absorption for metmyoglobin). [4] * Align the UV light source to illuminate the sample in the cuvette.
-
Configure the data acquisition system to record the absorbance change before, during, and after the light pulse with high temporal resolution.
-
-
Photolysis and Data Acquisition:
-
Record a baseline absorbance reading of the sample before photolysis.
-
Trigger the UV light source to deliver a short pulse of light to the sample. This will photolyze the NPE-caged proton, causing a rapid drop in pH.
-
Simultaneously, record the change in absorbance over time. The kinetics of this change will reflect the rate of the protein's conformational transition.
-
-
Data Analysis:
-
Plot the change in absorbance as a function of time.
-
Fit the kinetic trace to an appropriate model (e.g., single or multiple exponential decay) to determine the rate constants of the conformational change.
-
Calibrate the magnitude of the pH jump in a separate experiment using a pH indicator to correlate the observed kinetics with the final pH.
-
Trustworthiness and Self-Validation:
To ensure the reliability of the results, several control experiments are essential:
-
Photolysis Control: Irradiate a sample containing only the protein (without the caged proton) to ensure that the light pulse itself does not cause any changes in the protein's conformation.
-
Caged Compound Control: Monitor a sample containing only the caged proton in buffer to characterize the pH jump and ensure the byproduct of photolysis does not interfere with the measurement.
-
pH Titration: Perform a static pH titration of the protein to determine its conformational states at different pH values. This will serve as a reference for the kinetic data obtained from the pH jump experiment.
The Future of Caged Proton Technology
The field of caged proton technology continues to evolve, with ongoing efforts to develop new compounds with improved properties. Key areas of development include:
-
Red-shifted Cages: The development of caged protons that can be activated by longer wavelengths of light (visible or even near-infrared) would allow for deeper tissue penetration and reduced phototoxicity, expanding their application to in vivo studies. [8]* Two-Photon Uncaging: The use of two-photon excitation for photolysis offers superior three-dimensional spatial resolution, enabling highly localized pH changes within subcellular compartments. [1][6]* Reversible Photoacids: While most caged protons are irreversible, the development of reversible photoacids would allow for bidirectional control of pH, enabling the study of processes that are sensitive to both acidification and alkalinization. [7]
Conclusion
Caged proton technology has revolutionized the study of pH-dependent biological processes by providing a means to induce rapid and localized changes in proton concentration. From its origins in the broader field of caged compounds, this technology has matured to offer a sophisticated toolkit for researchers in cell biology, neuroscience, and drug development. By understanding the principles of different caged proton compounds and employing rigorous experimental design, scientists can continue to unravel the intricate roles of protons in the complex machinery of life.
References
-
Barth, A., & Corrie, J. E. (2002). Characterization of a new caged proton capable of inducing large pH jumps. Biophysical Journal, 83(5), 2864–2871. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
-
Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. Accounts of Chemical Research, 51(3), 555–563. [Link]
-
Abbruzzetti, S., et al. (2005). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. Journal of the American Chemical Society, 127(28), 9865–9875. [Link]
-
Wang, L., et al. (2024). Photoacid Generators for Biomedical Applications. Advanced Science, 11(1), 2302875. [Link]
- Hoffman, J. F. (1978). Caged ATP. In Membrane Transport Processes (Vol. 1, pp. 303-315). Raven Press.
-
Wikipedia. (2023). Photoactivatable probes. In Wikipedia. Retrieved from [Link]
-
Weichselbaum, E., et al. (2017). Caged Protons as Tools for Studying Transport of Protons along Lipid Bilayers. Biophysical Journal, 112(3), 435a. [Link]
-
Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemical Reviews, 105(11), 4007-4052. [Link]
-
Corrie, J. E. T., & Trentham, D. R. (1998). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Angewandte Chemie International Edition, 37(21), 2994-2997. [Link]
Sources
- 1. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoactivatable probes - Wikipedia [en.wikipedia.org]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NPE-caged-proton | Other Caged Compounds | Tocris Bioscience [tocris.com]
- 6. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoacid Generators for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid
Introduction: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid. As a multi-functionalized aromatic compound containing nitro, aldehyde, ether, and carboxylic acid groups, it requires careful handling due to its potential hazards. This document synthesizes established safety protocols for related chemical classes to ensure a comprehensive and reliable disposal procedure for researchers and drug development professionals.
Section 1: Hazard Profile and Risk Assessment
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is not extensively documented with a dedicated, publicly available Safety Data Sheet (SDS). However, by analyzing its structural motifs—a nitroaromatic core and a phenoxyacetic acid side chain—we can infer its hazard profile from closely related analogs. The primary hazards are associated with ingestion and irritation.[1][2][3]
The nitroaromatic group suggests potential toxicity, while the phenoxyacetic acid moiety is often associated with irritant properties.[4][5][6] Data from a structural isomer, (3-Formyl-4-nitrophenoxy)acetic acid, and similar compounds like 4-Hydroxy-3-nitrophenylacetic acid, provide the basis for the following hazard assessment.[1][7]
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][8] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][7] |
Chemical Incompatibilities: A critical aspect of safe disposal is understanding chemical incompatibilities. Aromatic nitro compounds can react violently with strong reducing agents.[4] Additionally, due to its acidic nature, it should not be mixed with strong bases unless part of a specific neutralization protocol. It is also prudent to avoid contact with strong oxidizing agents.[4][8]
Section 2: Personal Protective Equipment (PPE) and Safety Protocols
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid for disposal.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield, conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[7][9] | Protects against splashes and airborne dust, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use.[5][10] | Prevents skin contact and potential irritation. |
| Body Protection | A lab coat or chemical-resistant apron.[10] | Protects skin from accidental spills. |
| Work Area | All handling of waste should be performed in a well-ventilated area, such as a chemical fume hood.[10] | Minimizes the risk of inhaling dust or vapors. |
Section 3: Spill Management and Cleanup
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.[8]
-
Don PPE: Before addressing the spill, put on the full PPE detailed in Section 2.
-
Containment: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.[6] For a solution, contain the spill using an inert, non-combustible absorbent material like sand, vermiculite, or silica gel.[8][11]
-
Collection: Carefully scoop the contained material into a designated, sealable hazardous waste container.[8]
-
Decontamination: Clean the spill area thoroughly with soap and water.[12] All cleaning materials (e.g., wipes, absorbent pads) must be collected and disposed of as hazardous waste along with the spilled chemical.[13]
-
Labeling: Securely seal and label the waste container with "Hazardous Waste," the full chemical name, and the date of the spill.
Section 4: Step-by-Step Disposal Procedure
Disposal of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid must be managed through your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company.[5][13] Under no circumstances should this chemical be disposed of down the drain. [14]
Operational Disposal Plan:
-
Waste Identification: Any unused 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid that is no longer needed is considered a hazardous waste.[13][14]
-
Segregation: This compound must be segregated as a non-halogenated organic solid waste . Do not mix it with other waste streams, especially incompatible wastes like strong oxidizing or reducing agents.[4][10] Keep aqueous and organic wastes separate.[10]
-
Container Selection: Use a primary container that is in good condition, compatible with the chemical, and has a secure, sealable lid.[14] If possible, using the original manufacturer's container is a good practice.[15] The container should not be filled beyond 80% capacity to allow for expansion.[10]
-
Labeling: The waste container must be clearly and accurately labeled. Affix a "Hazardous Waste" label provided by your institution. The label must include:
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must have secondary containment to capture any potential leaks and should be located away from heat sources or direct sunlight.[10][15]
-
Disposal Request: Once the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a pickup.[14] They will manage the transfer to a licensed disposal facility, where it will likely be destroyed via high-temperature incineration.
Empty Container Disposal: An empty container that held 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13][14] The rinsate must be collected and disposed of as hazardous waste.[13][14] After triple-rinsing and air-drying in a fume hood, the original labels should be defaced, and the container can then be disposed of as regular trash or recycled according to institutional policy.[16]
Section 5: Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.
Caption: Disposal Workflow for 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.
References
- Benchchem. (n.d.). Proper Disposal Procedures for Hazardous Laboratory Chemicals.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
- The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety.
- Benchchem. (n.d.). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
- NOAA. (n.d.). PHENOXYACETIC ACID DERIVATIVE PESTICIDE, LIQUID, TOXIC, FLAMMABLE FLASH POINT NOT LESS THAN 23°C. CAMEO Chemicals.
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- National Toxicology Program. (1992). Phenoxyacetic acid. PubChem.
- International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
- CDH Fine Chemical. (n.d.). PHENOXY ACETIC ACID CAS NO 122-59-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenoxyacetic acid, 98+%.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2012, July 12). SAFETY DATA SHEET - 4-Hydroxy-3-Nitrophenylacetic Acid, 99%.
- Sigma-Aldrich. (n.d.). (3-Formyl-4-nitrophenoxy)acetic acid CAS-105728-06-1.
- PubChem. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid.
- Santa Cruz Biotechnology. (n.d.). 4-Nitrophenylacetic acid Material Safety Data Sheet.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PHENOXYACETIC ACID DERIVATIVE PESTICIDE, LIQUID, TOXIC, FLAMMABLE FLASH POINT NOT LESS THAN 23°C | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. vumc.org [vumc.org]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating the Safe Handling of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe management of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, a molecule that, due to its composite functional groups—a nitro-aromatic system, an aldehyde, and a carboxylic acid—necessitates a multi-faceted approach to safety. Our objective is to furnish you with the critical information required for operational confidence and to foster a culture of safety that extends beyond mere compliance.
Understanding the Hazard Landscape
-
Nitro-aromatic Compounds: This class of chemicals is recognized for its potential thermal and shock sensitivity. Aromatic nitro compounds should not be heated under alkaline conditions, and contact with strong reducing or oxidizing agents must be strictly avoided to prevent runaway reactions[1]. Skin contact is a primary route of exposure and can lead to irritation or more severe health effects[1].
-
Aldehydes: Aldehydes are known to be irritants to the respiratory system, skin, and eyes[2][3]. Inhalation of aldehyde vapors can lead to respiratory distress, and prolonged exposure may have more significant health consequences[2].
-
Carboxylic Acids: The carboxylic acid group imparts acidic properties, posing a risk of corrosive damage to skin and eyes upon direct contact.
Based on data from similar compounds such as 4-Hydroxy-3-Nitrophenylacetic Acid and 4-Nitrophenylacetic acid, we can anticipate that 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid will be classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation[3][4].
Inferred Hazard Profile
| Hazard Classification | Potential Effects | Source of Concern |
| Skin Irritant (Category 2) | Causes skin irritation. | Nitro-aromatic, Aldehyde, Carboxylic Acid functionalities[3][4]. |
| Serious Eye Irritant (Category 2) | Causes serious eye irritation. | Nitro-aromatic, Aldehyde, Carboxylic Acid functionalities[3][4]. |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3) | May cause respiratory irritation. | Aldehyde functionality[2][5]. |
| Chemical Reactivity | Potential for vigorous reaction. | Nitro-aromatic functionality's incompatibility with strong oxidizing and reducing agents, as well as bases[1][6]. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid. The selection of each component is dictated by the compound's potential hazards.
Step-by-Step PPE Protocol
-
Hand Protection:
-
Primary Gloves: Wear single-use nitrile gloves for incidental contact. Latex gloves are not recommended as some chemicals can readily pass through them[7].
-
Secondary Gloves: For tasks with a higher risk of splashing or prolonged handling, consider wearing a more robust outer glove, such as butyl rubber or neoprene, over the primary nitrile glove. Ensure gloves have long cuffs to protect the forearms[7].
-
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory to protect against splashes and aerosols. They must form a seal around the eyes[3][7].
-
Face Shield: When handling larger quantities or during procedures with a significant splash potential (e.g., transferring solutions), a full-face shield worn over chemical splash goggles is required to protect the entire face[7][8].
-
-
Body Protection:
-
Laboratory Coat: A long-sleeved, buttoned lab coat is the minimum requirement.
-
Chemical-Resistant Apron: For pouring or mixing operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against splashes[7].
-
-
Respiratory Protection:
-
Work in a Ventilated Area: All handling of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors[5].
-
Respirator: If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is necessary. Proper fit testing and training are essential for effective respirator use[2][9].
-
-
Foot Protection:
Donning and Doffing PPE Workflow
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid at every stage is crucial.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, reducing agents, and bases[3][4].
-
The storage container should be clearly labeled with the chemical name and all appropriate hazard warnings.
-
-
Handling and Use:
-
Always work within a certified chemical fume hood.
-
Before use, ensure that an eyewash station and safety shower are readily accessible[3].
-
Avoid the formation of dust when handling the solid material[5].
-
Use spark-proof tools and equipment, especially when handling larger quantities.
-
Keep containers tightly closed when not in use[5].
-
-
Spill Management:
-
Minor Spills: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent. The absorbed material should be collected into a designated hazardous waste container[10].
-
Major Spills: In the event of a large spill, evacuate the area immediately and follow your institution's emergency response procedures. Do not attempt to clean up a large spill without proper training and equipment[10].
-
Disposal Plan: Responsible Waste Management
The disposal of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid and any contaminated materials must be handled with the utmost care to protect both personnel and the environment.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
All waste containing 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid must be treated as hazardous waste[6].
-
Use a dedicated, clearly labeled, and leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable[10].
-
The container must be labeled with "Hazardous Waste," the full chemical name, and all relevant hazard warnings (e.g., "Irritant")[6].
-
Crucially, do not mix this waste with other chemical waste streams, especially strong oxidizing agents, bases, or strong reducing agents, to prevent potentially violent reactions [6].
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste[6].
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Final Disposal:
Disposal Workflow
Caption: A streamlined workflow for the safe disposal of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid waste.
By adhering to these comprehensive guidelines, you can confidently and safely manage 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid in your laboratory, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your research.
References
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention.
- Aldehydes exposure analysis. (n.d.). RPS Group.
- Nitrocompounds, Aromatic. (2011, August 3). In ILO Encyclopaedia of Occupational Health and Safety.
- Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency.
- Safety Data Sheet: 4-Hydroxy-3-Nitrophenylacetic Acid, 99%. (2012, July 12). Fisher Scientific.
- Safety Data Sheet: 4,5-Dimethoxy-2-nitrophenylacetic acid. (2025, September 24). Thermo Fisher Scientific.
- Proper Disposal of 4'-Nitroacetophenone Semicarbazone: A Step-by-Step Guide. (n.d.). Benchchem.
- Nitro Compounds. (2020, March 29).
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Safety Data Sheet: 4-Nitrophenylacetic acid. (n.d.). Fisher Scientific.
- What are personal protective equipment requirements for handling hazardous chemicals during production? (2022, November 14). Quora.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Safety Data Sheet: 4-Methoxyphenylacetic acid. (2024, September 6). Sigma-Aldrich.
- Safety Data Sheet: 4-Methoxyphenylacetic acid. (n.d.). Fisher Scientific.
- Aromatic Nitro Compounds. (n.d.). Missouri S&T.
- Method of purifying nitrated aromatic compounds from a nitration process. (2016). Google Patents.
- Bachelor of Science in Biotechnology (BIO). (n.d.). BRAC University.
- 4-Nitrophenylacetic acid Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- MET 2026 Syllabus: Check Topics of Physics, Chemistry, Mathematics, Biology and English. (n.d.).
Sources
- 1. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 2. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdc.gov [cdc.gov]
- 8. quora.com [quora.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
